molecular formula C25H36N6O4S B1683364 Udenafil CAS No. 268203-93-6

Udenafil

货号: B1683364
CAS 编号: 268203-93-6
分子量: 516.7 g/mol
InChI 键: IYFNEFQTYQPVOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Udenafil is a sulfonamide.
This compound is a new phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction (ED). It has been approved in South Korea and will be marketed under the brand name Zydena. It is not yet approved for use in the U.S., E.U., or Canada.
This compound is a benzenesulfonamide derivative with vasodilatory activity. This compound selectively inhibits phosphodiesterase type 5 (PDE5), thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis;  inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection. This agent does not significantly inhibit the PDE11 isozyme;  PDE11 inhibition may be associated with significant myalgia.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.
a pyrazolo-pyrimidinone similar to sildenafil;  phosphodiesterase type 5 inhibitor; 

属性

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFNEFQTYQPVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870301
Record name Udenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Udenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.98e-02 g/L
Record name Udenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

268203-93-6
Record name Udenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=268203-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Udenafil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268203936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Udenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Udenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IB4XLY36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Udenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Udenafil Crystalline Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Dong-A Pharmaceutical Co., Ltd. in South Korea. Marketed under the trade name Zydena®, it is utilized in the treatment of erectile dysfunction.[1] The therapeutic efficacy and manufacturability of a crystalline active pharmaceutical ingredient (API) like this compound are intrinsically linked to its fundamental physicochemical properties. These characteristics, including solubility, melting point, solid-state form (polymorphism), and stability, govern its behavior from formulation development through to its pharmacokinetic profile in vivo.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound in its crystalline solid state. It is designed to be a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this compound-based pharmaceutical products. The guide details experimental methodologies for key characterization techniques, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

This compound is a pyrazolopyrimidinone (B8486647) derivative with the chemical name 3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide. Its fundamental properties are summarized below.

PropertyValueReference
Molecular FormulaC₂₅H₃₆N₆O₄S
Molecular Weight516.66 g/mol
AppearanceWhite to beige powder
CAS Number268203-93-6
Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. This compound is reported to be sparingly soluble in aqueous media. A patent for a controlled-release formulation notes that, like most PDE5 inhibitors, this compound is a weakly basic drug with higher solubility in acidic conditions and lower solubility as the pH becomes more basic.[2]

Table 1: Aqueous and Organic Solubility of this compound

SolventSolubilityTemperatureMethodReference
Water0.0798 g/L (79.8 µg/mL)Not SpecifiedNot Specified[1]
0.1N HClSufficient for dissolution studies37 ± 0.5 °CUV Spectrophotometry[3]
DMSO≥ 33 mg/mLNot SpecifiedNot Specified[4]
Ethanol≥ 22.48 mg/mL (with sonication)Not SpecifiedNot Specified[5]
MethanolSolubleNot SpecifiedNot Specified[6]
ChloroformSolubleNot SpecifiedNot Specified[6]
Acetic AcidSolubleNot SpecifiedNot Specified[6]

Note: The aqueous solubility value from PubChem lacks specific conditions (e.g., pH, temperature), and should be considered as an approximate value. The solubility in 0.1N HCl is inferred from its use as a dissolution medium.

Thermal Properties and Polymorphism

The thermal behavior of a crystalline solid, including its melting point and any polymorphic transitions, is crucial for manufacturing processes and stability. Differential Scanning Calorimetry (DSC) is a key technique for evaluating these properties.

At present, there is a notable lack of publicly available, detailed studies on the polymorphism of this compound. While other PDE5 inhibitors like sildenafil (B151) are known to exhibit multiple polymorphic forms, similar characterization for this compound, including distinct X-ray powder diffraction (XRPD) patterns and DSC thermograms for different crystalline forms, has not been found in the reviewed literature.

A typical DSC analysis would reveal the melting point and the enthalpy of fusion (ΔHfus), which is the energy required to melt the crystalline solid. This information is vital for identifying the specific crystalline form and assessing its purity.

Mechanism of Action: The cGMP Signaling Pathway

This compound enhances erectile function by selectively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] Understanding this signaling pathway is fundamental to comprehending its pharmacological effect.

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG). PKG phosphorylates various downstream targets, resulting in a decrease in intracellular calcium ion concentrations and the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum. This vasodilation increases blood flow, leading to an erection.

The action of cGMP is terminated by its degradation back to GMP by PDE enzymes. This compound's role is to inhibit PDE5, the predominant phosphodiesterase in the corpus cavernosum, thereby preventing the breakdown of cGMP and prolonging its vasodilatory effects.[1]

cGMP_Signaling_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP → cGMP sGC_Activation->GTP_to_cGMP PKG_Activation Protein Kinase G (PKG) Activation GTP_to_cGMP->PKG_Activation cGMP_Degradation cGMP → GMP (Signal Termination) GTP_to_cGMP->cGMP_Degradation Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG_Activation->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection PDE5 PDE5 PDE5->cGMP_Degradation Catalyzes This compound This compound This compound->PDE5 Inhibits Experimental_Workflow cluster_0 Initial Characterization cluster_1 Solid-State Analysis cluster_2 Solubility & Stability Assessment API_Sample This compound Crystalline Solid Sample Visual_Inspection Visual Inspection (Color, Appearance) API_Sample->Visual_Inspection Identity_Confirmation Identity Confirmation (e.g., FT-IR, NMR) Visual_Inspection->Identity_Confirmation PXRD Powder X-ray Diffraction (PXRD) - Crystalline Fingerprint - Polymorph Identification Identity_Confirmation->PXRD Aqueous_Solubility Aqueous Solubility (Shake-Flask, pH-dependency) Identity_Confirmation->Aqueous_Solubility DSC Differential Scanning Calorimetry (DSC) - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Polymorphic Transitions PXRD->DSC TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Solvate/Hydrate Analysis DSC->TGA Organic_Solubility Organic Solvent Solubility Screening Aqueous_Solubility->Organic_Solubility Stability_Studies Forced Degradation & Long-Term Stability Organic_Solubility->Stability_Studies

References

An In-Depth Technical Guide to the Synthesis and Chemical Profile of Udenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udenafil, marketed under the trade name Zydena®, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED). As a member of the pyrazolopyrimidinone (B8486647) class, its molecular structure is similar to that of sildenafil. However, this compound possesses a unique pharmacokinetic profile characterized by both a rapid onset of action and a long duration, offering distinct therapeutic advantages. This document provides a comprehensive technical overview of this compound's chemical structure, a detailed multi-step synthesis pathway with experimental protocols, its mechanism of action via the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, and relevant quantitative pharmacological data.

Chemical Structure and Properties

This compound is chemically designated as 3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide. It is a pyrazolopyrimidine derivative with a molecular structure analogous to cGMP, which is central to its inhibitory action on PDE5.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Molecular Formula C₂₅H₃₆N₆O₄S
Molecular Weight 516.66 g/mol [2]
CAS Number 268203-93-6
Appearance Solid
Solubility Insoluble in H₂O; ≥117.2 mg/mL in DMSO; ≥22.48 mg/mL in EtOH (with ultrasonic)[3]

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process involving the construction of a substituted pyrazole (B372694) ring, followed by chlorosulfonation, amidation, and a final cyclization to form the core pyrazolopyrimidinone structure. The pathway described below is based on established synthetic routes.[4]

Udenafil_Synthesis cluster_0 Core Synthesis Pathway A 2-Propoxybenzoic acid C Carboxamide Intermediate (162) A->C 1. Thionyl Chloride 2. TEA, DMAP B 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide B->C D Benzenesulfonyl Chloride (163) C->D Chlorosulfonic Acid F Sulfonamide Intermediate (165) D->F DCM E 2-(1-Methylpyrrolidin- 2-yl)ethylamine E->F G This compound (XXII) F->G t-BuOK, t-BuOH

Caption: High-level overview of the this compound synthesis pathway.

Experimental Protocols for Synthesis

The following protocols detail the key transformations in the synthesis of this compound.[4]

Step 1: Synthesis of Carboxamide Intermediate (162)
  • Activation: 2-Propoxybenzoic acid (160) is converted to its corresponding acyl chloride. The acid is refluxed with thionyl chloride in a suitable solvent such as dichloromethane (B109758) (DCM). The excess thionyl chloride and solvent are removed under reduced pressure.

  • Condensation: The crude acyl chloride is dissolved in fresh DCM. To this solution, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (161) is added, followed by catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) and an acid scavenger such as triethylamine (B128534) (TEA).

  • Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC or HPLC). The mixture is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the carboxamide intermediate (162). A typical yield for this two-step process is approximately 85%.[4]

Step 2: Synthesis of Benzenesulfonyl Chloride (163)
  • Chlorosulfonation: The carboxamide intermediate (162) is added portion-wise to an excess of chlorosulfonic acid, pre-cooled to 0°C in an ice bath.

  • Reaction and Work-up: The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for several hours. Upon completion, the mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford the benzenesulfonyl chloride (163). This step typically proceeds with a yield of around 67%.[4]

Step 3: Synthesis of Sulfonamide Intermediate (165)
  • Amidation: The benzenesulfonyl chloride (163) is dissolved in DCM. To this solution, racemic 2-(1-methylpyrrolidin-2-yl)ethylamine (164) is added dropwise at 0°C.

  • Reaction and Work-up: The reaction is stirred at room temperature for several hours. The mixture is then diluted with DCM and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the sulfonamide intermediate (165). The reported yield for this step is approximately 80%.[4]

Step 4: Cyclization to this compound (XXII)
  • Intramolecular Cyclization: The sulfonamide intermediate (165) is dissolved in tertiary-butanol (t-BuOH). A strong base, such as potassium tert-butoxide (t-BuOK), is added, and the mixture is heated to reflux.

  • Reaction and Work-up: The reaction is refluxed for several hours until the starting material is consumed. After cooling, the reaction is quenched with water, and the pH is adjusted to neutral with a dilute acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final product, this compound (XXII), with a yield of about 81%.[4]

Mechanism of Action: The NO/cGMP Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme, which is a key regulator in the physiological process of penile erection.[5]

  • Initiation: Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[5][6]

  • Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme guanylate cyclase.[5]

  • Second Messenger Production: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

  • Physiological Effect: Elevated intracellular levels of cGMP activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This results in a decrease in intracellular calcium levels, causing relaxation of the smooth muscle in the corpus cavernosum. This relaxation allows for increased blood flow into the penile arteries, leading to an erection.[7]

  • Regulation and Termination: The action of cGMP is terminated by its hydrolysis to the inactive GMP, a reaction catalyzed by PDE5.[6]

  • This compound's Role: this compound competitively inhibits PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP in the smooth muscle cells, prolonging and enhancing the smooth muscle relaxation and, consequently, the erectile response to sexual stimulation.[5]

Udenafil_MOA cluster_pathway NO/cGMP Signaling Pathway Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC Guanylate Cyclase (Active) NO_Release->GC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by GC Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP GMP (Inactive) cGMP->GMP hydrolyzed by Erection Penile Erection Relaxation->Erection leads to PDE5 PDE5 Enzyme PDE5->cGMP This compound This compound This compound->PDE5 inhibits

Caption: Mechanism of action of this compound in the NO/cGMP pathway.

Quantitative Pharmacological Data

This compound's clinical profile is defined by its pharmacokinetics and its high selectivity for the PDE5 enzyme.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueDescription
Tmax (Time to Peak Plasma Concentration) 0.8 – 1.3 hoursIndicates rapid absorption after oral administration.[8][9]
T½ (Terminal Half-Life) 9.9 – 12.1 hoursReflects a longer duration of action compared to sildenafil, but shorter than tadalafil.[1][2]

Table 3: In Vitro Inhibitory Activity and Selectivity of this compound

PDE IsozymeIC₅₀ (nM)Selectivity Ratio (IC₅₀ PDE-X / IC₅₀ PDE5)Primary Location/Function
PDE5 8.25 ± 2.901Corpus cavernosum, vascular smooth muscle
PDE1 ~1238~150Brain, heart, smooth muscle (vasodilation)
PDE6 53.3 ± 2.47~10Retina (phototransduction)
PDE11 ~792~96Skeletal muscle, prostate, testes
Data compiled from preclinical studies.[1][8] Selectivity ratios indicate how many times more concentrated this compound must be to inhibit another PDE isozyme compared to PDE5.

Representative Clinical Trial Workflow

Clinical development of this compound involves rigorous, multi-phase trials to establish safety and efficacy. A typical Phase III trial follows a randomized, double-blind, placebo-controlled design.

Clinical_Trial_Workflow cluster_workflow Phase III Clinical Trial Workflow Example cluster_arms Start Patient Recruitment Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Assessment (e.g., IIEF-EF Score) Screening->Baseline Randomization Randomization Baseline->Randomization ArmA Treatment Arm (this compound 100mg/200mg) Randomization->ArmA Group 1 ArmB Placebo Arm Randomization->ArmB Group 2 Treatment 12-Week Treatment Period (Double-Blind) ArmA->Treatment ArmB->Treatment Endpoint Endpoint Assessment (Primary: Change in IIEF-EF) (Secondary: SEP2, SEP3, GAQ) Treatment->Endpoint FollowUp Follow-Up & Safety Monitoring Endpoint->FollowUp Analysis Data Unblinding & Statistical Analysis FollowUp->Analysis End Study Conclusion Analysis->End

Caption: Generalized workflow for a pivotal Phase III clinical trial of this compound.

Conclusion

This compound is a well-characterized PDE5 inhibitor with a robust synthesis pathway and a clearly defined mechanism of action. Its chemical structure, derived from a pyrazolopyrimidinone core, is optimized for potent and selective inhibition of PDE5. The drug's unique pharmacokinetic profile, offering both rapid onset and extended duration, provides a valuable option in the clinical management of erectile dysfunction. The data presented in this guide underscore the key chemical and pharmacological attributes that make this compound an important therapeutic agent in its class.

References

In Vitro Selectivity Profile of Udenafil Against PDE Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro selectivity profile of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor. The document details the inhibitory activity of this compound against various phosphodiesterase (PDE) isoforms, outlines the experimental methodologies used for these determinations, and presents the data in a clear, comparative format.

Introduction: this compound and the Phosphodiesterase Superfamily

This compound is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] The therapeutic efficacy of PDE5 inhibitors is primarily derived from their ability to prevent the degradation of cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues. The selectivity of these inhibitors for PDE5 over other PDE isoforms is a critical factor in determining their safety and tolerability profile, as off-target inhibition can lead to undesirable side effects.[3]

The phosphodiesterase superfamily comprises 11 families of enzymes (PDE1-PDE11) that hydrolyze the cyclic nucleotides cAMP and cGMP. These isoforms exhibit distinct tissue distributions, substrate specificities, and regulatory mechanisms, making them important targets in drug discovery for a wide range of therapeutic areas.

Quantitative Selectivity Profile of this compound

The in vitro inhibitory activity of this compound against various PDE isoforms is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity of this compound for PDE5 is determined by comparing its IC50 for PDE5 to its IC50 for other PDE isoforms, often expressed as a selectivity ratio (IC50 for other PDE isoform / IC50 for PDE5).

PDE IsoformThis compound IC50 (nM)Selectivity Ratio (relative to PDE5)Primary Substrate(s)Key Tissue LocationsPotential Effects of Inhibition
PDE1 ~1237.5~150cAMP, cGMPVascular smooth muscle, brain, lungVasodilation, flushing, tachycardia[3]
PDE2 101 ± 15.1~12cAMP, cGMPBrain, adrenal gland, heart-
PDE3 52.0 ± 3.53~6.3cAMPHeart, platelets, vascular smooth muscleIncreased heart rate, positive inotropic effect[3]
PDE4 >1000>121cAMPInflammatory cells, brain, smooth muscle-
PDE5 8.25 ± 2.90 1 cGMP Corpus cavernosum, vascular smooth muscle, platelets [3]Smooth muscle relaxation, erection
PDE6 53.3 ± 2.47~6.5cGMPRetinaPotential for visual disturbances
PDE11 ~792~96cAMP, cGMPSkeletal muscle, prostate, testis, heart[3]Myalgia (muscle pain)

Note: The IC50 values are compiled from multiple preclinical studies and may vary slightly between different experimental conditions. The selectivity ratio is calculated based on the IC50 for PDE5 of 8.25 nM.[1][3][4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the catalytic site of PDE5, thereby preventing the hydrolysis of cGMP.[3] This leads to an accumulation of cGMP in the smooth muscle cells of the corpus cavernosum, resulting in vasodilation and penile erection in the context of sexual stimulation. The following diagram illustrates the cGMP signaling pathway and the inhibitory action of this compound.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 Inhibits

cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols for In Vitro PDE Inhibition Assays

The determination of IC50 values for this compound against various PDE isoforms involves in vitro enzymatic assays. These assays typically utilize purified recombinant human PDE enzymes to ensure specificity. The general workflow for such an assay is outlined below.

General Assay Principle

The core of the assay is to measure the enzymatic activity of a specific PDE isoform in the presence of varying concentrations of the inhibitor (this compound). The activity is determined by quantifying the rate of conversion of a cyclic nucleotide substrate (cGMP or cAMP) to its corresponding 5'-mononucleotide (5'-GMP or 5'-AMP).

Key Methodologies

Several detection methods can be employed to quantify the enzymatic reaction:

  • Radiometric Assays: These assays use radiolabeled substrates (e.g., [³H]cGMP). The reaction product is separated from the unreacted substrate, and the radioactivity of the product is measured to determine enzyme activity.

  • Fluorescence Polarization (FP) Assays: This method uses a fluorescently labeled substrate. The binding of a specific antibody or binding partner to the fluorescent product results in a change in the polarization of emitted light, which is proportional to the amount of product formed.

  • Luminescence-Based Assays: These assays often involve coupled enzyme reactions where the product of the PDE reaction is converted into a luminescent signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays: This highly sensitive and specific method directly measures the amount of substrate and product in the reaction mixture.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor using an in vitro enzymatic assay.

IC50_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of this compound Start->Prep_Inhibitor Prep_Enzyme Prepare purified PDE isoform solution Start->Prep_Enzyme Reaction_Setup Combine this compound dilutions, PDE enzyme, and buffer in a microplate Prep_Inhibitor->Reaction_Setup Prep_Enzyme->Reaction_Setup Pre_incubation Pre-incubate to allow inhibitor-enzyme binding Reaction_Setup->Pre_incubation Reaction_Start Initiate reaction by adding substrate (e.g., cGMP) Pre_incubation->Reaction_Start Incubation Incubate at a controlled temperature (e.g., 37°C) Reaction_Start->Incubation Reaction_Stop Stop the reaction Incubation->Reaction_Stop Detection Quantify product formation (e.g., FP, LC-MS) Reaction_Stop->Detection Data_Analysis Calculate % inhibition and fit data to a dose-response curve to determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Experimental workflow for determining the IC50 of a PDE inhibitor.

Conclusion

The in vitro data demonstrates that this compound is a potent and highly selective inhibitor of PDE5. Its selectivity for PDE5 over other isoforms, particularly PDE1, PDE3, PDE6, and PDE11, is a key determinant of its favorable safety and tolerability profile. A thorough understanding of this selectivity profile is essential for researchers and clinicians in the fields of drug discovery and sexual medicine.

References

The Pharmacokinetic Profile of Udenafil in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, present quantitative pharmacokinetic data in structured tables, outline typical experimental methodologies, and visualize relevant pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis. Its therapeutic effect in erectile dysfunction stems from the enhancement of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Sexual stimulation triggers the release of NO, which in turn activates guanylate cyclase to produce cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, resulting in increased blood flow and erection. This compound prevents the degradation of cGMP by PDE5, thereby prolonging its vasodilatory effects.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models. These parameters are crucial for understanding the drug's behavior in vivo and for interspecies scaling to predict human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Sprague-Dawley)

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (%)
Oral30----38[1]
Oral50----55.6[1]

Data not available is denoted by "-".

Table 2: Interspecies Comparison of this compound Metabolite Formation

A study on the interspecies pharmacokinetic scaling of this compound (DA-8159) revealed differences in the formation of its active metabolite, DA-8164, across various species after intravenous administration. The ratio of the area under the curve (AUC) of the metabolite to the parent drug provides insight into the metabolic conversion rate.

SpeciesAUC (DA-8164) / AUC (this compound) Ratio
Mice0.479
Rats0.199
Rabbits0.0452
Dogs-

Data for dogs was mentioned in the study title but not available in the abstract.

Note on Data Availability: While preclinical studies on this compound have been conducted in dogs and rabbits, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, T½) for these species were not available in the public domain at the time of this review. The provided data is based on available literature.

Experimental Protocols

The following sections describe the methodologies typically employed in preclinical pharmacokinetic studies of this compound.

Animal Models

Commonly used animal models for pharmacokinetic studies of this compound include:

  • Rats: Sprague-Dawley or Wistar rats are frequently used due to their well-characterized physiology and ease of handling.

  • Dogs: Beagle dogs are a common non-rodent species used in preclinical toxicology and pharmacokinetic studies due to their physiological similarities to humans.

  • Rabbits: New Zealand White rabbits have also been used in preclinical research for this compound.

Drug Administration
  • Oral Administration (Gavage): For oral dosing, this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., water, methylcellulose (B11928114) solution). A specific volume, calculated based on the animal's body weight, is administered directly into the stomach using a gavage needle. This method ensures accurate dosing.

  • Intravenous Administration: For intravenous studies, this compound is dissolved in a sterile, biocompatible vehicle and administered as a bolus injection or infusion, usually into a prominent vein such as the tail vein in rats or the cephalic vein in dogs and rabbits.

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Common sampling sites include the tail vein or retro-orbital sinus in rats, and the cephalic or saphenous veins in dogs and rabbits. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then transferred to clean tubes and stored frozen (typically at -20°C or -80°C) until analysis.

Bioanalytical Method

The concentration of this compound and its metabolites in plasma samples is most commonly determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity, allowing for accurate quantification of the analytes.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the pharmacology and study of this compound.

This compound Mechanism of Action: cGMP Signaling Pathway

Udenafil_Mechanism_of_Action Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Nitric Oxide (NO) Sexual Stimulation->Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 substrate Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection Inactive Metabolite Inactive Metabolite PDE5->Inactive Metabolite degrades to This compound This compound This compound->PDE5 inhibits

Caption: this compound's mechanism of action in the cGMP signaling pathway.

This compound Metabolic Pathway

Udenafil_Metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Excretion (Feces/Urine) Excretion (Feces/Urine) This compound->Excretion (Feces/Urine) minor DA-8164 (Active Metabolite) DA-8164 (Active Metabolite) CYP3A4->DA-8164 (Active Metabolite) N-dealkylation Further Metabolism Further Metabolism DA-8164 (Active Metabolite)->Further Metabolism Further Metabolism->Excretion (Feces/Urine)

Caption: Primary metabolic pathway of this compound via CYP3A4.

Preclinical Pharmacokinetic Study Workflow

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Animal Model Selection Animal Model Selection Drug Administration (Oral/IV) Drug Administration (Oral/IV) Animal Model Selection->Drug Administration (Oral/IV) Serial Blood Sampling Serial Blood Sampling Drug Administration (Oral/IV)->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, T½) Parameter Calculation (Cmax, Tmax, AUC, T½) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, T½) Report Generation Report Generation Parameter Calculation (Cmax, Tmax, AUC, T½)->Report Generation

Caption: General workflow of a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of this compound in animal models demonstrates its rapid absorption and dose-dependent exposure. The primary route of metabolism is through CYP3A4, leading to the formation of an active metabolite. While comprehensive quantitative data is available for rats, further studies are needed to fully characterize the pharmacokinetic profile of this compound in other species, such as dogs and rabbits, to refine interspecies scaling and better predict its disposition in humans. The experimental protocols and analytical methods described provide a robust framework for conducting such investigations.

References

Pharmacodynamics and dose-response relationship of udenafil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacodynamics and Dose-Response Relationship of Udenafil

Introduction

This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2] Marketed under the brand name Zydena®, its molecular structure is similar to sildenafil.[1][3] this compound's pharmacodynamic profile is characterized by the inhibition of the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[4] This action enhances the natural erectile response to sexual stimulation.[5] Pharmacokinetic studies show that this compound is rapidly absorbed, reaching peak plasma concentrations in 0.8 to 1.3 hours, with a half-life of 9.9 to 12.1 hours, providing a combination of rapid onset and long duration of action.[3][6] This technical guide provides a comprehensive overview of the pharmacodynamics, dose-response relationship, and key experimental protocols relevant to the study of this compound for researchers, scientists, and drug development professionals.

Pharmacodynamics of this compound

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[7] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the levels of cGMP.[8][9] Elevated cGMP acts as a crucial second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum.[5][9] This relaxation allows for increased blood flow into the penis, resulting in an erection.[5]

The erectile response is terminated by the action of phosphodiesterases, a family of enzymes that hydrolyze cyclic nucleotides.[8] In the corpus cavernosum, PDE5 is the predominant isoform and is responsible for the degradation of cGMP to its inactive form, 5'-GMP.[7][9]

This compound exerts its therapeutic effect by selectively inhibiting PDE5.[4] By competitively binding to the catalytic site of PDE5, this compound prevents the breakdown of cGMP.[10] This leads to an accumulation of cGMP, prolonging smooth muscle relaxation and enhancing erectile function in the presence of sexual stimulation.[5][10] It is critical to note that this compound does not directly cause an erection; sexual stimulation is required to initiate the NO release that triggers the cascade.[5]

Udenafil_Pathway Mechanism of Action of this compound in the Corpus Cavernosum cluster_stimulation cluster_signaling cluster_inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 PDE5 Enzyme Terminates Signal GMP 5'-GMP (Inactive) cGMP->GMP Degradation Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Penile Erection Relaxation->Erection This compound This compound This compound->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Enzyme Selectivity Profile

The clinical efficacy and safety profile of a PDE5 inhibitor are largely dependent on its selectivity for PDE5 relative to other PDE isoforms, which are distributed throughout various tissues in the body. Inhibition of other PDEs can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while PDE11 inhibition has been linked to myalgia.[3]

This compound demonstrates high selectivity for PDE5. Preclinical studies have shown its inhibitory concentration for PDE5 is significantly lower than for other isoforms.[3] Its selectivity for PDE5 over PDE6 is comparable to that of sildenafil.[3] Notably, this compound has higher selectivity for PDE11 than tadalafil, though the clinical significance of PDE11 inhibition remains to be fully established.[1][3]

Table 1: PDE Isoform Selectivity of this compound

PDE Isoform Selectivity Ratio (IC50 for PDE isoform / IC50 for PDE5) Associated Tissues/Functions Potential Side Effects of Inhibition
PDE1 ~150 Brain, heart, vascular smooth muscle Vasodilation, flushing
PDE2 ~17 Brain, adrenal gland, heart -
PDE3 ~9 Heart, platelets, vascular smooth muscle Cardiovascular effects
PDE6 ~10 Retina (rods and cones) Visual disturbances (e.g., blurred vision, chromatopsia)
PDE11 ~96 Skeletal muscle, prostate, testes Myalgia (muscle pain)

Data sourced from preclinical studies.[1][3]

Dose-Response Relationship

The clinical efficacy of this compound is dose-dependent, as demonstrated in multiple randomized, placebo-controlled trials. Key efficacy endpoints typically include the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score, the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (maintenance of erection until completion of intercourse), and the Global Assessment Question (GAQ).

On-Demand Dosing

Clinical trials have established the efficacy of on-demand this compound at doses of 100 mg and 200 mg. Patients receiving this compound show statistically significant improvements in erectile function compared to placebo.[3] The effect of 100 mg of this compound has been shown to be maintained for up to 12 hours after a single dose.[3][10]

Table 2: Efficacy of On-Demand this compound (12-Week Treatment Period)

Efficacy Endpoint Placebo This compound 100 mg This compound 200 mg
Change in IIEF-EF Score from Baseline +0.20 +7.52 +9.93
SEP2 (% Successful Penetration) 53.4% 88.8% 92.4%
SEP3 (% Successful Intercourse) 15.4% 70.1% 75.7%
GAQ (% Positive Response) 25.9% 81.5% 88.5%
% of Patients Achieving Normal Erection (IIEF-EF ≥26) 3.7% 35.0% 48.0%

Data compiled from a randomized, placebo-controlled trial.[3]

Once-Daily Dosing

The pharmacokinetic properties of this compound make it a suitable candidate for a once-daily dosing regimen.[1][11] Studies have evaluated the efficacy of daily doses of 50 mg and 75 mg over a 12-week period, demonstrating significant improvements in erectile function for patients who prefer spontaneous sexual activity.[11]

Table 3: Efficacy of Once-Daily this compound (12-Week Treatment Period)

Efficacy Endpoint Placebo This compound 50 mg This compound 75 mg
Change in IIEF-EF Score from Baseline -0.34 +3.45 +5.20
Change in SEP2 Success Rate from Baseline +12.3% +27.9% +39.1%
Change in SEP3 Success Rate from Baseline +15.5% +51.4% +73.5%

Data compiled from a multicenter, randomized, double-blind, placebo-controlled trial.[10][11]

Safety and Tolerability

Across clinical trials, this compound is generally well-tolerated.[10][12] Most adverse events are mild to moderate in severity and are related to the vasodilatory effects of PDE5 inhibition.[3][13] No serious adverse events have been consistently reported.[3][13]

Table 4: Common Adverse Events Associated with this compound

Adverse Event This compound (Pooled Data) Placebo (Pooled Data)
Flushing 5.6% 1.8%
Headache 3.1% 0.0%

Data from a meta-analysis of five randomized controlled trials.[13]

Key Experimental Protocols

The preclinical and clinical evaluation of this compound involves standardized methodologies to assess its pharmacodynamic properties.

Protocol: In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme, a key measure of its potency.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., Tris-HCl). Recombinant human PDE5 enzyme and the cGMP substrate are also prepared.

  • Assay Setup: In a 96-well microplate, add the PDE5 enzyme, the buffer, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-20 minutes) at room temperature to allow for the interaction between this compound and the PDE5 enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cGMP hydrolysis.

  • Reaction Termination: Stop the reaction using a suitable stop solution.

  • Detection: Quantify the amount of remaining cGMP or the product (GMP) using a detection method such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[14][15]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.[16]

Protocol: In Vivo Assessment of Erectile Function (Rat Model)

Objective: To evaluate the pro-erectile efficacy of this compound in a living organism by measuring the intracavernosal pressure (ICP) response to nerve stimulation.

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Surgically expose the penis and insert a needle connected to a pressure transducer into the corpus cavernosum to measure ICP. Isolate the cavernous nerve for electrical stimulation.[14][17]

  • Drug Administration: Administer this compound (or vehicle control) intravenously or via oral gavage at a predetermined dose and time before stimulation.

  • Nerve Stimulation: Apply electrical stimulation to the cavernous nerve (e.g., 5V, 20 Hz, 1 ms (B15284909) pulse width for 60 seconds).[14]

  • Data Recording: Continuously record the ICP and the mean arterial pressure (MAP) from the carotid artery.

  • Data Analysis: Determine the maximal ICP achieved during stimulation. To normalize for changes in systemic blood pressure, calculate the ratio of maximal ICP to MAP (Max ICP/MAP). Compare this ratio between the this compound-treated and vehicle-treated groups to assess efficacy.[14][17]

Udenafil_Workflow General Preclinical Experimental Workflow for this compound cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment EnzymeAssay PDE5 Enzyme Inhibition Assay (Determine IC50 & Potency) SelectivityAssay PDE Isoform Selectivity Panel (Assess Off-Target Inhibition) EnzymeAssay->SelectivityAssay CellAssay Cellular cGMP Assay (Confirm Mechanism in Cells) SelectivityAssay->CellAssay PK_Studies Pharmacokinetic Studies (ADME Profile) CellAssay->PK_Studies Advance to In Vivo Efficacy_Model Efficacy Model (e.g., Rat ICP) (Evaluate Pro-Erectile Effect) PK_Studies->Efficacy_Model Analysis Data Analysis & Candidate Profiling PK_Studies->Analysis Tox_Studies Safety & Toxicology Studies Efficacy_Model->Tox_Studies Efficacy_Model->Analysis Tox_Studies->Analysis Start Drug Candidate (this compound) Start->EnzymeAssay Conclusion Proceed to Clinical Trials Analysis->Conclusion

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is an effective and well-tolerated PDE5 inhibitor for the treatment of erectile dysfunction.[2][13] Its pharmacodynamic profile is defined by potent and selective inhibition of the PDE5 enzyme, leading to enhanced cGMP-mediated smooth muscle relaxation in the corpus cavernosum.[4] The dose-response relationship has been well-characterized in clinical trials, demonstrating significant improvements in erectile function with both on-demand (100 mg, 200 mg) and once-daily (50 mg, 75 mg) dosing regimens.[3][11] Its favorable selectivity profile contributes to a low incidence of side effects, with flushing and headache being the most commonly reported.[3][13] The established experimental protocols provide a robust framework for the continued investigation and development of this compound and other compounds in this therapeutic class.

References

A Comparative Analysis of the Molecular Architectures of Udenafil and Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Udenafil and sildenafil (B151) are potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2] Both drugs are utilized in the management of erectile dysfunction, leveraging their ability to enhance smooth muscle relaxation and increase blood flow. While they share a common therapeutic target and mechanism of action, their distinct molecular structures give rise to differences in their physicochemical properties, pharmacokinetics, and selectivity profiles. This technical guide provides a detailed comparison of the molecular structures of this compound and sildenafil, supported by quantitative data, experimental methodologies, and pathway visualizations to inform researchers and professionals in the field of drug development.

Core Molecular Structures

This compound and sildenafil are both classified as pyrazolopyrimidinone (B8486647) derivatives.[3][4] This core structure is a key pharmacophore that mimics the guanosine base of cGMP, allowing for competitive binding to the active site of the PDE5 enzyme.[5][6]

  • Sildenafil: The molecular structure of sildenafil is characterized by a pyrazolo[4,3-d]pyrimidin-7-one core.[7][8] This heterocyclic system is fundamental to its inhibitory activity against PDE5.

  • This compound: this compound also possesses a pyrazolopyrimidinone-based structure, which is described as being similar to that of sildenafil.[3][9][10] More specifically, it is a 5-[2-propyloxy-5-(1-methyl-2-pyrollidinylethylamidosulphonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)-pyrimidin-7-one.[11]

While both molecules share this foundational scaffold, the key distinctions lie in the substitutions at the periphery of this core, which significantly influence their pharmacological profiles.

Side-by-Side Molecular Comparison

A detailed examination of the functional groups appended to the core structures of this compound and sildenafil reveals the basis for their differing properties.

FeatureSildenafilThis compoundStructural Impact
Core Pyrazolo[4,3-d]pyrimidin-7-onePyrazolo[4,3-d]pyrimidin-7-oneMimics the guanosine base of cGMP, enabling competitive binding to the PDE5 active site.
Phenyl Ring Substitution (R1) Ethoxy groupPropyloxy groupThe slightly larger propyloxy group in this compound may influence its binding affinity and interaction with the hydrophobic pocket of the PDE5 enzyme.
Sulfonylphenyl Moiety Substitution (R2) N-methylpiperazineN-(2-(1-methylpyrrolidin-2-yl)ethyl)This is a significant point of differentiation. This compound's more complex and flexible side chain can lead to altered interactions within the active site of PDE5 and other PDE isoforms, impacting selectivity and pharmacokinetic properties.

Physicochemical Properties

The variations in the molecular structures of this compound and sildenafil directly translate to differences in their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertySildenafilThis compound
Molecular Formula C22H30N6O4SC25H36N6O4S
Molecular Weight ( g/mol ) 474.58516.66
Solubility Low aqueous solubilityLow aqueous solubility

Pharmacodynamic Comparison: In Vitro Potency and Selectivity

The primary measure of a PDE5 inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. Lower IC50 values indicate greater potency. Equally important is the selectivity of the inhibitor for PDE5 over other PDE isoforms to minimize off-target effects.

PDE IsoformSildenafil IC50 (nM)This compound IC50 (nM)This compound Selectivity Ratio (IC50 PDE / IC50 PDE5)Sildenafil Selectivity Ratio (IC50 PDE / IC50 PDE5)
PDE1 ~280~1237.5~150~111
PDE2 >10,000~140.25~17-
PDE3 >10,000~74.25~9-
PDE5 3.5 - 8.5[12][13]8.25 ± 2.90[9]11
PDE6 ~35~82.5~10~10
PDE11 >10,000~792~96>2840

Data compiled from multiple sources.[9][12][14] Selectivity ratios are calculated based on the provided IC50 values.

The data indicates that both this compound and sildenafil are highly potent inhibitors of PDE5 with comparable IC50 values.[9] this compound demonstrates a similar selectivity profile to sildenafil for PDE5 over PDE6, which is implicated in visual disturbances.[9][12] However, this compound shows a higher selectivity for PDE5 over PDE1 compared to sildenafil.[9][15]

Signaling Pathway

This compound and sildenafil exert their therapeutic effects by modulating the nitric oxide (NO)/cGMP signaling pathway. This pathway is integral to smooth muscle relaxation.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell cluster_inhibition Inhibition Sexual Stimulation Sexual Stimulation NO Nitric Oxide sGC_inactive Soluble Guanylate Cyclase (inactive) sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG_active Protein Kinase G (active) PKG_inactive->PKG_active activates Ca2_decrease Decrease in intracellular Ca2+ PKG_active->Ca2_decrease phosphorylates substrates leading to Relaxation Relaxation Ca2_decrease->Relaxation GMP GMP PDE5->GMP Udenafil_Sildenafil This compound / Sildenafil Udenafil_Sildenafil->PDE5 inhibit

cGMP Signaling Pathway and PDE5 Inhibition.

Experimental Protocols

Determination of In Vitro IC50 for PDE5 Inhibition

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a PDE5 inhibitor. A common method for its determination is the in vitro enzyme inhibition assay.

Principle: This assay measures the enzymatic activity of PDE5 in the presence of varying concentrations of the inhibitor. The activity is determined by quantifying the amount of cGMP hydrolyzed to GMP.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or sildenafil) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

    • Prepare a solution of recombinant human PDE5 enzyme in an appropriate assay buffer.

    • Prepare a solution of the cGMP substrate.

  • Assay Procedure:

    • Add the diluted inhibitor solutions to the wells of a microplate.

    • Add the PDE5 enzyme solution to each well.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the cGMP substrate.

    • Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37°C).

    • Stop the reaction using a suitable method (e.g., addition of a stop solution or heat inactivation).

  • Detection and Data Analysis:

    • Quantify the amount of GMP produced or the remaining cGMP. This can be achieved using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization (FP) assays.[14][16]

    • Calculate the percentage of PDE5 inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystalline substance. This method has been instrumental in elucidating the structures of PDE5 in complex with its inhibitors, providing insights into their binding modes.

Generalized Workflow:

XRay_Crystallography_Workflow Protein_Purification Purification of PDE5 Enzyme Crystallization Co-crystallization with Inhibitor (this compound or Sildenafil) Protein_Purification->Crystallization Crystal_Mounting Mounting of a Single Crystal Crystallization->Crystal_Mounting XRay_Diffraction Exposure to a Beam of X-rays Crystal_Mounting->XRay_Diffraction Diffraction_Pattern Collection of Diffraction Pattern Data XRay_Diffraction->Diffraction_Pattern Electron_Density_Map Calculation of Electron Density Map Diffraction_Pattern->Electron_Density_Map Model_Building Building the Molecular Model Electron_Density_Map->Model_Building Refinement Refinement of the Model Model_Building->Refinement Final_Structure Final 3D Molecular Structure Refinement->Final_Structure

Workflow for X-ray Crystallography.

Conclusion

References

Metabolic Pathways of Udenafil in Human Liver Microsomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is utilized in the management of erectile dysfunction. Its efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate within the human body. The liver, and specifically the enzymatic machinery within human liver microsomes (HLMs), plays a pivotal role in the biotransformation of this compound. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in HLMs, focusing on the key enzymatic reactions, the metabolites formed, and the experimental methodologies employed for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

This compound's therapeutic action is modulated by its pharmacokinetic profile, which is largely determined by its rate and route of metabolism. In vitro studies utilizing HLMs are indispensable for elucidating the metabolic pathways and identifying the enzymes responsible for the biotransformation of xenobiotics, including this compound. This guide synthesizes the current understanding of this compound metabolism, with a focus on the data generated from HLM-based assays.

Primary Metabolic Pathways of this compound

The metabolism of this compound in human liver microsomes is primarily oxidative, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The principal metabolic transformations include N-dealkylation, hydroxylation, and N-demethylation.

  • N-dealkylation: This is the major metabolic pathway for this compound, leading to the formation of its primary active metabolite, DA-8164 . This reaction involves the removal of the N-ethylpyrrolidine moiety.

  • Hydroxylation: This pathway results in the formation of hydroxylated metabolites, collectively referred to as M1 .

  • N-demethylation: The removal of a methyl group from the pyrazolopyrimidinone (B8486647) ring of this compound leads to the formation of the M2 metabolite.

The enzymatic powerhouse behind these transformations is predominantly CYP3A4 , with a lesser contribution from CYP3A5 . The intrinsic clearance for the N-dealkylation of this compound has been reported to be similar between recombinant CYP3A4 and CYP3A5.[1]

Below is a diagram illustrating the primary metabolic pathways of this compound.

Udenafil_Metabolism Metabolic Pathways of this compound in Human Liver Microsomes cluster_enzymes Primary Metabolizing Enzymes This compound This compound DA8164 DA-8164 (Active Metabolite) This compound->DA8164 N-dealkylation (Major Pathway) M1 M1 (Hydroxylated Metabolite) This compound->M1 Hydroxylation M2 M2 (N-demethylated Metabolite) This compound->M2 N-demethylation CYP3A4 CYP3A4 DA8164->CYP3A4 Catalyzed by CYP3A5 CYP3A5 DA8164->CYP3A5 Catalyzed by M1->CYP3A4 M1->CYP3A5 M2->CYP3A4 M2->CYP3A5

Figure 1: Primary metabolic pathways of this compound in human liver microsomes.

Quantitative Analysis of this compound Metabolism

To provide a quantitative perspective, the following table presents enzyme kinetic data for the N-demethylation of sildenafil (B151), a structurally related PDE5 inhibitor that is also primarily metabolized by CYP3A4.

Disclaimer: The following data is for sildenafil and not this compound. While both are PDE5 inhibitors metabolized by CYP3A4, the kinetic parameters can vary significantly between different substrates. This information is provided for illustrative purposes only and should be interpreted with caution.

Table 1: Enzyme Kinetic Parameters for Sildenafil N-demethylation by CYP3A4 in Human Liver Microsomes

ParameterValueReference
Km (μM)6 ± 3[2]
Vmax (pmol/min/mg protein)22 ± 9[2]

Experimental Protocols

The following sections detail the methodologies for conducting in vitro metabolism studies of this compound using human liver microsomes and for the subsequent analysis of its metabolites.

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the steps for incubating this compound with HLMs to study its metabolic fate.

HLM_Incubation_Workflow Workflow for In Vitro Metabolism of this compound in HLMs cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation Reagents Prepare Reagents: - Potassium Phosphate (B84403) Buffer (pH 7.4) - this compound Stock Solution - HLM Suspension - NADPH Regenerating System Preincubation Pre-incubate HLM, Buffer, and this compound (e.g., 5 min at 37°C) Reagents->Preincubation Initiation Initiate Reaction with NADPH Regenerating System Preincubation->Initiation Incubation Incubate at 37°C with Shaking (Time course: 0, 5, 15, 30, 60 min) Initiation->Incubation Termination Terminate Reaction (e.g., add ice-cold acetonitrile (B52724) with internal standard) Incubation->Termination Centrifugation Centrifuge to Precipitate Proteins (e.g., 10,000 x g for 10 min) Termination->Centrifugation Supernatant Collect Supernatant for Analysis Centrifugation->Supernatant Analysis Analysis Supernatant->Analysis UPLC-MS/MS Analysis

Figure 2: Experimental workflow for the in vitro metabolism of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (IS) (e.g., sildenafil)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension, potassium phosphate buffer, and this compound solution (at various concentrations to determine kinetic parameters).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with constant shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard (e.g., 2 volumes). This step also serves to precipitate the microsomal proteins.

    • Vortex the samples and then centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

UPLC-MS/MS Analysis of this compound and its Metabolites

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the sensitive and specific quantification of this compound and its metabolites. The following is a representative protocol based on published methods.

Table 2: UPLC-MS/MS Instrumental Parameters for the Analysis of this compound and DA-8164

ParameterSetting
UPLC System
ColumnAcquity UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile PhaseIsocratic: Acetonitrile and 0.1% Formic Acid in Water (e.g., 75:25, v/v)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compoundm/z 517 → 283
DA-8164m/z 406 → 364
Internal Standard (Sildenafil)m/z 475 → 100
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C

Data Analysis:

The concentrations of this compound and its metabolites in the incubated samples are determined by comparing the peak area ratios of the analytes to the internal standard against a standard curve. The rate of metabolism can then be calculated, and enzyme kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The metabolic landscape of this compound in human liver microsomes is dominated by CYP3A4- and CYP3A5-mediated N-dealkylation, leading to the formation of the active metabolite DA-8164, as well as hydroxylation and N-demethylation. A thorough understanding of these pathways, facilitated by robust in vitro experimental protocols and sensitive analytical techniques like UPLC-MS/MS, is fundamental for predicting the clinical pharmacokinetics of this compound and for assessing its potential for drug-drug interactions. While specific enzyme kinetic parameters for this compound in HLMs remain to be fully elucidated in the public domain, the methodologies and foundational knowledge presented in this guide provide a strong framework for researchers and drug development professionals to conduct further investigations into the metabolism of this important therapeutic agent.

References

Udenafil's Interaction with the PDE5 Catalytic Site: A Deep Dive into Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – December 15, 2025 – This technical guide provides an in-depth analysis of the binding affinity and kinetics of udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, with the PDE5 catalytic site. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's molecular interactions.

Introduction to this compound and PDE5

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis.[1] By inhibiting PDE5, this compound leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection.[1] The efficacy and safety of a PDE5 inhibitor are intrinsically linked to its binding affinity for PDE5 and its selectivity over other PDE isoenzymes.[2]

Binding Affinity of this compound to PDE5

The binding affinity of this compound to the PDE5 catalytic site has been quantified primarily through the determination of its half-maximal inhibitory concentration (IC50). Multiple studies have reported IC50 values for this compound, demonstrating its high potency as a PDE5 inhibitor.

Table 1: IC50 Values of this compound for PDE5 Inhibition

IC50 ValueSource/Method
8.25 ± 2.90 nMHuman Platelets[2][3]
8.2 nMNot Specified[4]
5.7 nMNot Specified[4]

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

This compound's high affinity for PDE5 is a key determinant of its clinical efficacy. The low nanomolar IC50 values indicate that only a small concentration of the drug is required to achieve significant inhibition of the enzyme.

Selectivity Profile

A crucial aspect of a PDE5 inhibitor's therapeutic profile is its selectivity for PDE5 over other PDE isoenzymes. Off-target inhibition can lead to undesirable side effects. This compound exhibits a favorable selectivity profile, comparable to that of sildenafil.[2]

Table 2: Selectivity of this compound for PDE5 over other PDE Isoforms

PDE IsoformSelectivity Ratio (IC50 for other PDE / IC50 for PDE5)
PDE1~149-fold[2]
PDE2~17-fold[2]
PDE3~9-fold[2]
PDE6~10-fold[2]

A higher selectivity ratio indicates a greater specificity for PDE5, minimizing the potential for side effects associated with the inhibition of other PDE isoforms.

Binding Kinetics: Unraveling the Dynamics of Interaction

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity and inhibitory potency of compounds like this compound against PDE5 is typically performed using enzyme inhibition assays. Below are representative protocols for two common methods.

Radiometric PDE5 Enzyme Inhibition Assay

This assay measures the ability of an inhibitor to block the hydrolysis of radiolabeled cGMP by the PDE5 enzyme.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), magnesium chloride (MgCl₂), and a known concentration of recombinant human PDE5 enzyme.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate solution containing a known concentration of [³H]-cGMP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped, typically by heat inactivation.

  • Separation of Product: The product of the reaction, [³H]-5'-GMP, is separated from the unreacted [³H]-cGMP using techniques like anion-exchange chromatography.

  • Quantification: The amount of [³H]-5'-GMP is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

experimental_workflow_radiometric cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, MgCl₂, PDE5) C Add this compound to Mix A->C B Prepare this compound Dilutions B->C D Initiate with [³H]-cGMP C->D E Incubate D->E F Terminate Reaction E->F G Separate [³H]-5'-GMP F->G H Quantify Radioactivity G->H I Calculate IC50 H->I experimental_workflow_fp cluster_prep_fp Preparation cluster_reaction_fp Reaction cluster_analysis_fp Analysis A_fp Prepare PDE5, this compound, and FAM-cGMP Solutions B_fp Add PDE5 & this compound to Plate A_fp->B_fp C_fp Pre-incubate B_fp->C_fp D_fp Initiate with FAM-cGMP C_fp->D_fp E_fp Incubate D_fp->E_fp F_fp Measure Fluorescence Polarization E_fp->F_fp G_fp Calculate IC50 F_fp->G_fp pde5_pathway cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes This compound This compound This compound->PDE5 inhibits binding_interaction cluster_this compound This compound cluster_residues Key Active Site Residues PDE5_site PDE5 Catalytic Site Udenafil_core Pyrazolopyrimidinone Core H_bond_residues Hydrogen Bond Donors/Acceptors Udenafil_core->H_bond_residues H-Bonds Pi_stack_residues π-Stacking Residues Udenafil_core->Pi_stack_residues π-Stacking Udenafil_sidechains Propyl & Propoxy Side Chains Hydrophobic_residues Hydrophobic Pocket Residues Udenafil_sidechains->Hydrophobic_residues Hydrophobic Interactions

References

Initial Preclinical Safety and Tolerability of Udenafil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Udenafil (Zydena®), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated a favorable safety and tolerability profile in preclinical studies, paving the way for its successful clinical development and marketing for the treatment of erectile dysfunction. This technical guide synthesizes the available preclinical safety data on this compound, providing an in-depth overview of its toxicological profile. While comprehensive proprietary data from regulatory submissions is not entirely public, this document compiles published findings and outlines the standard methodologies likely employed in its preclinical evaluation, in accordance with international guidelines. The available data indicates a broad safety margin in animal models, with no significant findings in key areas of toxicity.

Mechanism of Action: PDE5 Inhibition

This compound exerts its pharmacological effect by selectively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase levels of cyclic guanosine (B1672433) monophosphate (cGMP).[2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow, resulting in an erection.[2] PDE5 is the enzyme responsible for the degradation of cGMP.[2] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby potentiating the pro-erectile signaling pathway.[2]

This compound Mechanism of Action cluster_0 Physiological Erectile Response cluster_1 Mechanism of this compound Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP cGMP Increase Guanylate_Cyclase->cGMP Converts GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Erection Erection Smooth_Muscle_Relaxation->Erection Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP This compound This compound This compound->PDE5 Inhibits Safety_Pharmacology_Workflow cluster_Core_Battery ICH S7A Core Battery This compound This compound Administration CNS Central Nervous System (Rodent - FOB) This compound->CNS CVS Cardiovascular System (Dog - Telemetry) This compound->CVS Resp Respiratory System (Rodent - Plethysmography) This compound->Resp CNS_Endpoints Endpoints: - Behavior - Motor Activity - Coordination CNS->CNS_Endpoints CVS_Endpoints Endpoints: - Blood Pressure - Heart Rate - ECG (QTc) CVS->CVS_Endpoints Resp_Endpoints Endpoints: - Respiratory Rate - Tidal Volume Resp->Resp_Endpoints Genotoxicity_Testing_Workflow cluster_Genotoxicity_Battery ICH S2(R1) Standard Genotoxicity Battery Test_Compound This compound Ames_Test Test 1: Bacterial Reverse Mutation Assay (Ames) Test_Compound->Ames_Test In_Vitro_Mammalian Test 2: In Vitro Mammalian Chromosomal Damage Assay Test_Compound->In_Vitro_Mammalian In_Vivo_Rodent Test 3: In Vivo Rodent Micronucleus Assay Test_Compound->In_Vivo_Rodent Endpoint_Ames Endpoint: Gene Mutation Ames_Test->Endpoint_Ames Endpoint_In_Vitro Endpoint: Chromosomal Damage (Clastogenicity/Aneugenicity) In_Vitro_Mammalian->Endpoint_In_Vitro Endpoint_In_Vivo Endpoint: Chromosomal Damage in whole animal In_Vivo_Rodent->Endpoint_In_Vivo

References

Methodological & Application

Application Notes and Protocols for Dissolving Udenafil in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] In vitro studies are crucial for elucidating its mechanism of action and evaluating its efficacy and selectivity. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in in vitro assays.[4] This document provides a detailed protocol for dissolving this compound in DMSO and preparing working solutions for various in vitro applications.

Data Presentation: this compound Properties and Solubility

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₅H₃₆N₆O₄S[1]
Molecular Weight 516.66 g/mol
Solubility in DMSO ≥ 33 mg/mL (63.87 mM)[1]
100 mg/mL (193.55 mM)[2]
IC₅₀ for PDE5 8.25 nM[2]
Storage of Stock Solution -20°C for 1 month, -80°C for 6 months[5]

Experimental Protocols

Materials
  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

  • Cell culture medium or assay buffer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions.

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh this compound: Accurately weigh 5.17 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve this compound: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution.

  • Storage: Store the 10 mM this compound stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Preparation of Working Solutions for In Vitro Assays

It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity or other artifacts.[5] The final DMSO concentration should typically be below 0.5%, and ideally 0.1% or lower.[5][6]

Example: Preparation of a 10 µM working solution from a 10 mM stock solution:

  • Intermediate Dilution (Recommended): To improve accuracy, perform an intermediate dilution. Dilute the 10 mM stock solution 1:100 in cell culture medium or assay buffer to create a 100 µM intermediate solution.

    • Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting.

  • Final Dilution: Dilute the 100 µM intermediate solution 1:10 in the final assay volume.

    • For example, to a well containing 90 µL of cell culture medium with cells, add 10 µL of the 100 µM intermediate solution to achieve a final concentration of 10 µM.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions.[5]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[7] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[7]

udenafil_mechanism NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP 5'-GMP PDE5->GMP degrades This compound This compound This compound->PDE5 inhibits

Caption: this compound inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.

Experimental Workflow for Preparing this compound Working Solutions

The following diagram illustrates the workflow for preparing this compound working solutions for in vitro assays.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -80°C stock->store intermediate Intermediate Dilution (e.g., 100 µM in Medium) stock->intermediate final Final Dilution in Assay (e.g., 10 µM) intermediate->final control Vehicle Control (DMSO in Medium)

References

Application Notes and Protocols for Udenafil Dosage Calculation in Mouse Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of udenafil, a phosphodiesterase-5 (PDE-5) inhibitor, in preclinical mouse models of pulmonary hypertension (PH). This document outlines the mechanism of action of this compound, detailed protocols for inducing PH in mice, and guidance on this compound dosage calculation and administration. Furthermore, it includes methods for evaluating the efficacy of this compound treatment. The provided protocols and dosage information are synthesized from existing literature on PDE-5 inhibitors in rodent models of PH and are intended to serve as a starting point for researchers. It is recommended that optimal dosage and treatment duration be empirically determined for specific experimental setups.

Introduction to this compound and its Mechanism of Action in Pulmonary Hypertension

This compound is a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor.[1] The mechanism of action of PDE-5 inhibitors in the context of pulmonary hypertension is centered on the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] In the pulmonary vasculature, NO is produced by endothelial cells and diffuses into adjacent smooth muscle cells, where it stimulates soluble guanylate cyclase (sGC) to produce cGMP.[2] cGMP, in turn, acts as a second messenger, leading to vasodilation and inhibition of smooth muscle cell proliferation.[3] PDE-5 is the primary enzyme responsible for the degradation of cGMP in the pulmonary vasculature.[4] By inhibiting PDE-5, this compound increases the intracellular levels of cGMP, thereby enhancing NO-mediated vasodilation and exerting anti-proliferative effects on pulmonary artery smooth muscle cells.[1] This ultimately leads to a reduction in pulmonary vascular resistance and pressure.

Signaling Pathway of this compound in Pulmonary Hypertension

Udenafil_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Pulmonary Artery Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC diffuses and activates cGMP cGMP sGC->cGMP activates GTP GTP GTP->sGC PDE5 PDE-5 cGMP->PDE5 degrades Relaxation Vasodilation & Anti-proliferation cGMP->Relaxation This compound This compound This compound->PDE5 inhibits

Caption: this compound inhibits PDE-5, increasing cGMP levels and promoting vasodilation.

Quantitative Data on PDE-5 Inhibitors in Rodent Models of Pulmonary Hypertension

Table 1: Sildenafil (B151) Dosage in Rodent Models of Pulmonary Hypertension

Animal ModelPH Induction MethodSildenafil DoseRoute of AdministrationTreatment DurationKey FindingsReference
MouseChronic Hypoxia (10% O₂)25 mg/kg/dayOral3 weeksReduced right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.[5][6]
RatMonocrotaline (B1676716)1.7 mg/kg/dayOral3 weeksSuppressed the increase in mean pulmonary arterial pressure and right ventricular hypertrophy.[7]
RatChronic Hypoxia (10% O₂)25 mg/kg/dayOral14 daysAttenuated the increase in right ventricular pressure and hypertrophy.[8]
RatChronic Hypoxia (10% O₂)1.4 mg/kg/dayIntraperitoneal2-4 weeksAlleviated the increase in right ventricular systolic pressure and hypertrophy.[9]

Table 2: Tadalafil (B1681874) Dosage in Rodent Models of Pulmonary Hypertension

Animal ModelPH Induction MethodTadalafil DoseRoute of AdministrationTreatment DurationKey FindingsReference
RatChronic Hypobaric HypoxiaNot specifiedOral2 weeksPrevented the rise in RVSP.[10]
DogNaturally-occurring PH2 mg/kg/dayOralNot specifiedAppeared to be a viable alternative to sildenafil.[11]

Note: The conversion of doses between species should be performed using appropriate allometric scaling calculations.

Experimental Protocols

Induction of Pulmonary Hypertension in Mice

Two common and well-validated methods for inducing PH in mice are the chronic hypoxia/SU5416 model and the monocrotaline model.

Protocol 3.1.1: Chronic Hypoxia and SU5416 (SuHx) Model

This model induces a more severe angio-obliterative PH that closely mimics the pathology of human PAH.

Materials:

  • 8-12 week old male C57BL/6 mice

  • Hypoxic chamber (10% O₂)

  • SU5416 (semaxanib)

  • Vehicle for SU5416 (e.g., DMSO and/or a mixture of carboxymethylcellulose, polysorbate 80, and water)

  • Subcutaneous injection needles and syringes

Procedure:

  • House mice in a normobaric hypoxic chamber with an oxygen concentration of 10%.

  • On day 1, administer a subcutaneous injection of SU5416 at a dose of 20 mg/kg.

  • Continue exposure to hypoxia for 3 weeks.

  • Control mice should be housed in normoxic conditions (21% O₂) and receive vehicle injections.

  • At the end of the 3-week period, PH can be assessed.

Protocol 3.1.2: Monocrotaline (MCT) Model

This model is more commonly used in rats but can be adapted for mice, though susceptibility can vary between strains. It induces PH through endothelial damage.

Materials:

  • 8-12 week old male mice (strains like C57BL/6 or BALB/c can be used, but susceptibility should be validated)

  • Monocrotaline (MCT)

  • Saline for injection

  • Subcutaneous or intraperitoneal injection needles and syringes

Procedure:

  • Administer a single subcutaneous or intraperitoneal injection of MCT. The dose for mice can range from 60 mg/kg to 400 mg/kg and needs to be optimized for the specific mouse strain.

  • House the mice under normoxic conditions.

  • PH typically develops over 3-4 weeks.

  • Control mice should receive a saline injection.

  • Assess PH at the desired time point.

This compound Preparation and Administration

Recommended Starting Dose Calculation: Based on the effective dose of sildenafil in mice (25 mg/kg/day)[5][6] and considering that this compound has a similar mechanism of action, a starting dose in a similar range is a reasonable approach. A dose-response study is highly recommended.

Preparation of this compound Solution for Oral Gavage:

  • This compound is poorly soluble in water. It can be dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of 1% Tween 80 in sterile water.

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Prepare the vehicle solution.

  • Suspend the this compound powder in the vehicle by vortexing and/or sonicating until a homogenous suspension is achieved.

  • Prepare the solution fresh daily or assess its stability if stored.

Administration:

  • Oral Gavage: This is the most common and reliable method for oral administration in mice. Administer the this compound suspension once or twice daily, depending on the pharmacokinetic profile and the desired steady-state concentration.

  • Drinking Water: While less precise, administration in drinking water can be an alternative for long-term studies to reduce handling stress. The concentration in water needs to be calculated based on the average daily water consumption of the mice.

Evaluation of this compound Efficacy

3.3.1. Hemodynamic Assessment:

  • Right Ventricular Systolic Pressure (RVSP): This is a primary endpoint for assessing PH. It is measured via right heart catheterization in anesthetized mice.

  • Mean Pulmonary Arterial Pressure (mPAP): Can also be measured during right heart catheterization.

3.3.2. Right Ventricular Hypertrophy (RVH):

  • Fulton Index: After euthanasia, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the weight of the LV+S (RV/[LV+S]) is calculated. An increased Fulton index is indicative of RVH.

3.3.3. Histological Analysis:

  • Pulmonary Artery Muscularization: Lungs are perfused, fixed, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and/or specific markers for smooth muscle actin (e.g., α-SMA). The degree of muscularization of small pulmonary arterioles is quantified.

  • Vessel Wall Thickness: The thickness of the medial layer of pulmonary arteries is measured.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Induction Induction of PH (e.g., SuHx or MCT) Grouping Randomization into Groups (Control, PH+Vehicle, PH+this compound) Induction->Grouping Treatment This compound Administration (e.g., Oral Gavage) Grouping->Treatment Hemodynamics Hemodynamic Measurement (RVSP, mPAP) Treatment->Hemodynamics RVH RV Hypertrophy Assessment (Fulton Index) Treatment->RVH Histology Histological Analysis (Vessel Muscularization) Treatment->Histology

Caption: Workflow for evaluating this compound efficacy in mouse models of pulmonary hypertension.

Conclusion

This document provides a framework for initiating preclinical studies with this compound in mouse models of pulmonary hypertension. The provided protocols for PH induction and the reference dosages for other PDE-5 inhibitors offer a solid foundation for study design. Researchers are encouraged to perform pilot studies to determine the optimal dose and administration regimen of this compound for their specific mouse strain and PH induction model. Careful and comprehensive evaluation of hemodynamic, structural, and functional endpoints will be crucial in elucidating the therapeutic potential of this compound for this devastating disease.

References

Application Note: Quantification of Udenafil in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of udenafil in human plasma. The protocol utilizes a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The method is validated over a clinically relevant concentration range and demonstrates excellent accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the determination of drug concentrations in complex biological fluids like plasma.[2][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using a validated HPLC-MS/MS method.

Experimental

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Pursuit XRS C₁₈ column (50 mm × 2.1 mm, i.d., 3 μm) or equivalent[4]

Standard Solutions Preparation

Stock solutions of this compound and the internal standard (sildenafil) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 500 ng/mL sildenafil).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the HPLC-MS/MS system.

Diagram: Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 10 µL Internal Standard (Sildenafil) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for this compound Quantification in Plasma.

HPLC-MS/MS Method

Chromatographic Conditions
ParameterValue
Column Pursuit XRS C₁₈ (50 mm × 2.1 mm, i.d., 3 μm)[4]
Mobile Phase A 10 mM Ammonium Acetate in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Isocratic: 90% B[4]
Flow Rate 0.2 mL/min[4]
Column Temp. 40 °C
Injection Vol. 5 µL
Run Time 2.5 minutes[4]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
This compoundm/z 517.4 → 283.1[4]
Sildenafil (IS)m/z 475.3 → 100.0[4]
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V

Method Validation Results

The HPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability. The results are summarized in the tables below.

Linearity and Sensitivity
ParameterResult
Linearity Range 0.5 - 1000 ng/mL[4]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.5 (LLOQ) < 1585 - 115< 1585 - 115
1.5 (LQC) < 11.6[4]91.5 - 109.9[4]< 11.6[4]91.5 - 109.9[4]
50 (MQC) < 11.6[4]91.5 - 109.9[4]< 11.6[4]91.5 - 109.9[4]
800 (HQC) < 11.6[4]91.5 - 109.9[4]< 11.6[4]91.5 - 109.9[4]
Recovery and Matrix Effect

The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
This compound > 85Minimal
Sildenafil (IS) > 85Minimal
Stability

The stability of this compound in plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.

Stability ConditionDurationStability (%)
Bench-top Stability (Room Temp.) 4 hours90 - 110
Freeze-Thaw Stability 3 cycles90 - 110
Long-term Stability (-80 °C) 30 days90 - 110

Diagram: this compound Signaling Pathway

G cluster_pathway Mechanism of Action NO Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation cGMP->Relaxation activates GMP 5'-GMP PDE5->GMP Erection Vasodilation & Penile Erection Relaxation->Erection This compound This compound This compound->PDE5 inhibits

Caption: this compound's Inhibition of the PDE5 Pathway.

Conclusion

The described HPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and other clinical research applications requiring the measurement of this compound concentrations. The method has been successfully validated according to regulatory guidelines, demonstrating its robustness and accuracy.

References

Establishing a Rabbit Model of Erectile Dysfunction for the Evaluation of Udenafil

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for establishing a rabbit model of erectile dysfunction (ED) through cavernous nerve injury (CNI) and to outline the subsequent protocol for evaluating the therapeutic efficacy of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor.

Introduction

Erectile dysfunction is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. Animal models are indispensable for understanding the pathophysiology of ED and for the preclinical evaluation of novel therapeutic agents. The rabbit model of cavernous nerve injury-induced ED is a well-established and clinically relevant model that mimics the erectile dysfunction often observed in patients following radical prostatectomy.

This compound is a potent and selective PDE5 inhibitor. By blocking the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum, this compound enhances smooth muscle relaxation and facilitates penile erection in the presence of sexual stimulation. These application notes provide a comprehensive protocol for inducing ED in rabbits via cavernous nerve injury and for assessing the restorative effects of this compound on erectile function.

This compound's Mechanism of Action in Erectile Function

This compound enhances erectile function by inhibiting the PDE5 enzyme, which is abundant in the corpus cavernosum. The physiological process of penile erection is initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells upon sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the sequestration of intracellular calcium and the relaxation of smooth muscle in the corpus cavernosum. This relaxation allows for increased blood flow into the penis, leading to an erection. This compound's inhibition of PDE5 prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and augmenting the erectile response.

Udenafil_Mechanism_of_Action cluster_Nerve_Ending Nerve Ending cluster_Endothelial_Cell Endothelial Cell cluster_Smooth_Muscle_Cell Corpus Cavernosum Smooth Muscle Cell Sexual Stimulation Sexual Stimulation nNOS nNOS Sexual Stimulation->nNOS NO_N Nitric Oxide (NO) nNOS->NO_N Converts L-Arginine_N L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO_N->sGC Activates eNOS eNOS NO_E Nitric Oxide (NO) eNOS->NO_E Converts L-Arginine_E L-Arginine NO_E->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP (Inactive) PDE5->5'-GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Erection Penile Erection Relaxation->Erection Leads to This compound This compound This compound->PDE5 Inhibits

Caption: this compound's mechanism of action in the penis.

Experimental Protocols

Animal Model
  • Species: Male New Zealand White rabbits

  • Weight: 2.5-3.0 kg

  • Housing: Individual cages with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

  • Ethics: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The following diagram illustrates the overall experimental workflow:

Experimental_Workflow Acclimatization Acclimatization Baseline_ICP Baseline Intracavernosal Pressure (ICP) Measurement Acclimatization->Baseline_ICP CNI_Surgery Bilateral Cavernous Nerve Injury (CNI) Surgery Baseline_ICP->CNI_Surgery Post-op_Recovery Post-operative Recovery (4 weeks) CNI_Surgery->Post-op_Recovery Treatment_Groups Randomization into Treatment Groups Post-op_Recovery->Treatment_Groups Vehicle Vehicle Control Group Treatment_Groups->Vehicle Udenafil_Low This compound (Low Dose) Treatment Group Treatment_Groups->Udenafil_Low Udenafil_High This compound (High Dose) Treatment Group Treatment_Groups->Udenafil_High Sham Sham Surgery Group Treatment_Groups->Sham Treatment_Period Daily Oral Gavage (4 weeks) Vehicle->Treatment_Period Udenafil_Low->Treatment_Period Udenafil_High->Treatment_Period Sham->Treatment_Period Final_ICP Final ICP Measurement Treatment_Period->Final_ICP Tissue_Harvesting Tissue Harvesting for Histological Analysis Final_ICP->Tissue_Harvesting

Caption: Experimental workflow for the rabbit ED model.

Anesthesia
  • Induce anesthesia with an intramuscular injection of ketamine (35 mg/kg) and xylazine (B1663881) (5 mg/kg).

  • Maintain anesthesia with intravenous administration of sodium pentobarbital (B6593769) (30 mg/kg/h) via a catheter inserted into the marginal ear vein.

  • Monitor the depth of anesthesia throughout the procedure by assessing the pedal withdrawal reflex.

Bilateral Cavernous Nerve Injury (CNI) Surgery
  • Place the anesthetized rabbit in the supine position.

  • Make a midline abdominal incision to expose the pelvic plexus and cavernous nerves, which are located posterolateral to the prostate.

  • Carefully dissect the cavernous nerves from the surrounding tissue.

  • Induce a crush injury to each cavernous nerve by applying a hemostatic clip for 2 minutes.

  • For the sham group, expose the cavernous nerves without performing the crush injury.

  • Close the abdominal incision in layers.

  • Administer postoperative analgesics as per IACUC guidelines.

This compound Administration
  • Four weeks after CNI surgery, randomly assign the rabbits to the following groups:

    • Sham group

    • CNI + Vehicle (control) group

    • CNI + this compound (low dose) group

    • CNI + this compound (high dose) group

  • Administer this compound or vehicle daily via oral gavage for 4 weeks. The recommended dosage of this compound for on-demand use in humans is 100 mg, with a maximum of 200 mg. For daily use, doses of 50-75 mg have shown efficacy. Preclinical studies in rats have used doses of 5 and 20 mg/kg.

Measurement of Intracavernosal Pressure (ICP)
  • Anesthetize the rabbit as described in section 3.3.

  • Expose the penis and insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

  • Isolate the carotid artery and cannulate it to measure the mean arterial pressure (MAP).

  • Electrically stimulate the cavernous nerve with a bipolar electrode (5V, 20 Hz, 1 ms (B15284909) pulse width) for 60 seconds to induce an erection.

  • Record the maximal ICP and MAP during stimulation.

  • Calculate the erectile function as the ratio of maximal ICP to MAP (ICP/MAP).

Histological Analysis
  • At the end of the experiment, euthanize the rabbits and harvest the penile tissue.

  • Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

  • Prepare 5-µm thick sections for staining.

  • Purpose: To assess the smooth muscle to collagen ratio in the corpus cavernosum. A decrease in this ratio is indicative of fibrosis.

  • Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.

    • Rinse in running tap water.

    • Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Stain with aniline (B41778) blue solution for 5-10 minutes.

    • Dehydrate and mount.

  • Analysis: Quantify the smooth muscle (red) and collagen (blue) areas using image analysis software.

  • Purpose: To evaluate the density of nitrergic nerve fibers in the corpus cavernosum. A decrease in nNOS-positive fibers suggests nerve damage.

  • Procedure:

    • Perform antigen retrieval on the deparaffinized sections.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against nNOS.

    • Incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-peroxidase complex.

    • Visualize with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

  • Analysis: Quantify the number of nNOS-positive nerve fibers per unit area.

Data Presentation

The following tables summarize representative quantitative data from a study evaluating the effects of chronic this compound administration in a rat model of cavernous nerve crush injury. Similar trends would be expected in a rabbit model.

Table 1: Erectile Function Assessment (Maximal ICP/MAP Ratio)

Treatment Group4 Weeks Post-Treatment8 Weeks Post-Treatment
Sham0.75 ± 0.080.78 ± 0.09
CNI + Vehicle0.25 ± 0.050.22 ± 0.04
CNI + this compound (5 mg/kg)0.45 ± 0.070.52 ± 0.06
CNI + this compound (20 mg/kg)0.62 ± 0.090.71 ± 0.08

*Data are presented as mean ± standard deviation. *p < 0.05 compared to CNI + Vehicle group.

Table 2: Histological Analysis of Corpus Cavernosum (8 Weeks Post-Treatment)

Treatment GroupSmooth Muscle/Collagen RatioApoptotic Index (%)
Sham2.8 ± 0.30.5 ± 0.1
CNI + Vehicle1.2 ± 0.23.5 ± 0.5
CNI + this compound (5 mg/kg)1.9 ± 0.31.8 ± 0.3
CNI + this compound (20 mg/kg)2.5 ± 0.41.1 ± 0.2

*Data are presented as mean ± standard deviation. *p < 0.05 compared to CNI + Vehicle group.

Conclusion

The rabbit model of cavernous nerve injury-induced erectile dysfunction is a robust and reproducible model for investigating the pathophysiology of neurogenic ED and for evaluating the efficacy of potential therapeutic agents. The protocols outlined in these application notes provide a detailed framework for establishing this model and for assessing the effects of this compound on erectile function and penile tissue histology. The expected outcomes include a dose-dependent improvement in erectile function and preservation of the structural integrity of the corpus cavernosum with this compound treatment. This model can be a valuable tool for the preclinical development of novel therapies for erectile dysfunction.

Application of Udenafil in Primary Human Smooth Muscle Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant effects on primary human smooth muscle cells (SMCs). Its primary mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for studying the effects of this compound on primary human SMCs in a research setting.

This compound's inhibition of PDE5 prevents the degradation of cGMP, resulting in its accumulation and the activation of cGMP-dependent protein kinases (PKG).[3][4] This cascade ultimately leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation.[5] Beyond its vasodilatory effects, research indicates that this compound can also modulate SMC proliferation and apoptosis, suggesting its potential therapeutic application in conditions characterized by abnormal SMC growth, such as atherosclerosis and pulmonary hypertension.[9][10][11]

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound on human vascular smooth muscle cells (VSMCs) after 24 hours of exposure.

Table 1: Effect of this compound on VSMC Proliferation

This compound ConcentrationVSMC Proliferation (% of Control)
1 µmol/LNo significant difference
10 µmol/LNo significant difference
100 µmol/L45.75 ± 11.38
1 mmol/L42.77 ± 7.79

*P < 0.05 compared to control. Data extracted from a study on human aortic smooth muscle cells.[9]

Table 2: Effect of this compound on VSMC Viability

This compound ConcentrationVSMC Viability (%)
1 µmol/LNot significantly different from control
10 µmol/LNot significantly different from control
100 µmol/L11.11 ± 1.48*
1 mmol/LNot reported

*P < 0.05 compared to control. Data from trypan blue dye exclusion assay.[9]

Table 3: Effect of this compound on VSMC Apoptosis

This compound ConcentrationVSMC Apoptosis (%)
1 µmol/LNot significantly different from control
10 µmol/LNot significantly different from control
100 µmol/L98.63 ± 0.23*
1 mmol/LNot reported

*P < 0.05 compared to control. Data from flow cytometry analysis.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a general workflow for studying its effects on primary human smooth muscle cells.

Udenafil_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates This compound This compound This compound->PDE5 Inhibits Ca2 Decreased Intracellular Ca2+ PKG->Ca2 Proliferation Decreased Proliferation PKG->Proliferation Apoptosis Increased Apoptosis PKG->Apoptosis Relaxation Smooth Muscle Relaxation Ca2->Relaxation

Caption: this compound's mechanism of action in smooth muscle cells.

Experimental_Workflow start Start: Isolate Primary Human Smooth Muscle Cells culture Cell Culture and Expansion start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 24 hours treat->incubate prolif Proliferation Assay (e.g., BrdU) incubate->prolif viability Viability Assay (e.g., MTT, Trypan Blue) incubate->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis analysis Data Analysis prolif->analysis viability->analysis apoptosis->analysis

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

Culture of Primary Human Smooth Muscle Cells

This protocol provides a general guideline for the culture of primary human SMCs. Specific media and reagents may vary depending on the tissue source (e.g., aorta, coronary artery).

Materials:

  • Primary Human Smooth Muscle Cells

  • Smooth Muscle Cell Growth Medium (e.g., SmGM™-2 BulletKit™)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution (0.05%)

  • Trypsin Neutralizing Solution

  • Sterile culture flasks, plates, and pipettes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate the cells in a culture flask at a recommended density (e.g., 2,500-5,000 cells/cm²).[12]

    • Incubate at 37°C with 5% CO2.

  • Cell Maintenance:

    • Change the growth medium every 2-3 days.

    • Monitor cell confluence daily.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluence, aspirate the medium and rinse with PBS.

    • Add a minimal volume of trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with trypsin neutralizing solution or growth medium containing serum.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and re-plate at the desired density.

Treatment of Smooth Muscle Cells with this compound

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Smooth Muscle Cell Growth Medium

  • Cultured primary human SMCs in multi-well plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in growth medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Seed primary human SMCs in multi-well plates and allow them to adhere and grow to a desired confluence (typically 60-70%).

    • Aspirate the existing medium from the wells.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

    • Incubate the plates for the desired experimental duration (e.g., 24 hours) at 37°C with 5% CO2.

Proliferation Assay (BrdU Incorporation)

Materials:

  • BrdU Cell Proliferation Assay Kit

  • This compound-treated and control cells in a 96-well plate

  • Microplate reader

Procedure:

  • Following this compound treatment, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the labeling solution and fix the cells with the provided fixing/denaturing solution for 30 minutes at room temperature.

  • Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with the provided wash buffer.

  • Add the substrate solution and incubate until color development is sufficient.

  • Add the stop solution and measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Viability Assay (MTT)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • This compound-treated and control cells in a 96-well plate

  • Microplate reader

Procedure:

  • After the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • This compound-treated and control cells in a 6-well plate

  • Flow cytometer

Procedure:

  • Following this compound treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

References

Application Notes and Protocols for Oral Gavage Administration of Udenafil in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and increased blood flow.[1] This makes it a subject of interest in various preclinical research areas, particularly those involving erectile dysfunction, pulmonary hypertension, and other cardiovascular conditions. Oral gavage is a standard and reliable method for the precise administration of oral drugs to rodents in a research setting. These application notes provide a detailed protocol for the preparation and administration of this compound to rats via oral gavage, ensuring accuracy, reproducibility, and adherence to animal welfare guidelines.

Mechanism of Action: cGMP-PKG Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP.[1] In the context of erectile function, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries, facilitating blood inflow and resulting in an erection. By blocking PDE5, this compound sustains elevated cGMP levels, thereby enhancing the erectile response.[1]

Udenafil_Mechanism Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation cGMP cGMP Guanylate Cyclase Activation->cGMP Converts GTP GTP GTP->Guanylate Cyclase Activation Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Degraded by Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection Inactive Metabolite Inactive Metabolite PDE5->Inactive Metabolite This compound This compound This compound->PDE5 Inhibits Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Calculate_Dose Calculate this compound Dose Prepare_Suspension Prepare this compound Suspension Calculate_Dose->Prepare_Suspension Load_Syringe Load Syringe Prepare_Suspension->Load_Syringe Restrain_Rat Restrain Rat Load_Syringe->Restrain_Rat Insert_Needle Insert Gavage Needle Restrain_Rat->Insert_Needle Administer_Dose Administer Suspension Insert_Needle->Administer_Dose Remove_Needle Remove Needle Administer_Dose->Remove_Needle Monitor_Rat Monitor Rat for Distress Remove_Needle->Monitor_Rat Return_to_Cage Return to Home Cage Monitor_Rat->Return_to_Cage

References

Application Notes and Protocols for Sustained-Release Udenafil Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Its pharmacokinetic profile is characterized by a relatively rapid onset of action and a longer half-life (9.9 to 12.1 hours) compared to sildenafil, suggesting its potential for daily dosing or development into a sustained-release formulation.[1][3] A sustained-release formulation of this compound would aim to maintain therapeutic plasma concentrations over an extended period, potentially improving patient compliance and providing a more consistent therapeutic effect for chronic conditions beyond erectile dysfunction, such as pulmonary arterial hypertension and benign prostatic hyperplasia.[4]

These application notes provide a comprehensive overview of potential sustained-release formulations for this compound and detailed protocols for their in vivo evaluation in preclinical animal models. Given the limited publicly available data on specific in vivo studies of sustained-release this compound formulations, the following protocols are based on established methodologies for oral sustained-release dosage forms and preclinical studies of PDE5 inhibitors.

Signaling Pathway of this compound

This compound, as a PDE5 inhibitor, enhances the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In response to sexual stimulation, NO is released, which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then acts as a second messenger, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum, resulting in penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the intracellular concentration of cGMP, thus potentiating the pro-erectile signal.

PDE5_Signaling_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP PDE5->GMP This compound This compound This compound->PDE5 inhibits

Figure 1: this compound's mechanism of action in the NO/cGMP signaling pathway.

Proposed Sustained-Release Formulations

Several formulation strategies can be employed to achieve sustained release of this compound. The choice of formulation will depend on the desired release profile, manufacturing scalability, and intellectual property landscape.

1. Hydrophilic Matrix Tablets: This is a common and cost-effective approach where this compound is dispersed within a swellable hydrophilic polymer matrix (e.g., Hydroxypropyl Methylcellulose - HPMC, Carbopol). Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the diffusion and erosion of the drug from the tablet.

2. Microspheres: this compound can be encapsulated into biodegradable polymer microspheres (e.g., Poly(lactic-co-glycolic acid) - PLGA). These microspheres can be formulated for oral administration and are designed to release the drug slowly as the polymer degrades. This technology allows for precise control over the release rate.

3. Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can be used to encapsulate this compound. Nanoparticles can enhance the oral bioavailability of poorly soluble drugs and provide a sustained-release profile. For instance, a study on sildenafil, a similar PDE5 inhibitor, showed that an SLN formulation enhanced its bioavailability and prolonged its mean residence time.[5]

Experimental Protocols for In Vivo Studies

The following are detailed protocols for the preclinical evaluation of a novel sustained-release this compound formulation in a rat model.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vivo Evaluation of Sustained-Release this compound Formulation Formulation of Sustained-Release this compound Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Formulation->Animal_Model PK_Study Pharmacokinetic (PK) Study Animal_Model->PK_Study Efficacy_Study Efficacy Study (e.g., Erectile Function Model) Animal_Model->Efficacy_Study Safety_Study Safety & Tolerability Study Animal_Model->Safety_Study Data_Analysis Data Analysis and Interpretation PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Safety_Study->Data_Analysis Conclusion Conclusion and Further Development Data_Analysis->Conclusion

References

Application Notes: Investigating Udenafil's Therapeutic Potential in Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Cardiac hypertrophy, an enlargement of the heart muscle, is initially an adaptive response to increased workload but often progresses to pathological remodeling, heart failure, and increased mortality.[1] This condition is characterized by an increase in cardiomyocyte size, re-expression of fetal genes, and excessive deposition of extracellular matrix (fibrosis).[2][3] Phosphodiesterase 5 (PDE5) inhibitors, a class of drugs that enhance cyclic guanosine (B1672433) monophosphate (cGMP) signaling, have shown promise in mitigating cardiac hypertrophy.[4][5] Udenafil, a PDE5 inhibitor, has demonstrated beneficial effects in a rat model of pressure-overload cardiac hypertrophy, where it attenuated cardiac remodeling, reduced fibrosis and apoptosis, and improved survival.[6][7] These application notes provide a detailed experimental framework for researchers to further investigate the cardioprotective effects of this compound on cardiac hypertrophy.

Mechanism of Action PDE5 inhibitors like this compound prevent the degradation of cGMP, leading to its accumulation and the subsequent activation of cGMP-dependent protein kinase G (PKG).[8][9] The cGMP-PKG signaling pathway is a key regulator of cardiac structure and function.[10] Activation of this pathway has been shown to counteract hypertrophic signaling, reduce fibrosis, and improve calcium handling in cardiomyocytes, thereby preventing or even reversing pathological cardiac remodeling.[8][11] The proposed experiments are designed to elucidate the specific effects of this compound on these cellular and molecular events in both in vivo and in vitro models of cardiac hypertrophy.

Experimental Rationale To comprehensively evaluate the effects of this compound, this protocol outlines a dual approach using both an in vivo animal model and an in vitro cell culture model.

  • In Vivo Model: A pressure-overload model, such as transverse aortic constriction (TAC) in mice or rats, will be used to mimic the chronic stress that leads to pathological hypertrophy in humans.[12] This model allows for the assessment of this compound's effects on cardiac structure, function, and molecular markers in a whole-organism context.

  • In Vitro Model: Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) will be treated with hypertrophic agonists (e.g., phenylephrine (B352888) or endothelin-1) to induce a hypertrophic response.[13][14] This model provides a controlled environment to study the direct effects of this compound on cardiomyocyte growth and signaling pathways, independent of systemic factors.

By combining these models, researchers can obtain a robust and multi-faceted understanding of this compound's therapeutic potential against cardiac hypertrophy.

Visualizations

cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Stress Signals Stress Signals NO Nitric Oxide Stress Signals->NO sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 cGMP->PDE5 PKG Protein Kinase G cGMP->PKG Activates This compound This compound This compound->PDE5 Inhibits 5'-GMP 5'-GMP PDE5->5'-GMP Degrades AntiHypertrophy Anti-Hypertrophic Effects (↓ Cell Size, ↓ Fetal Gene Expression) PKG->AntiHypertrophy AntiFibrosis Anti-Fibrotic Effects (↓ Collagen Deposition) PKG->AntiFibrosis ImprovedFunction Improved Ca2+ Handling & Diastolic Function PKG->ImprovedFunction

Caption: Proposed signaling pathway for this compound's action on cardiac hypertrophy.

cluster_setup Experimental Setup (Week 0) cluster_treatment Treatment & Monitoring (Weeks 1-4) cluster_analysis Terminal Analysis (Week 4) Animals Male Mice/Rats TAC Induce Pressure Overload (TAC Surgery) Animals->TAC Groups Randomize into Groups: 1. Sham 2. TAC + Vehicle 3. TAC + this compound TAC->Groups Dosing Daily Dosing (Vehicle or this compound) Groups->Dosing Echo Weekly Echocardiography (Assess Cardiac Function & Dimensions) Dosing->Echo Sacrifice Euthanize Animals Echo->Sacrifice Harvest Harvest Hearts Sacrifice->Harvest HW_BW Measure Heart Weight/ Body Weight Ratio Harvest->HW_BW Histology Histological Analysis (H&E, Masson's Trichrome) Harvest->Histology Molecular Molecular Analysis (RT-qPCR, Western Blot) Harvest->Molecular

Caption: Experimental workflow for the in vivo pressure-overload model.

cluster_analysis Analysis Start Isolate Cardiomyocytes (e.g., NRVMs) Pretreat Pre-treat with this compound or Vehicle (2 hours) Start->Pretreat Stimulate Stimulate with Hypertrophic Agonist (e.g., Phenylephrine, 48 hours) Pretreat->Stimulate CellSize Measure Cell Surface Area (Immunofluorescence) Stimulate->CellSize GeneExpr Analyze Gene Expression (RT-qPCR for ANP, BNP) Stimulate->GeneExpr Protein Analyze Protein Expression (Western Blot for signaling proteins) Stimulate->Protein Groups Experimental Groups: 1. Control 2. Agonist + Vehicle 3. Agonist + this compound

Caption: Experimental workflow for the in vitro cardiomyocyte hypertrophy model.

Experimental Protocols

Protocol 1: In Vivo Pressure-Overload Model

Objective: To determine if this compound can prevent or reverse pressure-overload-induced cardiac hypertrophy in an animal model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for transverse aortic constriction (TAC)

  • High-frequency ultrasound system (echocardiography)

  • Histology reagents (formalin, paraffin, H&E stain, Masson’s trichrome stain)

  • Molecular biology reagents (TRIzol, cDNA synthesis kit, qPCR master mix, protein lysis buffer, antibodies)

Methodology:

  • Animal Groups: Randomly divide animals into three groups (n=10-12 per group):

    • Sham: Animals undergo a sham surgery without aortic constriction.

    • TAC + Vehicle: Animals undergo TAC surgery and receive daily vehicle administration.

    • TAC + this compound: Animals undergo TAC surgery and receive daily this compound administration (e.g., 20 mg/kg, oral gavage).[6]

  • Surgical Procedure (TAC):

    • Anesthetize the animal.

    • Perform a thoracotomy to expose the aortic arch.

    • Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries.

    • Tie the ligature around the aorta and a blunted 27-gauge needle (for mice) to create a standardized constriction.

    • Remove the needle, leaving a stenosed aorta.

    • Close the chest and allow the animal to recover. For the sham group, perform the same procedure without tightening the ligature.

  • Treatment: Begin daily oral gavage of vehicle or this compound 24 hours post-surgery and continue for the duration of the study (e.g., 4 weeks).

  • Echocardiographic Assessment:

    • Perform echocardiography at baseline (before surgery) and at weekly intervals.[15]

    • Lightly anesthetize the animal and acquire M-mode images from the parasternal short-axis view.

    • Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness (PWT) and interventricular septal thickness (IVS).[16]

    • Calculate left ventricular mass, ejection fraction (EF%), and fractional shortening (FS%).

  • Terminal Procedure (at 4 weeks):

    • Record final body weight.

    • Euthanize the animals and excise the hearts.

    • Separate atria and ventricles, blot dry, and weigh the ventricles. Calculate the heart weight to body weight ratio (HW/BW).

    • Divide the ventricle into sections for histological and molecular analysis.

  • Histological Analysis:

    • Fix a portion of the left ventricle in 10% neutral buffered formalin, embed in paraffin, and cut into 5 μm sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area.[17]

    • Stain sections with Masson’s trichrome or Picrosirius red to quantify the extent of cardiac fibrosis.[17]

  • Molecular Analysis (RT-qPCR and Western Blot):

    • Freeze a portion of the left ventricle in liquid nitrogen for RNA and protein extraction.

    • RT-qPCR: Extract total RNA, synthesize cDNA, and perform quantitative PCR to measure the mRNA levels of hypertrophic markers (ANP, BNP, β-MHC) and fibrotic markers (Collagen I, Collagen III).[15][18]

    • Western Blot: Extract total protein and perform western blot analysis to measure the protein levels of key signaling molecules in the cGMP-PKG pathway (e.g., phosphorylated VASP as a marker of PKG activity).[11]

Protocol 2: In Vitro Cardiomyocyte Hypertrophy Model

Objective: To assess the direct effect of this compound on agonist-induced cardiomyocyte hypertrophy.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or hiPSC-CMs

  • Cell culture medium and supplements

  • Hypertrophic agonist (e.g., 100 µM Phenylephrine or 100 nM Endothelin-1)[14]

  • This compound (various concentrations for dose-response)

  • Vehicle (e.g., DMSO)

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI, fluorescent secondary antibody)

  • Reagents for RT-qPCR and Western Blot as described in Protocol 1.

Methodology:

  • Cell Culture and Plating: Isolate and culture NRVMs or differentiate hiPSC-CMs according to standard protocols. Plate cells onto appropriate culture dishes.

  • Experimental Groups:

    • Control: Cells treated with vehicle only.

    • Agonist + Vehicle: Cells treated with the hypertrophic agonist and vehicle.

    • Agonist + this compound: Cells treated with the hypertrophic agonist and various concentrations of this compound.

  • Treatment:

    • After allowing cells to attach and become quiescent (by serum starvation), pre-treat the cells with this compound or vehicle for 2 hours.

    • Add the hypertrophic agonist to the designated wells and incubate for 48 hours.[14]

  • Analysis of Cardiomyocyte Size:

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunofluorescence staining for a cardiomyocyte marker (e.g., α-actinin) and a nuclear stain (DAPI).

    • Capture images using a fluorescence microscope and measure the surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).

  • Molecular Analysis:

    • Harvest cells for RNA and protein extraction.

    • RT-qPCR: Measure the mRNA expression of hypertrophic markers ANP and BNP.[14]

    • Western Blot: Analyze the protein expression of signaling components to confirm the activation of the cGMP-PKG pathway.

Data Presentation

Table 1: In Vivo Echocardiographic and Gravimetric Data
ParameterShamTAC + VehicleTAC + this compound
Gravimetric Data (Week 4)
Heart Weight / Body Weight (mg/g)
Echocardiography (Week 4)
LVPWd (mm)
IVSd (mm)
LVIDd (mm)
Ejection Fraction (%)
Fractional Shortening (%)
Histology (Week 4)
Cardiomyocyte Cross-Sectional Area (μm²)
Fibrotic Area (%)

Data presented as Mean ± SEM. LVPWd: Left Ventricular Posterior Wall thickness, diastole; IVSd: Interventricular Septal thickness, diastole; LVIDd: Left Ventricular Internal Dimension, diastole.

Table 2: In Vivo and In Vitro Molecular Marker Expression
Gene/ProteinModelControl / ShamHypertrophy Model + VehicleHypertrophy Model + this compound
Hypertrophic Markers
ANP (mRNA fold change)In Vivo1.0
In Vitro1.0
BNP (mRNA fold change)In Vivo1.0
In Vitro1.0
β-MHC (mRNA fold change)In Vivo1.0
Fibrotic Markers
Collagen I (mRNA fold change)In Vivo1.0
Signaling Pathway
p-VASP/VASP ratioIn Vivo1.0
In Vitro1.0

Data presented as Mean ± SEM relative to the control group.

Table 3: In Vitro Cardiomyocyte Size
ParameterControlAgonist + VehicleAgonist + this compound
Cell Surface Area (μm²)

Data presented as Mean ± SEM.

References

Troubleshooting & Optimization

Troubleshooting udenafil precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of udenafil precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation

This guide addresses the primary challenges encountered when preparing and using this compound solutions for in vitro experiments.

Q1: Why is my this compound precipitating immediately upon addition to cell culture media?

A: This is a common phenomenon known as "solvent shock" or "crashing out." this compound is a hydrophobic molecule with very low aqueous solubility but high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][3] When a concentrated DMSO stock solution is diluted into the aqueous environment of your cell culture medium, the DMSO disperses rapidly, and the this compound is suddenly exposed to a solvent in which it is poorly soluble.[4][5] If the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate out of the solution.[6]

Q2: The media containing this compound appeared clear initially but became cloudy after incubation. What causes this delayed precipitation?

A: Delayed precipitation is often related to the difference between kinetic and thermodynamic solubility. Initially, you may create a supersaturated solution (kinetic solubility) that appears clear, but it is not stable.[7] Over time, the system moves towards a more stable, lower energy state, resulting in the precipitation of the compound until it reaches its true thermodynamic solubility limit.[7]

Several factors in an incubator can accelerate this process:

  • Temperature Changes: While pre-warming media can help with initial dissolution, prolonged incubation at 37°C can sometimes decrease the stability of a supersaturated solution.[4]

  • pH Shifts: The metabolic activity of cells can cause the pH of the culture medium to decrease over time. This compound's solubility may be pH-dependent, and such shifts can promote precipitation.[8]

  • Interaction with Media Components: this compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes.[4][6]

  • Evaporation: Over long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.

Q3: How can I distinguish between this compound precipitation and microbial contamination?

A: While both can cause turbidity, they have distinct microscopic appearances. A simple way to check is to prepare a control flask of media with the same concentration of DMSO (vehicle control) but without this compound and incubate it alongside your experimental samples. If the control remains clear, the issue is likely compound precipitation.[7]

FeatureThis compound PrecipitateMicrobial Contamination
Microscopic Appearance Often appears as amorphous particles or distinct crystalline structures.Bacteria appear as small, motile rods or cocci. Yeast appears as budding oval shapes. Fungi appear as filamentous hyphae.
Progression May appear suddenly upon compound addition or gradually over hours/days.Typically progresses over 24-72 hours, often with a noticeable drop in media pH (yellowing).
Culture Medium The medium may become cloudy or hazy.The medium becomes uniformly turbid, and a foul odor may be present.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 516.66 g/mol [9]
Aqueous Solubility Insoluble / 7.98e-02 g/L[1][2]
DMSO Solubility ≥ 33 mg/mL (63.87 mM); 100 mg/mL (193.55 mM)[1][10]
Ethanol Solubility ≥ 22.48 mg/mL (with sonication)[3]
Table 2: Recommended Final DMSO Concentration in Cell Culture
DMSO ConcentrationGeneral RecommendationCell-Type Specificity
≤ 0.1% Ideal for minimizing solvent effects and is considered safe for most cell lines, especially for long-term assays.[11][12]Recommended for sensitive cells, such as primary cultures.[11]
0.1% - 0.5% Generally tolerated by many robust cell lines without significant cytotoxicity.[11][13]A vehicle control is essential to confirm no adverse effects on your specific cell line.[14]
> 0.5% Not recommended; risk of cytotoxicity and altered cell function increases significantly.[11][15]May be used for very short-term experiments, but validation is critical.

Experimental Protocols

Protocol 1: Best Practices for Preparing this compound Working Solutions

This protocol minimizes the risk of precipitation through controlled dilution.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium

  • Vortex mixer

  • 37°C water bath or incubator

Procedure:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. Store this stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

  • Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C.[6][16]

  • Calculate Dilution: Determine the volume of this compound stock needed for your final desired concentration. Crucially, ensure the final DMSO concentration will remain within the tolerable range for your cells (ideally ≤ 0.1%).[16]

  • Perform Serial Dilution (Recommended): Instead of a single large dilution, perform one or more intermediate dilution steps.[6][8] For example, dilute your 10 mM stock 1:10 in pre-warmed media to create a 1 mM intermediate solution, then dilute this further to your final concentration.

  • Slow, Agitated Addition: When adding the this compound stock (or intermediate dilution) to the final volume of media, add it drop-wise while the media is being gently vortexed or swirled.[4][16] This rapid dispersal is critical to avoid localized high concentrations that trigger precipitation.

  • Visual Inspection: After mixing, hold the medium to a light source to visually confirm there is no cloudiness or precipitate before adding it to your cells.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This assay helps determine the maximum concentration of this compound that can be maintained in your specific medium without immediate precipitation.

Materials:

  • 10 mM this compound stock in 100% DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (optional)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, create a serial dilution of your this compound stock in the pre-warmed cell culture medium. For example, add 2 µL of the 10 mM stock to 98 µL of medium to get a 200 µM solution (with 2% DMSO). Then, perform 2-fold serial dilutions down the plate using the same medium.

  • Include Controls: Have wells with medium only and medium with the highest concentration of DMSO (vehicle control).

  • Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO₂).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation or cloudiness immediately after preparation and then at several time points (e.g., 1 hr, 4 hrs, 24 hrs).

  • Quantitative Measurement (Optional): If available, measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear after the desired experimental duration is your working maximum soluble concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare this compound stock solutions? A: Anhydrous, high-purity DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for hydrophobic compounds.[1][10]

Q2: Should I filter my media if I see a precipitate? A: No. Filtering is not recommended as it will remove the precipitated compound, leading to an unknown and lower-than-intended final concentration in your experiment.[8] This will make your results unreliable and difficult to reproduce. The best approach is to optimize the dissolution protocol to prevent precipitation from occurring in the first place.

Q3: Can adding serum to my media help improve this compound solubility? A: Yes, in some cases. Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[8][17] However, this binding can also affect the free (active) concentration of this compound available to the cells. Whether this is acceptable depends on your specific experimental goals.

Q4: Can I sonicate or heat the media to dissolve the precipitate? A: Brief sonication or warming of the high-concentration DMSO stock can help ensure it is fully dissolved before dilution. However, sonicating or excessively heating the final cell culture medium is not recommended. This can degrade sensitive media components like vitamins, amino acids, and growth factors, and can also harm your cells.

Visualizations

TroubleshootingWorkflow cluster_legend Legend start Start: this compound Precipitation Issue q1 Precipitation occurs immediately upon dilution? start->q1 sol_shock Cause: Solvent Shock (Exceeding Kinetic Solubility) q1->sol_shock Yes q2 Precipitation occurs later during incubation? q1->q2 No action1 Action: Optimize Dilution Protocol 1. Pre-warm media to 37°C. 2. Add stock drop-wise to vortexing media. 3. Use serial dilutions. sol_shock->action1 end_ok Problem Resolved action1->end_ok thermo_sol Cause: Thermodynamic Instability (pH shift, temperature, evaporation) q2->thermo_sol Yes q2->end_ok No action2 Action: Lower Final Concentration - Perform a solubility assay. - Reduce incubation time if possible. - Ensure incubator is properly humidified. thermo_sol->action2 action2->end_ok end_not_ok Issue Persists: Consider solubility enhancers (e.g., cyclodextrin) or alternative delivery method. key1 Question key2 Likely Cause key3 Recommended Action key4 Outcome

Caption: A troubleshooting workflow for this compound precipitation.

PDE5_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to GMP 5'-GMP (Inactive) PDE5->GMP degrades This compound This compound This compound->PDE5 inhibits

Caption: this compound's mechanism of action via PDE5 inhibition.

References

Technical Support Center: Optimizing Udenafil Concentration for Maximum In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing udenafil in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the optimization of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] In vitro, it functions by competitively binding to the catalytic site of the PDE5 enzyme. This inhibition prevents the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP), leading to its accumulation within the cell.[1] Elevated cGMP levels then activate downstream signaling pathways, most notably promoting smooth muscle relaxation.[1]

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on available data, a concentration of 100 μmol/L has been shown to have a maximal differential effect, with minimal inhibition of vascular endothelial cells (VECs) and maximal inhibition of vascular smooth muscle cells (VSMCs).[2][3] However, for initial experiments, a dose-response study is recommended, starting from a lower concentration (e.g., 1 μmol/L) and escalating to higher concentrations (e.g., 100 μmol/L or 1 mmol/L) to determine the optimal concentration for your specific cell line and endpoint.[2][3]

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

A3: this compound is sparingly soluble in water but has good solubility in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 100 mg/mL or 193.55 mM).[4] For cell-based assays, this stock solution should be serially diluted in your cell culture medium to the desired final concentration. To avoid precipitation, it is crucial to add the this compound stock solution to the pre-warmed (37°C) media with rapid mixing.

Q4: What is the stability of this compound in a DMSO stock solution?

A4: When stored at -20°C, a this compound stock solution in DMSO is expected to be stable for at least one year, and for up to two years at -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: What are the known off-target effects of this compound in vitro?

A5: this compound is a selective PDE5 inhibitor. However, at higher concentrations, it can inhibit other PDE isoforms. The IC50 values for PDE2, PDE3, and PDE6 are approximately 101 nM, 52.0 nM, and 53.3 nM, respectively.[4] Inhibition of PDE6, which is found in the retina, could be a consideration in relevant cell models. While this compound has a high selectivity ratio for PDE5 over PDE11, researchers should be aware of potential off-target effects, especially when using high concentrations, and consider counter-screening or using alternative inhibitors to validate findings.

Troubleshooting Guides

Issue 1: Unexpected or No Cellular Response
Possible Cause Troubleshooting Steps
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Cell Line Insensitivity Confirm that your cell line expresses PDE5. If not, consider using a different cell line or a method to induce PDE5 expression.
Compound Inactivity Ensure the this compound stock solution has been stored correctly and is not expired. Test the activity of your this compound with a known positive control.
Sub-optimal Assay Conditions Optimize assay parameters such as incubation time, cell density, and substrate concentration (for enzyme assays).
Issue 2: this compound Precipitation in Cell Culture Medium
Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Medium Prepare a high-concentration stock solution in 100% DMSO. When diluting into culture medium, add the stock solution to pre-warmed medium with vigorous mixing to avoid localized high concentrations.
High Final DMSO Concentration Ensure the final concentration of DMSO in the culture medium is not toxic to your cells (typically ≤ 0.5%).
Interaction with Media Components If precipitation persists, consider using a serum-free medium for the experiment or reducing the serum concentration, as proteins in serum can sometimes interact with compounds.
Temperature Shock Thaw frozen stock solutions slowly and avoid repeated freeze-thaw cycles.
Issue 3: Inconsistent Results in PDE5 Inhibition Assays
Possible Cause Troubleshooting Steps
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions.
Variable Enzyme Activity Ensure the PDE5 enzyme is stored correctly and has consistent activity. Run a positive control with a known PDE5 inhibitor in each assay.
Substrate Concentration The IC50 value of a competitive inhibitor like this compound is dependent on the substrate (cGMP) concentration. Use a cGMP concentration at or below the Km value for the PDE5 enzyme.
High Background Signal This can be due to autofluorescence of the compound or non-specific binding. Run appropriate controls, including wells with the compound but no enzyme.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on Vascular Cell Lines

ConcentrationCell TypeParameterResult
1 µmol/LVEC, VSMCViability, Proliferation, ApoptosisNo significant difference between VEC and VSMC
10 µmol/LVEC, VSMCViability, Proliferation, ApoptosisNo significant difference between VEC and VSMC
100 µmol/L VEC Viability (MTT Assay) 47.26 ± 9.73% of control [2]
VSMC Viability (MTT Assay) 10.99 ± 3.14% of control [2]
VEC Viability (Trypan Blue) 42.85 ± 6.12% of control [2]
VSMC Viability (Trypan Blue) 11.11 ± 1.48% of control [2]
VEC Proliferation Significantly less inhibited than VSMC[2][3]
VSMC Proliferation Significantly more inhibited than VEC[2][3]
VEC Apoptosis Significantly less induced than in VSMC[2][3]
VSMC Apoptosis Significantly more induced than in VEC[2][3]
1 mmol/LVEC, VSMCViability, Proliferation, ApoptosisNo significant difference between VEC and VSMC

Table 2: this compound IC50 Values for Phosphodiesterase Isoforms

PDE IsoformIC50 (nM)
PDE58.25 ± 2.90[5]
PDE1~1237.5 (calculated from selectivity ratio)
PDE2101 ± 15.1[4]
PDE352.0 ± 3.53[4]
PDE653.3 ± 2.47[4]
PDE11~792 (calculated from selectivity ratio)

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in cell culture medium. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: General PDE5 Inhibition Assay

This protocol is a general guideline. For specific details, refer to the manufacturer's instructions for commercially available PDE5 assay kits.

  • Reagent Preparation: Prepare serial dilutions of this compound and a known PDE5 inhibitor (positive control) in the provided assay buffer.

  • Assay Setup: In a microplate, add the assay buffer, recombinant PDE5 enzyme, and the test compounds or controls.

  • Reaction Initiation: Initiate the reaction by adding the cGMP substrate.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction using the provided stop solution.

  • Signal Detection: Measure the signal (e.g., fluorescence, luminescence, or colorimetric) according to the kit's instructions. The signal will be proportional to the amount of cGMP hydrolyzed.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Udenafil_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP PDE5->5GMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: this compound's mechanism of action via the NO/cGMP signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilute Prepare Working Dilutions of this compound in Media Stock->Dilute Cells Seed Cells in Culture Plate Treat Treat Cells with this compound and Controls Cells->Treat Dilute->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform In Vitro Assay (e.g., MTT, PDE5 inhibition) Incubate->Assay Measure Measure Endpoint (e.g., Absorbance) Assay->Measure Analyze Analyze Data and Determine Efficacy Measure->Analyze

Caption: General experimental workflow for in vitro studies with this compound.

References

Udenafil stability issues in long-term storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Udenafil during long-term storage and throughout experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action involves the inhibition of the cGMP-specific PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. The accumulation of cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, this compound enhances the effect of NO and prolongs the erectile response.[1][2][3][4]

Q2: What are the typical storage conditions for this compound as a pure compound?

A2: For long-term storage, this compound should be stored at -20°C. It is soluble in DMSO and ethanol. Solutions in organic solvents are not recommended for long-term storage and should be used soon after preparation.

Q3: What are the main factors that can affect the stability of this compound?

A3: Like many pharmaceutical compounds, the stability of this compound can be affected by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: this compound's stability is pH-dependent, with potential for hydrolysis under acidic or basic conditions.

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Oxidizing agents: this compound may be susceptible to oxidation.

  • Moisture: Humidity can impact the stability of the solid form.

  • Excipient interactions: Incompatibility with certain excipients in a formulation can lead to degradation.

Q4: Are there any known degradation products of this compound?

A4: While specific proprietary data on this compound's degradation products is not extensively published in public literature, forced degradation studies on similar PDE5 inhibitors like Sildenafil (B151) and Vardenafil have identified various degradation products resulting from hydrolysis, oxidation, and photolysis.[5][6] These studies suggest that the piperazine (B1678402) ring and the sulfonamide group are potential sites of degradation. For this compound, it is crucial to perform stability-indicating studies to identify and characterize any potential degradation products.

II. Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase (e.g., residual silanols).- Column overload.- Inappropriate mobile phase pH.- Use an end-capped column or a column with a more inert stationary phase.- Reduce sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Ghost Peaks - Carryover from previous injections.- Contamination in the mobile phase or system.- Column bleed.- Run blank injections to confirm carryover.- Clean the injector, syringe, and sample loop.- Use fresh, high-purity mobile phase solvents.- Flush the column with a strong solvent.
Retention Time Shifts - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Use a guard column and replace the analytical column if performance degrades.
Dissolution Testing Issues
Problem Potential Cause Troubleshooting Steps
Incomplete Dissolution - Poorly formulated tablet (e.g., inadequate disintegrant).- Formation of an insoluble layer on the tablet surface.- Drug degradation in the dissolution medium.- Review tablet formulation and manufacturing process.- Select a dissolution medium where this compound has adequate solubility and stability.- Analyze the dissolution medium for degradation products.[7][8][9][10]
High Variability in Results - Inconsistent tablet manufacturing.- Improper degassing of the dissolution medium.- Vibration of the dissolution apparatus.- Ensure batch-to-batch consistency of tablets.- Adequately degas the dissolution medium to prevent bubble formation on the tablet surface.[7][8][10]- Place the dissolution apparatus in a location free from vibrations.

III. Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

a. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

b. Stress Conditions:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH and heat at 80°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation (Solid State): Expose the solid this compound powder to dry heat at a high temperature (e.g., 105°C) for a specified duration.

  • Photodegradation (Solid and Solution): Expose solid this compound powder and a this compound solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][11] A control sample should be protected from light.

c. Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks. Mass spectrometry (LC-MS/MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.[6][12]

Excipient Compatibility Study Protocol

This protocol provides a general framework for assessing the compatibility of this compound with common pharmaceutical excipients.

a. Sample Preparation: Prepare binary mixtures of this compound with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio by weight. Also, prepare a sample of pure this compound and each pure excipient as controls.

b. Stress Conditions: Store the binary mixtures and controls under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

c. Analytical Techniques:

  • Differential Scanning Calorimetry (DSC): Analyze the samples to detect any changes in melting point, or the appearance of new peaks, which could indicate an interaction.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of the mixtures with those of the pure components to identify any changes in functional group peaks, suggesting a chemical interaction.

  • HPLC Analysis: Quantify the amount of this compound remaining in the mixtures over time to assess its chemical stability in the presence of each excipient.

IV. Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound
ParameterValueReference
Tmax (Time to Peak Plasma Concentration)0.8 - 1.3 hours[13][14]
t1/2 (Terminal Half-Life)7.3 - 12.1 hours[13][14]
Cmax (Peak Plasma Concentration)Dose-dependent[13][14]
AUC (Area Under the Curve)Dose-dependent[13][14]
Table 2: Example of a Forced Degradation Study Summary for a PDE5 Inhibitor (Vardenafil)*
Stress ConditionReagentDurationTemperatureDegradation (%)Number of Degradation ProductsReference
Acid Hydrolysis1 M HCl24 h80°C~15%2[5]
Base Hydrolysis0.1 M NaOH8 h80°C~12%1[5]
Oxidation30% H₂O₂48 hRoom Temp~25%3[5]
Thermal-48 h105°C~5%1[5]
PhotolysisUV Light7 daysRoom Temp~10%2[5]

*Note: This table is based on data for Vardenafil and is for illustrative purposes. Specific degradation profiles for this compound must be determined experimentally.

V. Mandatory Visualizations

Signaling Pathway of this compound

Udenafil_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (activated) NO_Release->Guanylate_Cyclase activates GTP GTP Guanylate_Cyclase->GTP cGMP cGMP GTP->cGMP converts Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to PDE5 PDE5 cGMP->PDE5 degraded by Erection Erection Smooth_Muscle_Relaxation->Erection GMP Inactive GMP PDE5->GMP This compound This compound This compound->PDE5 inhibits

Caption: this compound's mechanism of action via PDE5 inhibition.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Udenafil_Sample This compound Bulk Drug or Formulation Acid Acid Hydrolysis Udenafil_Sample->Acid Base Base Hydrolysis Udenafil_Sample->Base Oxidation Oxidation Udenafil_Sample->Oxidation Thermal Thermal Udenafil_Sample->Thermal Photo Photolysis Udenafil_Sample->Photo HPLC_PDA Stability-Indicating HPLC-PDA Acid->HPLC_PDA Base->HPLC_PDA Oxidation->HPLC_PDA Thermal->HPLC_PDA Photo->HPLC_PDA LC_MS LC-MS/MS for Identification HPLC_PDA->LC_MS Characterize Degradants Data_Analysis Data Analysis and Pathway Elucidation HPLC_PDA->Data_Analysis LC_MS->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

Logical Relationship for Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed Check_Overload Is sample overloaded? Start->Check_Overload Reduce_Concentration Reduce sample concentration or injection volume Check_Overload->Reduce_Concentration Yes Check_pH Is mobile phase pH appropriate? Check_Overload->Check_pH No Problem_Solved Problem Resolved Reduce_Concentration->Problem_Solved Adjust_pH Adjust pH to ensure single ionic species Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->Problem_Solved Replace_Column Replace with new or different chemistry column Check_Column->Replace_Column Yes Check_Column->Problem_Solved No Replace_Column->Problem_Solved

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Enhancing the Oral Bioavailability of Udenafil in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of udenafil in animal studies. This compound, a potent phosphodiesterase-5 (PDE5) inhibitor, exhibits an oral bioavailability of approximately 38-56% in rats, primarily due to a significant intestinal first-pass effect.[1][2] This guide explores various formulation strategies to overcome this limitation, offering detailed experimental protocols and comparative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: My in vivo study in rats shows low and variable plasma concentrations of this compound after oral administration. What are the likely causes?

A1: Low and variable oral bioavailability of this compound is a known issue. The primary causes are:

  • Intestinal First-Pass Metabolism: this compound undergoes significant metabolism in the intestinal wall before it can reach systemic circulation.[2][3]

  • Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II drug, this compound's low solubility can limit its dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS), which can improve solubility and lymphatic transport, thereby bypassing first-pass metabolism.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range (nanocrystals, solid lipid nanoparticles) increases the surface area for dissolution.

  • Alternative Routes of Administration: While the focus is oral, exploring routes like intranasal delivery can bypass the gastrointestinal tract and first-pass metabolism, as demonstrated by the significantly higher bioavailability of a this compound-loaded microemulsion in rats.[4][5]

Q3: I am considering a solid dispersion approach. Which polymers are most suitable for this compound?

A3: The choice of polymer is critical for the success of a solid dispersion. For poorly soluble drugs like this compound, hydrophilic polymers are preferred. While specific studies on this compound solid dispersions are limited, research on the similar compound sildenafil (B151) suggests that polymers such as:

  • Polyvinylpyrrolidone (PVP) , particularly Kollidon® 30 and Kollidon®-VA64.

  • Poloxamers , such as Kolliphor® P188.

  • Soluplus® These polymers have been shown to enhance the dissolution of sildenafil, a structurally similar PDE5 inhibitor.[6]

Q4: When formulating a Self-Emulsifying Drug Delivery System (SEDDS) for this compound, what are the key components and their roles?

A4: A SEDDS formulation typically consists of:

  • Oil Phase: Solubilizes the lipophilic drug. Common examples include medium-chain triglycerides (e.g., Capryol®, Capmul®).

  • Surfactant: Reduces the interfacial tension between the oil and aqueous phases upon dilution in the GI tract, facilitating the formation of a fine emulsion. Examples include Labrasol®, Cremophor® EL, and Tween® 80.

  • Co-surfactant/Co-solvent: Improves the spontaneity of emulsification and can increase the drug-loading capacity. Transcutol® is a commonly used co-solvent.

The selection and ratio of these components are critical and require systematic optimization using pseudo-ternary phase diagrams.

Troubleshooting Guides

Issue 1: Low Drug Loading in Lipid-Based Formulations (SEDDS/S-SNEDDS)
Symptom Possible Cause Troubleshooting Steps
Precipitation of this compound in the formulation during storage.The solubility of this compound in the selected oil/surfactant system is insufficient.1. Screen different oils and surfactants: Systematically evaluate the solubility of this compound in a range of excipients.[7] 2. Incorporate a co-solvent: Add a co-solvent like Transcutol® or ethanol (B145695) to the formulation to increase the solvent capacity for this compound. 3. Optimize component ratios: Use pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that provide a stable, single-phase system with high drug solubility.
Phase separation of the formulation.The components are not fully miscible at the tested ratios.1. Adjust component ratios: Refer to your pseudo-ternary phase diagram to select ratios within the stable nanoemulsion region. 2. Consider a different surfactant or co-surfactant: The HLB (Hydrophile-Lipophile Balance) value of the surfactant is crucial for emulsion stability. Experiment with surfactants of different HLB values.
Issue 2: Poor In Vivo Performance of Solid Dispersions
Symptom Possible Cause Troubleshooting Steps
The in vivo bioavailability of the this compound solid dispersion is not significantly better than the pure drug.The drug has recrystallized from the amorphous state within the polymer matrix.1. Verify amorphous state: Use techniques like X-ray Powder Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm that this compound is in an amorphous state in your formulation.[8][9] 2. Increase polymer ratio: A higher drug-to-polymer ratio may be needed to maintain the stability of the amorphous form. 3. Select a polymer with a higher glass transition temperature (Tg): This can improve the physical stability of the solid dispersion.
The dissolution rate is high in vitro, but in vivo absorption is still low.The drug may be precipitating in the gastrointestinal tract upon dissolution from the solid dispersion.1. Incorporate a precipitation inhibitor: Add a small amount of a precipitation-inhibiting polymer, such as HPMC, to your formulation. 2. Evaluate in biorelevant media: Conduct in vitro dissolution studies in simulated gastric and intestinal fluids to better predict in vivo performance.

Quantitative Data from Animal Studies

The following tables summarize pharmacokinetic data from animal studies investigating different formulations to enhance this compound bioavailability.

Table 1: Pharmacokinetics of this compound in Rats with Different Routes of Administration

FormulationRouteDose (mg/kg)Tmax (min)Cmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
This compound SolutionOral1.67---38-56%[1]
This compound-loaded MicroemulsionIntranasal1.671--85.71%[4][5]

Note: Specific Cmax and AUC values for the oral solution at this dose were not provided in the reference, but the bioavailability was reported.

Table 2: Comparative Pharmacokinetics of Sildenafil Formulations in Rabbits (as a proxy for this compound)

FormulationRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability Enhancement (fold)Reference
Sildenafil Commercial TabletOral----[10]
Sildenafil Solid Lipid Nanoparticles (SLNs)Oral--->1.87[10]

Note: This data is for sildenafil, a similar PDE5 inhibitor, and is provided to illustrate the potential for bioavailability enhancement using advanced formulations.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Intranasal Microemulsion

This protocol is adapted from a study that successfully enhanced the bioavailability of this compound in rats.[4][5]

  • Component Selection: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Labrasol, Cremophor EL), and co-surfactants (e.g., Transcutol P) for their ability to solubilize this compound.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each Smix ratio, mix with the oil phase at various weight ratios (from 9:1 to 1:9).

    • Titrate each oil/Smix mixture with water dropwise under gentle agitation.

    • Visually inspect for transparency to identify the microemulsion region.

    • Plot the results on a pseudo-ternary phase diagram to determine the optimal component ratios.

  • Preparation of the Microemulsion:

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on the phase diagram.

    • Add this compound to the mixture and stir until completely dissolved.

    • This forms the final this compound-loaded microemulsion preconcentrate.

  • Characterization:

    • Determine the particle size and zeta potential of the microemulsion after dilution with an aqueous phase using a dynamic light scattering instrument.

    • Confirm the morphology using Transmission Electron Microscopy (TEM).

Protocol 2: Preparation of a Solid Dispersion by Spray Drying

This is a general protocol based on methods used for sildenafil, which can be adapted for this compound.[8][9][11]

  • Solvent Selection: Identify a suitable solvent system (e.g., ethanol, methanol, or a mixture) that can dissolve both this compound and the chosen hydrophilic polymer (e.g., Kollidon®-VA64).

  • Preparation of the Spray Solution:

    • Dissolve the desired amounts of this compound and the polymer in the selected solvent. A typical drug-to-polymer ratio to start with is 1:1 or 1:2 by weight.

    • Stir until a clear solution is obtained.

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer.

    • Optimize the spray drying parameters, including inlet temperature, aspirator rate, and feed pump rate, to obtain a fine, dry powder.

  • Characterization:

    • Physicochemical Analysis: Perform DSC and XRD to confirm the amorphous nature of this compound in the solid dispersion. Use FTIR to check for any drug-polymer interactions.

    • In Vitro Dissolution: Conduct dissolution studies in a USP Type II apparatus, comparing the release profile of the solid dispersion to that of the pure drug. Use multiple dissolution media (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8) to simulate different GI conditions.

Visualizations

Experimental Workflow for Developing a Bioavailability-Enhanced Oral Formulation

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A 1. Excipient Screening (Solubility Studies) B 2. Formulation Optimization (e.g., Ternary Phase Diagrams for SEDDS) A->B C 3. Preparation of Formulations (e.g., Solid Dispersion, SEDDS, Nanoparticles) B->C D 4. Physicochemical Analysis (DSC, XRD, FTIR) C->D E 5. Performance Testing (Dissolution, Emulsification Studies) D->E F 6. Animal Model (e.g., Sprague-Dawley Rats) E->F G 7. Pharmacokinetic Study (Oral Administration, Blood Sampling) F->G H 8. Bioanalytical Method (LC-MS/MS Analysis of Plasma) G->H I 9. Data Analysis (Calculate Cmax, Tmax, AUC) H->I

Caption: Workflow for formulation and evaluation of this compound.

Logical Relationship for Overcoming Low Oral Bioavailability

G A Problem: Low Oral Bioavailability of this compound B Causes A->B C Poor Aqueous Solubility B->C D Intestinal First-Pass Metabolism B->D E Solutions F Enhance Dissolution Rate (Solid Dispersions, Nanoparticles) C->F G Improve Solubility & Bypass First-Pass (Lipid-Based Systems - SEDDS) D->G E->F E->G

Caption: Strategies to address low this compound bioavailability.

References

Technical Support Center: Udenafil Dosage Adjustment in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphodiesterase type 5 (PDE5) inhibitor, udenafil, in rodent models. The focus is on strategies to adjust dosage to minimize adverse effects while maintaining experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed adverse effects of this compound in rodents?

A1: Preclinical studies in rodents have reported adverse effects similar to those observed in humans, primarily related to the vasodilatory effects of PDE5 inhibition. The most common of these are headache and flushing.[1] These effects are generally mild to moderate in severity and are dose-dependent.

Q2: How can I select an appropriate starting dose of this compound for my rodent study?

A2: Dose selection should be based on a thorough literature review of similar studies and the specific experimental goals. For efficacy studies, initial doses can be extrapolated from previously reported effective doses in similar rodent models. For safety and toxicity studies, a dose-ranging study to determine the maximum tolerated dose (MTD) is recommended.[2] This involves administering escalating doses to different groups of animals and observing for the onset of adverse effects.

Q3: What are the typical dose ranges for this compound in rats and mice?

A3: The appropriate dose of this compound can vary significantly depending on the rodent species, strain, and the experimental endpoint. It is crucial to consult existing literature for guidance. However, a general starting point for efficacy studies can be in the range of 1-10 mg/kg for oral administration. For toxicity studies, higher doses will be necessary to identify adverse effects.

Q4: How can I minimize stress in my animals, which might confound the observation of adverse effects?

A4: Proper animal handling and acclimatization are critical. Allow for an adequate period for the animals to adjust to the facility and experimental procedures before dosing. Handle animals consistently and gently to minimize stress, which can impact physiological parameters and potentially mimic or exacerbate adverse effects.

Q5: What should I do if I observe unexpected or severe adverse effects?

A5: If unexpected or severe adverse effects occur, the first step is to ensure the well-being of the animal, which may involve discontinuing the experiment for that animal and providing supportive care. It is crucial to document the observed effects in detail. Subsequently, the dose should be lowered in future experiments. A stepwise dose reduction is recommended to identify a dose that is well-tolerated while still being effective.

Troubleshooting Guides

Issue 1: High Incidence of Headache-Like Symptoms

Symptoms in Rodents:

  • Increased light aversion (photophobia).

  • Increased facial grimacing or squinting.

  • Reduced spontaneous activity or exploration.

  • Increased head scratching or grooming of the facial area.

Troubleshooting Steps:

  • Confirm the Symptom: Utilize a battery of behavioral tests to confirm headache-like symptoms. This can include a light/dark box test to assess photophobia or a rodent grimace scale to quantify facial expressions of discomfort.[3][4][5]

  • Dose Reduction: This is the most direct approach to mitigating headache-like symptoms. Implement a dose-response study to identify the lowest effective dose that does not induce these adverse behaviors.

  • Route of Administration: If using a route with rapid absorption (e.g., intraperitoneal injection), consider switching to oral gavage to potentially slow the rate of drug absorption and reduce peak plasma concentrations, which may lessen the severity of acute side effects.

  • Time-Course Analysis: Conduct a time-course experiment to determine if the headache-like symptoms are transient and coincide with peak plasma levels of this compound. This information can help in scheduling behavioral assessments at time points when the adverse effects have subsided.

Issue 2: Observation of Flushing

Symptoms in Rodents:

  • Visible reddening of the ears, paws, or other sparsely haired areas.

  • Increase in skin temperature in these regions.

Troubleshooting Steps:

  • Quantify the Flushing Response: To objectively measure flushing, use techniques such as laser Doppler flowmetry to assess changes in cutaneous blood flow or infrared thermography to monitor skin temperature.[6][7][8]

  • Dose Adjustment: Similar to managing headaches, reducing the dose of this compound is the primary strategy for minimizing flushing.

  • Vehicle Control: Ensure that the vehicle used to dissolve or suspend this compound is not contributing to the observed vasodilation. Always include a vehicle-only control group in your experiments.

  • Environmental Temperature: House the animals within their thermoneutral zone to avoid confounding thermoregulatory responses.[7][9]

Quantitative Data Summary

Table 1: this compound Dosage and Observed Adverse Effects in Rodents (Illustrative)

SpeciesRoute of AdministrationDose Range (mg/kg)Observed Adverse EffectsReference
RatOral Gavage10 - 50Mild to moderate headache-like behaviors (photophobia, reduced activity), transient flushing of ears.Fictional Data for Illustration
MouseOral Gavage5 - 30Dose-dependent increase in light aversion, no significant flushing observed.Fictional Data for Illustration
RatIntraperitoneal5 - 20More pronounced and rapid onset of headache-like symptoms compared to oral administration.Fictional Data for Illustration

Note: This table is for illustrative purposes. Researchers should consult the primary literature for specific experimental details.

Experimental Protocols

Protocol 1: Assessment of Headache-Like Behavior (Light Aversion)
  • Apparatus: A standard light/dark box with one illuminated and one dark compartment connected by an opening.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound or vehicle control orally.

  • Testing: At the time of predicted peak plasma concentration of this compound, place the mouse in the center of the illuminated compartment.

  • Data Collection: Using an automated tracking system, record the time spent in the light and dark compartments, the number of transitions between compartments, and the total distance traveled over a 10-minute period.

  • Analysis: A significant decrease in the time spent in the light compartment in the this compound-treated group compared to the control group is indicative of photophobia, a proxy for headache.

Protocol 2: Assessment of Flushing (Cutaneous Blood Flow)
  • Apparatus: A laser Doppler flowmeter with a probe for measuring cutaneous blood flow.

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Shave a small area of skin on the ear or paw for probe placement.

  • Baseline Measurement: After a stabilization period, record baseline cutaneous blood flow for 5-10 minutes.

  • Dosing: Administer this compound or vehicle control.

  • Data Collection: Continuously record cutaneous blood flow for a predetermined period following drug administration.

  • Analysis: An increase in blood flow in the this compound-treated group compared to baseline and the control group indicates vasodilation, consistent with flushing.

Mandatory Visualizations

Udenafil_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Sexual Stimulation L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound This compound->PDE5 Experimental_Workflow_Headache start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize grouping Randomize into Groups (Vehicle, this compound Doses) acclimatize->grouping dosing Oral Gavage (this compound or Vehicle) grouping->dosing behavioral_test Behavioral Assessment (e.g., Light/Dark Box) dosing->behavioral_test data_analysis Data Analysis (Time in Light vs. Dark) behavioral_test->data_analysis end End data_analysis->end

References

Technical Support Center: Analysis of Udenafil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of udenafil and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Question: Why am I observing poor peak shapes (e.g., tailing or fronting) for this compound or its metabolites in my HPLC/UPLC analysis?

Answer:

Poor peak shape is a common issue in liquid chromatography and can be caused by several factors. Here are some potential causes and solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute your sample and re-inject. Ensure your calibration curve standards are within the linear range of the detector.

  • Secondary Interactions: Silanol groups on the silica-based C18 columns can interact with basic compounds like this compound, causing peak tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also mitigate this issue. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can help by keeping the analyte in its protonated form.[1]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.

    • Solution: Implement a robust sample preparation method to remove interferences.[2] Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa. For this compound, an acidic mobile phase is often used.[1][3] Optimize the organic solvent-to-aqueous buffer ratio.

Question: I am experiencing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis of plasma samples. How can I mitigate this?

Answer:

Matrix effects, especially ion suppression, are a major challenge in bioanalysis.[4][5] They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer source. Here are several strategies to minimize matrix effects:

  • Improve Sample Preparation: The goal is to remove as many matrix components as possible while efficiently extracting the analyte.

    • Protein Precipitation (PPT): While simple and fast, it may not be sufficient for removing all interfering components.[1][6]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[3][7] The choice of extraction solvent is crucial and should be optimized for this compound and its metabolites.

    • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively isolating the analyte from the matrix. Different sorbents (e.g., C18, mixed-mode) can be tested.

  • Optimize Chromatographic Separation: Ensure that this compound and its metabolites elute in a region of the chromatogram with minimal co-eluting matrix components.

    • Solution: Adjust the gradient profile or the mobile phase composition to improve separation. Using a longer column or a column with a different chemistry can also help.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization efficiency and improving quantitative accuracy.

  • Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification.

  • Modify Mass Spectrometry Source Parameters: Optimize parameters such as spray voltage, gas flows, and temperature to enhance the ionization of the target analyte relative to the matrix components.

Question: My recovery of this compound and its metabolites from the sample preparation process is low and inconsistent. What can I do to improve it?

Answer:

Low and variable recovery can significantly impact the accuracy and precision of your assay. Here are some factors to consider:

  • Inadequate Extraction: The chosen extraction method may not be optimal for your analytes and matrix.

    • Solution for LLE: Experiment with different organic solvents or a mixture of solvents. Adjusting the pH of the sample before extraction can improve the partitioning of the analytes into the organic phase.

    • Solution for SPE: Ensure the sorbent is appropriate for the physicochemical properties of this compound and its metabolites. Optimize the wash and elution steps. Incomplete elution is a common cause of low recovery.

  • Analyte Instability: this compound or its metabolites may be degrading during sample preparation.[9]

    • Solution: Keep samples on ice or at a controlled low temperature throughout the process. Minimize the time between sample collection and analysis. Investigate the stability of your analytes under different pH and temperature conditions. For some unstable metabolites, acidification of the sample immediately after collection may be necessary.[9]

  • Improper pH Adjustment: The pH of the sample can significantly influence the extraction efficiency, especially for compounds with ionizable groups.

    • Solution: Carefully control and optimize the pH of the sample and extraction solutions to ensure the analytes are in a form that is readily extracted.

  • Binding to Labware: Analytes can adsorb to the surface of plastic or glass tubes.

    • Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also reduce adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound and its metabolites in biological samples?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques.[1][10][11] LC-MS/MS is generally preferred for its high sensitivity, selectivity, and ability to simultaneously quantify the parent drug and its metabolites.[12] Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers even faster analysis times.[1]

Q2: What is the main active metabolite of this compound, and what is its significance?

A2: The primary active metabolite of this compound is DA-8164 (also referred to as NDAUDF).[1][13][14] It is formed through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[14][15] DA-8164 is pharmacologically active, exhibiting about half the PDE5 inhibitory activity of the parent drug, and its plasma concentrations can be around 50% of those of this compound.[14] Therefore, it is important to quantify both this compound and DA-8164 in pharmacokinetic studies.

Q3: What are the typical sample preparation methods for extracting this compound and its metabolites from plasma?

A3: The most commonly reported methods are protein precipitation (PPT) with acetonitrile (B52724) and liquid-liquid extraction (LLE).[1][3] PPT is simpler and faster, while LLE can provide a cleaner sample, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[1][3][7]

Q4: What are the key validation parameters to consider when developing a bioanalytical method for this compound?

A4: According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Both within-run (intra-day) and between-run (inter-day).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).[9]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound and its Active Metabolite (DA-8164)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound517.4283.1~1.5
DA-8164406364~0.8
Sildenafil (IS)475.3100.0~1.2

Note: These values are approximate and can vary depending on the specific chromatographic conditions and instrumentation used.[3]

Table 2: Summary of Quantitative Data from a UPLC-MS/MS Method

ParameterThis compoundDA-8164
Linearity Range (ng/mL)0.5 - 1000Not specified
LLOQ (ng/mL) in Plasma0.5Not specified
Intra-day Precision (%CV)< 11.6Not specified
Inter-day Precision (%CV)< 11.6Not specified
Intra-day Accuracy (%)91.5 - 109.9Not specified
Inter-day Accuracy (%)91.5 - 109.9Not specified

Data adapted from a study in rat plasma.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard (IS) solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis

  • UPLC System: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid (75:25, v/v).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 517 -> 283[3]

    • DA-8164: m/z 406 -> 364[3]

    • Internal Standard (e.g., Sildenafil): m/z 475 -> 100[3]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC Inject MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for this compound metabolite analysis.

Udenafil_Metabolism cluster_info Metabolic Pathway This compound This compound Metabolite DA-8164 (Active Metabolite) This compound->Metabolite CYP3A4 (N-dealkylation) Other Other Minor Metabolites This compound->Other Other CYP Enzymes (Hydroxylation, etc.) key Key Enzyme: Cytochrome P450 3A4 (CYP3A4)

Caption: Metabolic pathway of this compound.

References

How to prevent udenafil degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of udenafil in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when preparing this compound solutions for experiments?

A1: The primary challenges with this compound are its low aqueous solubility and potential for chemical degradation under certain conditions. This compound is practically insoluble in water, which can lead to precipitation in aqueous buffers.[1] Additionally, like many pharmaceutical compounds, its stability can be affected by pH, temperature, light, and the presence of oxidizing agents.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Due to its low water solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2] It is advisable to use the freshly prepared stock solution for your experiments. If short-term storage is necessary, store it at -20°C or -80°C to minimize degradation.[2]

Q3: How can I prevent this compound from precipitating when I add it to my aqueous experimental buffer?

A3: To prevent precipitation, the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer should be kept as low as possible, typically below 1% and often as low as 0.1%, depending on the experimental system. It is crucial to add the this compound stock solution to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion.

Q4: What is the optimal pH for maintaining this compound stability in aqueous buffers?

A4: While comprehensive studies on this compound's pH-stability profile are not widely published, a pharmacokinetic study successfully used a mobile phase containing 20 mM potassium phosphate (B84403) buffer at pH 4.5 for HPLC analysis of this compound.[3][4] This suggests that this compound is stable in a mildly acidic environment for at least the duration of the chromatographic run. Most PDE-5 inhibitors are weakly basic, which often means they have higher solubility at a lower pH.[5] However, the optimal pH for your specific experiment will also depend on the biological system you are studying. It is recommended to perform a preliminary stability test of this compound in your chosen buffer system.

Q5: Can components of my buffer cause this compound to degrade?

A5: Certain buffer components could potentially contribute to the degradation of this compound. For example, strong oxidizing agents should be avoided. While specific incompatibilities for this compound are not well-documented in the public domain, it is good practice to use high-purity reagents and water for all buffer preparations.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound precipitates out of solution. - The concentration of this compound exceeds its solubility limit in the final buffer. - The percentage of organic co-solvent is too low. - The stock solution was not added with sufficient mixing.- Decrease the final concentration of this compound. - If experimentally permissible, slightly increase the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). - Add the stock solution dropwise to the buffer while vortexing vigorously. - Consider using solubility enhancers like cyclodextrins.[6]
Loss of this compound activity over time. - Chemical degradation of this compound in the experimental buffer. - Adsorption of this compound to plasticware.- Prepare fresh this compound solutions for each experiment. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Control the temperature of your experiment; avoid high temperatures unless they are a part of the experimental design. - Perform a forced degradation study (see protocol below) to understand the stability of this compound in your specific buffer. - Use low-adsorption plasticware or glass containers where possible.
Inconsistent experimental results. - Inconsistent preparation of this compound solutions. - Degradation of the stock solution.- Standardize the protocol for preparing this compound solutions, including the solvent, concentration, and mixing procedure. - Prepare fresh stock solutions regularly and store them appropriately in aliquots to avoid multiple freeze-thaw cycles.[2]

Data Presentation

Table 1: Solubility and Known Stability of this compound

Solvent/Buffer Solubility/Stability Reference
WaterInsoluble[1]
DMSO≥117.2 mg/mL[1]
Ethanol≥22.48 mg/mL (with sonication)[1]
20 mM Potassium Phosphate Buffer (pH 4.5) with AcetonitrileStable for HPLC analysis[3][4]

Table 2: General Conditions for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug under stress conditions.[2]

Condition Typical Reagents and Parameters Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature or elevated (e.g., 60°C)To assess stability in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature or elevated (e.g., 60°C)To assess stability in basic conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperatureTo determine susceptibility to oxidation.
Thermal Degradation Elevated temperature (e.g., 60-80°C) on solid drug or in solutionTo evaluate the effect of heat on stability.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)To assess light sensitivity.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for In Vitro Assays

  • Prepare a Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in 100% DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by vortexing.

  • Storage of Stock Solution: Aliquot the stock solution into small-volume, amber microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution in your pre-warmed experimental buffer to the desired final concentration. The final DMSO concentration should ideally be ≤ 0.5%. Add the stock solution dropwise to the buffer while continuously vortexing to prevent precipitation.

  • Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation.

Protocol 2: General Forced Degradation Study

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized.

  • Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute it with the mobile phase for analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 1 M NaOH. Incubate at 60°C for the specified time points. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light, for the specified time points. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Incubate the this compound solution at 80°C. Withdraw samples at specified time points and dilute for analysis.

  • Photodegradation: Expose the this compound solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Mandatory Visualization

TroubleshootingWorkflow start Start: this compound Degradation Suspected check_precipitation Is there visible precipitation? start->check_precipitation check_activity Is there a loss of biological activity? check_precipitation->check_activity No reduce_concentration Reduce final concentration check_precipitation->reduce_concentration Yes prepare_fresh Prepare fresh solutions before each experiment check_activity->prepare_fresh Yes end End: Stable this compound Solution check_activity->end No increase_cosolvent Increase co-solvent percentage (if possible) reduce_concentration->increase_cosolvent improve_mixing Improve mixing during preparation increase_cosolvent->improve_mixing use_solubilizer Consider solubility enhancers (e.g., cyclodextrins) improve_mixing->use_solubilizer use_solubilizer->check_activity protect_from_light Protect solutions from light prepare_fresh->protect_from_light control_temperature Control experimental temperature protect_from_light->control_temperature perform_stability_study Perform a stability study in your buffer control_temperature->perform_stability_study perform_stability_study->end

Caption: Troubleshooting workflow for this compound degradation.

StabilityStudyWorkflow start Start: Forced Degradation Study prepare_solution Prepare this compound Solution (1 mg/mL) start->prepare_solution stress_conditions Apply Stress Conditions prepare_solution->stress_conditions acid Acid Hydrolysis (1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (30% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photodegradation (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize analyze Analyze by HPLC sampling->analyze neutralize->analyze end End: Determine Degradation Pathway analyze->end

Caption: Experimental workflow for a forced degradation study.

References

Udenafil Pharmacokinetic Data: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing variability in udenafil pharmacokinetic (PK) data. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound pharmacokinetic data?

A1: Variability in this compound PK data can arise from several factors, including:

  • Food Intake: Co-administration of this compound with food can alter its absorption rate. Specifically, a low-fat meal has been shown to decrease the maximum plasma concentration (Cmax) by about 21%, while both low-fat and high-fat meals can delay the time to reach Cmax (Tmax). However, the overall bioavailability (AUC) is not significantly affected by food.[1][2]

  • Dose-Dependent Pharmacokinetics: this compound exhibits a supraproportional increase in Cmax and AUC with increasing single doses, indicating that its elimination process may be saturable.[3][4] This nonlinear pharmacokinetic characteristic is an important consideration when designing dose-escalation studies.

  • Drug-Drug Interactions: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5] Concomitant administration of drugs that inhibit or induce CYP3A4 can significantly alter this compound's plasma concentrations.

  • Renal Impairment: Although this compound is not primarily eliminated by the kidneys, moderate to severe renal impairment can lead to increased drug exposure.[6] Dose adjustments may be necessary for this patient population.

  • Inter-Individual Differences: As with most drugs, inherent differences in patient genetics, physiology, and metabolism can contribute to variability in pharmacokinetic profiles.

Q2: How does food intake affect the pharmacokinetics of this compound?

A2: Food intake primarily affects the rate of this compound absorption. When taken with a low-fat or high-fat meal, the time to reach maximum plasma concentration (Tmax) is delayed compared to administration in a fasted state.[1] A low-fat meal can also lead to a reduction in the peak plasma concentration (Cmax).[2][4] However, the overall extent of drug absorption, as measured by the area under the concentration-time curve (AUC), is not significantly impacted by food.[1][4]

Q3: What is the primary metabolic pathway for this compound and what are the implications for drug-drug interactions?

A3: this compound is principally metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][7] This has significant implications for potential drug-drug interactions.

  • CYP3A4 Inhibitors: Co-administration of this compound with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir) can lead to a substantial increase in plasma concentrations of this compound, potentially increasing the risk of adverse effects.

  • CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) can decrease this compound plasma concentrations, potentially reducing its efficacy.[8]

It is crucial to carefully consider a patient's concomitant medications when designing clinical studies or prescribing this compound.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)

  • Possible Cause: Differences in metabolic enzyme activity (CYP3A4), renal function, or patient compliance.

  • Troubleshooting Steps:

    • Genotyping: Consider genotyping study participants for polymorphisms in the CYP3A4 gene to assess for genetic sources of variability.

    • Stratify by Renal Function: Analyze pharmacokinetic data based on subjects' baseline creatinine (B1669602) clearance to determine if renal function is a significant factor.

    • Monitor Compliance: In multi-dose studies, implement measures to monitor and ensure patient adherence to the dosing schedule.

    • Standardize Procedures: Ensure strict adherence to standardized protocols for dosing, sample collection, and processing to minimize procedural variability.

Issue 2: Unexpected Peaks or Poor Peak Shape in Chromatograms

  • Possible Cause: Issues with the analytical method, including matrix effects, sample preparation, or problems with the LC-MS/MS system.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: During method validation, thoroughly assess for matrix effects from different lots of biological matrix. If significant effects are observed, consider alternative sample preparation techniques like liquid-liquid extraction or solid-phase extraction.

    • Optimize Sample Preparation: Ensure the sample preparation method provides a clean extract to minimize interference.

    • Instrument Maintenance: Regularly perform maintenance on the LC-MS/MS system, including cleaning the ion source, to ensure optimal performance.

    • Check for Contamination: Investigate potential sources of contamination in solvents, reagents, or labware.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound After a Single Oral Dose in Healthy Male Volunteers

DoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t1/2 (hr)
25 mg57.5 ± 25.91.0 (0.5-2.0)324 ± 1197.3 ± 3.2
50 mg160.9 ± 38.11.25 (0.5-2.0)1038 ± 16810.7 ± 2.4
100 mg416.2 ± 124.61.25 (1.0-5.0)2826 ± 76512.1 ± 1.7
200 mg1138.6 ± 276.01.0 (0.8-1.5)7898 ± 10279.9 ± 2.0
300 mg1588.3 ± 282.01.0 (0.8-1.3)11867 ± 30579.7 ± 0.9
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Data sourced from a single-dose study in healthy Korean subjects.[1][9]

Table 2: Effect of Food on this compound Pharmacokinetics (200 mg single dose)

ConditionCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
Fasting489.1 ± 113.81.5 (1.0-5.0)3624.8 ± 697.1
Low-Fat Meal384.2 ± 101.92.6 (1.0-5.0)3489.9 ± 571.4
High-Fat Meal495.8 ± 142.32.1 (1.0-5.0)3748.2 ± 711.2
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Data from a study in healthy male volunteers.[1]

Experimental Protocols

Protocol 1: Evaluation of the Effect of Food on this compound Pharmacokinetics

This protocol is based on FDA guidance for food-effect bioavailability studies.[10][11]

  • Study Design: A randomized, balanced, single-dose, two-treatment (fed vs. fasting), two-period, two-sequence crossover study is recommended. A minimum of 12 healthy volunteers should complete the study.

  • Fasting Condition: Subjects should fast for at least 10 hours overnight prior to drug administration.

  • Fed Condition: Following an overnight fast of at least 10 hours, subjects should consume a high-fat, high-calorie meal 30 minutes before drug administration. The meal should be consumed within 30 minutes.

  • Drug Administration: Administer a single oral dose of this compound with 240 mL of water.

  • Blood Sampling: Collect serial blood samples at appropriate time points to adequately characterize the plasma concentration-time profile of this compound.

  • Washout Period: A sufficient washout period, determined by the half-life of this compound, should separate the two treatment periods.

  • Pharmacokinetic Analysis: Determine the following pharmacokinetic parameters for both fed and fasted conditions: Cmax, Tmax, and AUC.

Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is a general guideline based on published methods for this compound quantification.

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add an internal standard (e.g., sildenafil-d8).

    • Perform protein precipitation by adding acetonitrile (B52724).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for best chromatographic separation and peak shape.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor-to-product ion transitions for this compound and the internal standard.

  • Calibration and Quality Control:

    • Prepare a calibration curve using a series of known concentrations of this compound in blank plasma.

    • Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

Visualizations

udenafil_mechanism_of_action cluster_stimulation Sexual Stimulation cluster_enzyme_activation Enzyme Activation cluster_physiological_response Physiological Response cluster_regulation Regulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection Inactive GMP Inactive GMP PDE5->Inactive GMP Degrades This compound This compound This compound->PDE5 Inhibits

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

experimental_workflow cluster_study_design Study Design cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Protocol Development Protocol Development Subject Recruitment Subject Recruitment Protocol Development->Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Blood Sample Collection Blood Sample Collection Dosing->Blood Sample Collection Sample Preparation Sample Preparation Blood Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: General workflow for a this compound pharmacokinetic study.

Caption: Troubleshooting decision tree for high variability in PK data.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Udenafil and Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of udenafil and sildenafil (B151), two prominent phosphodiesterase type 5 (PDE5) inhibitors. The following sections detail their shared mechanism of action, comparative pharmacological profiles, and the experimental protocols utilized for in vivo assessment. All quantitative data has been summarized for direct comparison.

Mechanism of Action: A Shared Pathway

Both this compound and sildenafil are selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.[1] The therapeutic effect of these drugs is contingent upon sexual stimulation, which initiates the release of nitric oxide (NO) in the corpus cavernosum.[2] NO then activates the enzyme guanylate cyclase, leading to an increased synthesis of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] cGMP acts as a second messenger, inducing smooth muscle relaxation in the penile arteries and corpus cavernosum, thereby facilitating increased blood flow and resulting in an erection.[2][3] PDE5 is responsible for the degradation of cGMP.[2] By inhibiting PDE5, both this compound and sildenafil prevent the breakdown of cGMP, thus prolonging its vasodilatory effects and enhancing erectile function.[2]

cluster_0 Physiological Cascade for Penile Erection cluster_1 Mechanism of PDE5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production cGMP Production Guanylate_Cyclase->cGMP_Production Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme Erection Penile Erection Smooth_Muscle_Relaxation->Erection cGMP_Degradation cGMP Degradation PDE5->cGMP_Degradation Loss_of_Erection Loss of Erection cGMP_Degradation->Loss_of_Erection PDE5_Inhibitors This compound / Sildenafil PDE5_Inhibitors->PDE5 Inhibition

Comparative Signaling Pathway of this compound and Sildenafil

Pharmacokinetic Profile

This compound is characterized by a relatively rapid onset of action and a longer half-life compared to sildenafil, positioning it as a potentially versatile treatment option.[4][5]

ParameterThis compoundSildenafil
Time to Max. Concentration (Tmax) 0.8–1.5 hours[4][5]~1.0 hour[6]
Half-life (T1/2) 9.9–13.0 hours[4][7]~4.0 hours[6]
Effect of Food High-fat meal can delay Tmax but does not significantly affect overall bioavailability.[7]High-fat meal can delay absorption.

In Vitro Potency and Selectivity

Both this compound and sildenafil demonstrate high potency for PDE5. Their selectivity against other PDE isoenzymes can influence their side-effect profiles. Notably, this compound shows higher selectivity for PDE11 compared to some other PDE5 inhibitors, though the clinical significance of this is not fully established.[4]

ParameterThis compoundSildenafil
PDE5 IC50 ~8.25 nM~8.50 nM
Selectivity (PDE1/PDE5) ~149-fold[4]~111-fold[4]
Selectivity (PDE6/PDE5) Comparable to sildenafil.[4]Inhibition can lead to visual disturbances.[8]
Selectivity (PDE11/PDE5) ~96-fold[4]N/A

In Vivo Efficacy and Side Effects

Clinical trials have demonstrated the efficacy of both this compound and sildenafil in improving erectile function across a broad range of patient populations.[4][9] The most commonly reported adverse events for both drugs are generally mild to moderate and are associated with their vasodilatory effects.[4][5]

Efficacy and SafetyThis compoundSildenafil
Reported Efficacy Significant improvement in IIEF-EF scores.[4][7] Effective in patients with comorbidities like diabetes and hypertension.[4][9]Established efficacy in a wide range of ED patients.[10]
Common Adverse Events Flushing, headache.[4][5][8]Headache, flushing, dyspepsia, visual disturbances.[4][10]

Experimental Protocols for In Vivo Comparison

The gold standard for assessing in vivo efficacy of PDE5 inhibitors in animal models is the measurement of intracavernosal pressure (ICP) following cavernous nerve stimulation.[6]

Typical Experimental Workflow

Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Acclimation Acclimation Period Animal_Model->Acclimation Grouping Randomization into Treatment Groups (Vehicle, this compound, Sildenafil) Acclimation->Grouping Drug_Admin Drug Administration (e.g., Oral Gavage) Grouping->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Surgical_Prep Surgical Preparation (Carotid Artery & Corpus Cavernosum Cannulation) Anesthesia->Surgical_Prep Nerve_Stim Cavernous Nerve Stimulation Surgical_Prep->Nerve_Stim Data_Acq Data Acquisition (ICP and MAP Recording) Nerve_Stim->Data_Acq Data_Analysis Data Analysis (ICP/MAP Ratio Calculation) Data_Acq->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

In Vivo Comparative Efficacy Workflow
Detailed Methodology: Intracavernosal Pressure (ICP) Measurement in a Rat Model

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[7]

  • Anesthesia and Surgical Preparation:

    • Animals are anesthetized (e.g., with pentobarbital (B6593769) sodium).[8]

    • The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).[6]

    • The corpus cavernosum is cannulated with a 23-gauge needle connected to a pressure transducer for ICP measurement.[6][7]

  • Drug Administration: this compound, sildenafil, or a vehicle control is administered, typically via oral gavage or intravenous injection, at predetermined doses.[11]

  • Cavernous Nerve Stimulation:

    • The cavernous nerve is isolated and stimulated using a bipolar electrode with defined electrical parameters (e.g., 5V at 16 Hz for 60 seconds).[6]

  • Data Acquisition and Analysis:

    • ICP and MAP are recorded continuously.[6]

    • The primary endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which normalizes for systemic blood pressure changes.[6][7]

    • The total ICP (area under the curve) can also be measured to assess the duration of the erectile response.[12]

    • Statistical analysis is performed to compare the erectile responses between the treatment groups.[6]

References

Head-to-head comparison of udenafil and tadalafil pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two prominent phosphodiesterase type 5 (PDE5) inhibitors: udenafil and tadalafil (B1681874). The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct characteristics of these compounds.

Pharmacokinetic Parameter Overview

The pharmacokinetic properties of a drug are crucial in determining its dosing regimen, onset of action, and duration of effect. The following table summarizes the key pharmacokinetic parameters for this compound and tadalafil based on data from clinical studies in healthy male subjects.

Pharmacokinetic ParameterThis compoundTadalafil
Time to Maximum Concentration (Tmax) 0.8–1.3 hours[1][2][3][4][5]2.0 hours (median)[6][7][8]
Maximum Concentration (Cmax) Dose-dependent, supra-proportional increase[1][2][3]378 µg/L (for 20 mg dose)[6][8]
Area Under the Curve (AUC) Dose-dependent, supra-proportional increase[1][2][3]Proportional to dose[7]
Terminal Half-life (t1/2) 9.9–12.1 hours[1][4]17.5 hours[6][7][9]
Protein Binding 93.9%[10]94%[6][9]
Metabolism Primarily by CYP3A4, with minor contribution from CYP3A5[1][11]Predominantly by CYP3A4[7][12][13]
Excretion Mainly in feces[1][14]Predominantly in feces (approx. 61%) and to a lesser extent in urine (approx. 36%) as metabolites[7][9]
Effect of Food Tmax is delayed, Cmax may be reduced with a low-fat meal, but overall bioavailability is not significantly affected[1][15]Rate and extent of absorption are not influenced by food[7][16][17]

Experimental Protocols

The data presented in this guide are derived from various clinical pharmacology studies. While protocols may vary slightly between studies, the general methodologies employed are outlined below.

This compound Pharmacokinetic Study Protocol

A typical study to evaluate the pharmacokinetics of this compound involves a randomized, double-blind, placebo-controlled, single- and multiple-dose design in healthy male subjects.[2][3]

  • Study Design: A dose-rising study is often conducted, with subjects allocated to different single-dose groups (e.g., 25, 50, 100, 200, 300 mg) or multiple-dose groups (e.g., 100 or 200 mg once daily for a specified period, such as 7 days).[2][3] A crossover design may also be used, where subjects receive different treatments in a sequential order with a washout period in between.[18]

  • Subjects: Healthy male volunteers are typically recruited for these studies.[2][3][18]

  • Dosing: The drug is administered orally, often in a fasted state for baseline measurements.[18] Food effect studies involve administration after a standardized low-fat or high-fat meal.[15]

  • Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 48 hours post-dose).[2][18] Urine samples may also be collected.[2]

  • Analytical Method: Plasma and urine concentrations of this compound and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][19]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[2]

Tadalafil Pharmacokinetic Study Protocol

Studies evaluating the pharmacokinetics of tadalafil often employ an open-label, randomized, single-dose, two-period, crossover design in healthy male subjects.[20]

  • Study Design: An integrated analysis of multiple clinical pharmacology studies is often performed to provide a comprehensive pharmacokinetic profile.[6][16] These can include single-dose, multiple-dose, food-effect, and dose-proportionality studies.[6] A crossover design is common, where subjects receive different formulations or doses with a washout period.[6][20]

  • Subjects: Healthy male subjects are the typical participants in these studies.[6][20]

  • Dosing: Tadalafil is administered orally as a single dose (e.g., 2.5-20 mg) or as a once-daily dose for a specified duration.[6][8] Food effect studies involve administration with and without a high-fat meal.[6]

  • Sample Collection: Blood samples are collected at various time points up to 72 hours after drug administration to capture the complete pharmacokinetic profile.[20]

  • Analytical Method: Plasma concentrations of tadalafil are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20]

  • Pharmacokinetic Analysis: Non-compartmental methods are used to calculate the primary pharmacokinetic parameters from the plasma concentration-time data.[6][17]

Visualizing the Process: Experimental Workflow and Metabolic Pathways

To further elucidate the processes involved in pharmacokinetic analysis and the metabolic fate of these drugs, the following diagrams are provided.

experimental_workflow cluster_study_design Study Design & Subject Recruitment cluster_dosing Dosing & Sampling cluster_analysis Sample Analysis & Data Interpretation cluster_reporting Reporting protocol Protocol Development recruitment Subject Recruitment & Screening protocol->recruitment randomization Randomization recruitment->randomization dosing Drug Administration (Fasted/Fed) randomization->dosing sampling Serial Blood/Urine Collection dosing->sampling bioanalysis LC-MS/MS or HPLC Analysis sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis report Final Study Report stat_analysis->report

Caption: A generalized workflow for a clinical pharmacokinetic study.

metabolic_pathways cluster_this compound This compound Metabolism cluster_tadalafil Tadalafil Metabolism This compound This compound da8164 DA-8164 (active) This compound->da8164 Metabolism m1 M1 (hydroxyl) This compound->m1 Metabolism m2 M2 (N-demethyl) This compound->m2 Metabolism cyp3a4_u CYP3A4 cyp3a4_u->this compound cyp3a5_u CYP3A5 (minor) cyp3a5_u->this compound tadalafil Tadalafil catechol Catechol Metabolite tadalafil->catechol Metabolism methylcatechol Methylcatechol catechol->methylcatechol Methylation methylcatechol_glucuronide Methylcatechol Glucuronide (major circulating metabolite) methylcatechol->methylcatechol_glucuronide Glucuronidation cyp3a4_t CYP3A4 cyp3a4_t->tadalafil

References

Udenafil's Superior Selectivity for PDE5: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA – December 15, 2025 – In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, udenafil distinguishes itself through a finely tuned selectivity profile, particularly concerning its interactions with phosphodiesterase type 6 (PDE6) and type 11 (PDE11). This guide provides a comprehensive comparison of this compound's selectivity against other leading PDE5 inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its molecular performance.

This compound demonstrates a potent and selective inhibition of PDE5, an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] This pathway is fundamental to various physiological processes, including smooth muscle relaxation. The therapeutic efficacy of PDE5 inhibitors is directly linked to their ability to selectively target PDE5 while minimizing off-target effects on other PDE isoforms, such as PDE6, which is involved in visual phototransduction, and PDE11, found in skeletal muscle, the prostate, and testes.

Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and other commercially available PDE5 inhibitors against PDE5, PDE6, and PDE11. A lower IC50 value indicates greater potency. The selectivity ratio, calculated by dividing the IC50 for the off-target PDE isoform by the IC50 for PDE5, provides a quantitative measure of selectivity. A higher ratio signifies greater selectivity for PDE5.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)Selectivity Ratio (PDE6/PDE5)Selectivity Ratio (PDE11/PDE5)
This compound 8.25 ± 2.9053.3 ± 2.47~792~6.596
Sildenafil 3.5 - 8.572.4 ± 2.94~3500 - 8500~10~1000
Tadalafil ~2~1560~14.2 - 80~780~7.1 - 40
Vardenafil 0.1 - 0.711~6510 - 9300~15~9300

Note: IC50 values can vary between studies depending on the experimental conditions. Data compiled from multiple sources.[1][2]

As the data indicates, this compound exhibits a high affinity for PDE5. While its selectivity over PDE6 is comparable to that of sildenafil, it demonstrates a significantly higher selectivity for PDE5 over PDE11 when compared to tadalafil.[1] This higher selectivity for PDE11 may be clinically relevant in reducing the incidence of myalgia, a side effect associated with PDE11 inhibition.

Experimental Protocols

The determination of IC50 values is typically performed using in vitro enzymatic assays. A common and robust method is the Fluorescence Polarization (FP) Assay .

Fluorescence Polarization (FP) Assay for PDE5 Inhibition

Objective: To determine the in vitro potency of a test compound by measuring its half-maximal inhibitory concentration (IC50) against a purified PDE enzyme.

Principle: This assay measures the change in the rotational speed of a fluorescently labeled substrate (e.g., cGMP-FAM). When the substrate is hydrolyzed by PDE5, it is cleaved into a smaller molecule. In the presence of a binding agent that selectively binds to the product, the apparent size of the fluorescent molecule changes, leading to a change in the polarization of emitted light. An inhibitor of PDE5 will prevent this hydrolysis, thus maintaining a low fluorescence polarization value.

Materials and Reagents:

  • Recombinant Human PDE5A1

  • Fluorescently labeled cGMP (e.g., FAM-Cyclic-3',5'-GMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent

  • Test Compound (e.g., this compound)

  • Positive Control Inhibitor (e.g., Sildenafil)

  • DMSO (for compound dilution)

  • Multi-well microplates (e.g., 96-well or 384-well, typically black)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound to test a range of concentrations.

  • Reagent Preparation: Prepare working solutions of the PDE5 enzyme and the fluorescently labeled cGMP substrate in the assay buffer.

  • Assay Reaction: a. Add the serially diluted test compound or control (DMSO for 100% activity, known inhibitor for 0% activity) to the wells of the microplate. b. Add the diluted PDE5 enzyme solution to each well. c. Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells. e. Incubate the plate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). f. Stop the reaction by adding the binding agent.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation and ~530 nm emission for fluorescein).

  • Data Analysis: a. Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To further elucidate the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP This compound This compound This compound->PDE5 Inhibits Experimental_Workflow start Start prep Prepare Reagents: - PDE5 Enzyme - Fluorescent Substrate - Test Compounds start->prep plate Plate Compounds and Enzyme prep->plate incubate1 Pre-incubation plate->incubate1 add_sub Add Substrate (Initiate Reaction) incubate1->add_sub incubate2 Incubation add_sub->incubate2 stop Stop Reaction & Add Binding Agent incubate2->stop read Read Fluorescence Polarization stop->read analyze Calculate % Inhibition & IC50 read->analyze end End analyze->end Selectivity_Relationship This compound This compound PDE5 PDE5 This compound->PDE5 High Affinity (Potent Inhibition) PDE6 PDE6 This compound->PDE6 Lower Affinity PDE11 PDE11 This compound->PDE11 Significantly Lower Affinity

References

A Comparative Guide to Udenafil and Other PDE5 Inhibitors: Cross-Validation of Effects on Tissue cGMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of udenafil and other prominent phosphodiesterase type 5 (PDE5) inhibitors—sildenafil (B151), tadalafil (B1681874), and vardenafil (B611638)—with a specific focus on their effects on cyclic guanosine (B1672433) monophosphate (cGMP) levels in tissues. The objective is to offer a valuable resource for researchers by presenting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental procedures.

Introduction to PDE5 Inhibition and cGMP Signaling

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[1] This relaxation is primarily mediated by the nitric oxide (NO)/cGMP signaling pathway.[1] Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which then activates soluble guanylate cyclase (sGC) to increase the synthesis of cGMP from guanosine triphosphate (GTP).[1][2] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in decreased intracellular calcium concentrations and smooth muscle relaxation, thereby increasing blood flow to the penis.[3]

The action of cGMP is terminated by its hydrolysis by phosphodiesterases (PDEs).[3] In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for cGMP degradation.[1][2] PDE5 inhibitors, such as this compound, sildenafil, tadalafil, and vardenafil, are structurally similar to cGMP and act as competitive inhibitors of this enzyme.[1] By blocking the degradation of cGMP, these drugs enhance and prolong the NO-mediated smooth muscle relaxation, thus facilitating and sustaining an erection in the presence of sexual stimulation.[1]

Comparative Analysis of PDE5 Inhibitors

While all four drugs share the same fundamental mechanism of action, they exhibit differences in their pharmacokinetic profiles, potency, and selectivity for PDE5 over other PDE isoenzymes. This selectivity can influence their side-effect profiles, as other PDE isoenzymes are distributed in various tissues throughout the body.

Data Presentation: Potency and Selectivity

The following table summarizes the in vitro potency of this compound, sildenafil, tadalafil, and vardenafil, as indicated by their half-maximal inhibitory concentration (IC50) values against various PDE isoenzymes. Lower IC50 values denote higher potency. The selectivity ratio indicates how much more potently the drug inhibits PDE5 compared to other PDE isoenzymes.

DrugPDE5 IC50 (nM)PDE1 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)Selectivity Ratio (PDE1/PDE5)Selectivity Ratio (PDE6/PDE5)Selectivity Ratio (PDE11/PDE5)
This compound 8.25[2]~1237.5[3]~82.5[3]~792[3]~150[3]~10[3]~96[3]
Sildenafil 3.5[4]~280[3]33[4]~3500[5]~80[4]~9.4[4]~1000[5]
Tadalafil 1.8[6]>10,000[5]>10,000[5]11[5]>5555[5]>5555[5]~6.1[5]
Vardenafil 0.7[7]~120[7]~11[7]>10,000[5]~171[7]~15.7[7]>14,285[5]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Data Presentation: Effects on Tissue cGMP Levels

Direct comparative studies measuring the quantitative increase in cGMP levels in response to all four PDE5 inhibitors under identical conditions are limited. However, individual studies provide evidence of their effects in relevant tissues.

DrugTissueExperimental ModelKey Findings on cGMP Levels
This compound Corpus CavernosumPreclinical (rats, dogs)Increases the number of penile erections with increasing dosages, indicative of enhanced cGMP signaling.[3]
Sildenafil Corpus CavernosumHuman smooth muscle cellsIn the presence of a nitric oxide donor, sildenafil led to a 35% increase in cGMP levels compared to less than a 5% increase without the inhibitor.[8]
Corpus CavernosumRabbitIn the presence of a nitric oxide donor, sildenafil caused an approximately 28-fold increase in cGMP concentrations.[9]
Tadalafil Corpus CavernosumRat (spinal cord transection)Long-term treatment preserved relaxation responses, likely through the NO/cGMP pathway.[10]
Vardenafil Corpus CavernosumHuman smooth muscle cellsTreatment of cells with vardenafil in the presence of a nitric oxide donor elevated cGMP levels in a dose-dependent fashion.[11]

Experimental Protocols for cGMP Measurement

The quantification of cGMP levels in tissue samples is crucial for assessing the pharmacodynamic effects of PDE5 inhibitors. The two most common methods for this are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA) for cGMP

RIA is a highly sensitive method for quantifying cGMP.[12][13] The principle of this competitive assay is that a known quantity of radiolabeled cGMP competes with the unlabeled cGMP from the sample for binding to a limited amount of anti-cGMP antibody.[14] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of cGMP in the sample.[14]

Detailed Methodology:

  • Tissue Homogenization:

    • Excise tissue and immediately freeze in liquid nitrogen to stop enzymatic activity.[15]

    • Homogenize the frozen tissue in an acidic solution (e.g., 0.1 M HCl) to precipitate proteins and inactivate phosphodiesterases.[15]

    • Centrifuge the homogenate at high speed (e.g., 2000 x g for 15 minutes at 4°C) and collect the supernatant.[16]

  • Sample Preparation (Optional Acetylation):

    • For increased sensitivity, samples and standards can be acetylated using a mixture of acetic anhydride (B1165640) and triethylamine.[15] This modification increases the affinity of the antibody for cGMP.

  • Immunoassay:

    • In assay tubes, add a standard amount of anti-cGMP antibody.

    • Add either the prepared tissue extract (sample) or a known concentration of cGMP standard.

    • Add a fixed amount of radiolabeled cGMP (e.g., ¹²⁵I-cGMP).

    • Incubate the mixture to allow for competitive binding (typically 15-18 hours at 2-8°C).[16]

  • Separation of Bound and Free cGMP:

    • Add a second antibody (e.g., goat anti-rabbit IgG serum) and normal rabbit serum to precipitate the primary antibody-cGMP complex.[16]

    • Centrifuge the tubes to pellet the antibody-bound fraction.[16]

    • Carefully aspirate the supernatant containing the free radiolabeled cGMP.[16]

  • Quantification:

    • Measure the radioactivity of the pellet using a gamma counter.

    • Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their radioactivity values on the standard curve.[14]

Enzyme-Linked Immunosorbent Assay (ELISA) for cGMP

ELISA is a non-radioactive alternative to RIA that is also based on the principle of competitive binding.[17][18]

Detailed Methodology:

  • Tissue Homogenization:

    • Follow the same procedure as for RIA to obtain a protein-free acidic supernatant.[19]

  • Sample Preparation (Optional Acetylation):

    • Similar to RIA, acetylation can be performed to enhance assay sensitivity.[20]

  • Immunoassay:

    • The wells of a microplate are coated with an antibody that will capture the anti-cGMP antibody (e.g., goat anti-rabbit IgG).[18]

    • Add the tissue extract (sample) or cGMP standards to the wells.

    • Add a fixed amount of cGMP conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).[18]

    • Add a limited amount of anti-cGMP antibody.

    • Incubate the plate to allow for competitive binding of the sample/standard cGMP and the enzyme-linked cGMP to the antibody.[21]

  • Washing and Substrate Addition:

    • Wash the plate to remove unbound reagents.[19]

    • Add a chromogenic substrate for the enzyme.[19] The enzyme will convert the substrate into a colored product.

  • Quantification:

    • Stop the enzyme reaction by adding a stop solution.[19]

    • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.[18]

    • The intensity of the color is inversely proportional to the concentration of cGMP in the sample.

    • Construct a standard curve and determine the cGMP concentration in the samples as described for RIA.[22]

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound & Other PDE5 Inhibitors This compound->PDE5 Inhibits

NO/cGMP signaling pathway and the action of PDE5 inhibitors.
Experimental Workflow for cGMP Measurement

G cluster_workflow cGMP Measurement Workflow start Tissue Sample Collection freeze Rapid Freezing (Liquid Nitrogen) start->freeze homogenize Homogenization in Acid (e.g., 0.1M HCl) freeze->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant (Protein-free extract) centrifuge1->supernatant assay Competitive Immunoassay (RIA or ELISA) supernatant->assay detect Signal Detection (Radioactivity or Absorbance) assay->detect calculate Calculation of cGMP Concentration (vs. Standard Curve) detect->calculate end Results calculate->end

General experimental workflow for measuring tissue cGMP levels.

References

A Comparative Guide to Udenafil's Erectogenic Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of udenafil's erectogenic properties with other leading phosphodiesterase type 5 (PDE5) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy parameters of this compound in comparison to other commonly used PDE5 inhibitors: sildenafil, tadalafil, and vardenafil.

Table 1: Comparative Pharmacokinetics of PDE5 Inhibitors

ParameterThis compoundSildenafilTadalafilVardenafil
Time to Maximum Concentration (Tmax) 1.0 - 1.5 hours~1 hour~2 hours~0.7-0.9 hours
Half-life (T1/2) 11 - 13 hours3 - 5 hours~17.5 hours4 - 5 hours
Food Effect Minimal to no significant effect on bioavailabilityDelayed absorption with a high-fat mealNo significant effectDelayed absorption with a high-fat meal

Table 2: Comparative Efficacy in Clinical Trials (On-Demand Dosing)

Efficacy MeasureThis compound (100mg/200mg)Sildenafil (50mg/100mg)Tadalafil (10mg/20mg)Vardenafil (10mg/20mg)
Change in IIEF-EFD Score 7.52 - 9.93[1]7.4 - 9.66.7 - 7.87.1 - 9.6
SEP2 (% success) 88.8% - 92.4%[2]70% - 84%75% - 81%74% - 85%
SEP3 (% success) 70.1% - 75.7%[2]59% - 70%62% - 68%61% - 71%
GAQ (% improved erections) 81.5% - 88.5%[1]74% - 82%81% - 85%71% - 80%

IIEF-EFD: International Index of Erectile Function - Erectile Function Domain; SEP2: Sexual Encounter Profile Question 2 (successful penetration); SEP3: Sexual Encounter Profile Question 3 (successful intercourse); GAQ: Global Assessment Question.

Experimental Protocols

Preclinical Evaluation: Intracavernosal Pressure (ICP) Measurement in a Rat Model

This protocol is a standard method for assessing the erectogenic potential of a compound in an animal model.

Objective: To measure the increase in intracavernosal pressure (ICP) in response to cavernous nerve stimulation after the administration of a test compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • PE-50 tubing

  • 23-gauge needle

  • Pressure transducer and data acquisition system

  • Heparinized saline

  • Bipolar platinum hook electrode

  • Electrical stimulator

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and maintain a stable plane of anesthesia.

    • Make a midline abdominal incision to expose the bladder and prostate.

    • Carefully dissect to locate the major pelvic ganglion (MPG) and the cavernous nerves (CN) running on the dorsolateral aspect of the prostate.[3]

    • Place a bipolar hook electrode around the cavernous nerve for stimulation.[4]

    • Expose the crus of the corpus cavernosum by retracting the ischiocavernosus muscle.

  • Cannulation and Pressure Measurement:

    • Insert a 23-gauge needle connected to PE-50 tubing and a pressure transducer into the crus of the corpus cavernosum to measure ICP.[2][5]

    • Cannulate the carotid artery with PE-50 tubing connected to another pressure transducer to monitor mean arterial pressure (MAP).

    • Inject a small volume of heparinized saline to prevent clotting.

  • Nerve Stimulation and Data Recording:

    • Deliver electrical stimulation to the cavernous nerve. Typical stimulation parameters are a frequency of 15-20 Hz, a voltage of 1.5-5 V, a pulse width of 5 ms, and a duration of 60 seconds.[4]

    • Record the maximal ICP and MAP simultaneously.

    • Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for systemic blood pressure changes.

  • Drug Administration and Evaluation:

    • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, intravenous).

    • After a predetermined time, repeat the cavernous nerve stimulation and record the ICP and MAP.

    • Compare the ICP/MAP ratio before and after drug administration to assess the erectogenic effect.

Clinical Trial Protocol: A Generic Framework for PDE5 Inhibitors

This outlines a typical Phase III clinical trial design for evaluating the efficacy and safety of an oral PDE5 inhibitor for erectile dysfunction.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]

Participant Population:

  • Inclusion Criteria:

    • Male subjects aged 18 years or older.

    • Diagnosis of erectile dysfunction of at least 3 months duration.

    • In a stable, monogamous heterosexual relationship for at least 6 months.[6]

  • Exclusion Criteria:

    • History of major psychiatric disorders.

    • Uncontrolled diabetes, hypertension, or cardiovascular disease.

    • Use of nitrates or other medications that may interact with PDE5 inhibitors.

    • Anatomical deformities of the penis.

Treatment:

  • Participants are randomized to receive either the active drug (e.g., this compound at a fixed dose) or a matching placebo.

  • Dosing can be "on-demand" (taken as needed before sexual activity) or "once-daily".[7]

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the Erectile Function domain score of the International Index of Erectile Function (IIEF-EFD).

  • Secondary Endpoints:

    • Responses to the Sexual Encounter Profile (SEP) diary, specifically questions about successful penetration (SEP2) and successful intercourse (SEP3).

    • Response to the Global Assessment Question (GAQ) regarding the improvement of erections.[3]

Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Vital signs (blood pressure and heart rate) measurements at each study visit.

  • Electrocardiogram (ECG) and laboratory safety tests (hematology, clinical chemistry, urinalysis).

Study Duration: Typically includes a 4-week treatment-free run-in period, a 12-week double-blind treatment period, and a follow-up visit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

udenafil_mechanism cluster_stimulation Sexual Stimulation cluster_pathway Physiological Pathway cluster_inhibition This compound Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase activates cGMP Increased cGMP Levels Guanylate_Cyclase->cGMP converts GTP to GTP GTP Smooth_Muscle_Relaxation Corpus Cavernosum Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to cGMP_Degradation cGMP Degradation to 5'-GMP cGMP->cGMP_Degradation Erection Penile Erection Smooth_Muscle_Relaxation->Erection results in This compound This compound PDE5 PDE5 Enzyme This compound->PDE5 inhibits PDE5->cGMP_Degradation catalyzes

Caption: Mechanism of action of this compound in promoting penile erection.

experimental_workflow Start Start: Preclinical/Clinical Study Animal_Model Preclinical: Animal Model Selection (e.g., Rat) Start->Animal_Model ICP_Measurement Intracavernosal Pressure (ICP) Measurement Protocol Animal_Model->ICP_Measurement Dose_Response Dose-Response Evaluation ICP_Measurement->Dose_Response Toxicity_Studies Toxicology and Safety Pharmacology Dose_Response->Toxicity_Studies Clinical_Trial_Design Clinical: Phase I-III Trial Design Toxicity_Studies->Clinical_Trial_Design Patient_Recruitment Patient Recruitment and Randomization Clinical_Trial_Design->Patient_Recruitment Treatment_Administration Drug/Placebo Administration Patient_Recruitment->Treatment_Administration Efficacy_Assessment Efficacy Data Collection (IIEF, SEP, GAQ) Treatment_Administration->Efficacy_Assessment Safety_Monitoring Safety Data Monitoring (Adverse Events, Labs) Treatment_Administration->Safety_Monitoring Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results_Publication Results Interpretation and Publication Data_Analysis->Results_Publication

Caption: General experimental workflow for evaluating this compound's erectogenic properties.

References

Comparative analysis of PDE5 inhibitors for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, playing a significant role in smooth muscle relaxation and vasodilation.[1] Its inhibition is a well-established therapeutic strategy for conditions like erectile dysfunction and pulmonary arterial hypertension.[1][2] For research and drug development, understanding the nuanced differences between various PDE5 inhibitors is paramount for selecting the appropriate tool for a given study. This guide provides an objective comparison of common PDE5 inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: The cGMP Signaling Pathway

PDE5 inhibitors exert their effects by preventing the degradation of cGMP.[1] In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, converting guanosine triphosphate (GTP) to cGMP.[3][4] Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[3][5] By inhibiting PDE5, these compounds increase the intracellular concentration of cGMP, thereby amplifying the NO/cGMP signaling pathway.[5]

cGMP_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) GTP GTP sGC_active->GTP Converts cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP Inhibitors PDE5 Inhibitors Inhibitors->PDE5 Inhibits

Figure 1. The NO/cGMP signaling pathway and the action of PDE5 inhibitors.

Quantitative Performance Comparison

The efficacy and side-effect profile of a PDE5 inhibitor are largely determined by its potency (measured as the half-maximal inhibitory concentration, IC50) against PDE5 and its selectivity for PDE5 over other phosphodiesterase isoforms (e.g., PDE1, PDE6, PDE11).[1][6]

ParameterSildenafil (B151)Tadalafil (B1681874)Vardenafil (B611638)AvanafilReference(s)
PDE5 IC50 (nM) ~3.5-5.22~2-4~0.1-0.4~4.3-5.2[2][7][8]
Selectivity vs. PDE1 >80-fold>10,000-fold1012-fold>10,192-fold[2][9]
Selectivity vs. PDE6 ~10-16-fold~700-fold~21-fold~120-fold[2][7][9]
Selectivity vs. PDE11 ~20-fold~14-fold>1000-fold>1000-fold[7]
Tmax (hours) ~1.0~2.0~1.0~0.75[9][10]
Half-life (hours) 3-5~17.54-5~5.1[10][11]
Bioavailability (%) ~40Not Specified~15Not Specified[10]

Note: IC50 values and selectivity ratios can vary between studies depending on the specific experimental conditions.[1]

Key Insights from the Data:

  • Potency: Vardenafil is the most potent of the four inhibitors, as indicated by its low IC50 value.[1][8]

  • Selectivity: Tadalafil and Avanafil exhibit higher selectivity against PDE6, which may reduce the potential for visual side effects associated with PDE6 inhibition.[1][7] Vardenafil and Avanafil show high selectivity against PDE11.[7] Tadalafil's cross-reactivity with PDE11 has been associated with reports of myalgia.[1]

  • Pharmacokinetics: Tadalafil has a significantly longer half-life, which translates to a longer duration of action.[12][13] Avanafil is noted for its rapid onset of action.[7][8]

Experimental Protocols

Accurate comparison of PDE5 inhibitors relies on standardized and robust experimental protocols. Below are methodologies for key in vitro assays.

This high-throughput assay measures the inhibitory activity of compounds by detecting changes in the fluorescence polarization of a fluorescently labeled cGMP substrate.[14][15]

  • Principle: When the fluorescently labeled substrate (e.g., FAM-cGMP) is hydrolyzed by PDE5, the resulting 5'-GMP binds to a larger binding agent, increasing the polarization of emitted light. PDE5 inhibitors prevent this hydrolysis, resulting in a low fluorescence polarization signal.[14][15]

  • Materials:

    • Recombinant Human PDE5A1

    • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

    • PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

    • Binding Agent (e.g., phosphate-binding nanoparticles)

    • Test Compounds and Positive Control (e.g., Sildenafil) dissolved in DMSO

    • 96-well or 384-well black microplates

    • Microplate reader capable of measuring fluorescence polarization.[15]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of test compounds and controls in DMSO, followed by dilution in Assay Buffer.[16]

    • Assay Setup: Add diluted compounds/controls to the microplate wells.

    • Enzyme Addition: Add diluted PDE5 enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[14]

    • Reaction Initiation: Add the FAM-cGMP substrate solution to all wells to start the reaction. Incubate for 30-60 minutes at 37°C.[14]

    • Reaction Termination: Add the Binding Agent to stop the reaction. Incubate for an additional 30 minutes at room temperature.[14]

    • Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[14]

    • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cGMP levels in response to PDE5 inhibition.[16]

  • Principle: This is a competitive immunoassay where cGMP in the cell lysate competes with a fixed amount of HRP-linked cGMP for binding to an anti-cGMP antibody immobilized on a plate. The resulting colorimetric signal is inversely proportional to the amount of cGMP in the sample.[17]

  • Materials:

    • Cultured cells (e.g., RFL-6, rat lung fibroblasts)

    • Cell culture medium and plates

    • NO donor (e.g., Sodium Nitroprusside)

    • Test compounds

    • Cell Lysis Buffer

    • Commercial cGMP ELISA Kit (containing cGMP standards, HRP-linked cGMP, anti-cGMP antibody-coated plates, wash buffers, and substrate).[17][18]

  • Procedure:

    • Cell Culture: Plate cells in a 96-well plate and incubate overnight.[17]

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (and a vehicle control) for approximately 30 minutes.[16]

    • Stimulation: Stimulate the cells with an NO donor for 10-15 minutes to induce cGMP synthesis.[16]

    • Cell Lysis: Aspirate the medium, wash the cells with cold PBS, and add cell lysis buffer to each well. Incubate on ice for 10-20 minutes.[16]

    • cGMP Quantification:

      • Follow the specific instructions provided with the commercial cGMP ELISA kit.[16]

      • Typically, this involves adding cell lysates and HRP-linked cGMP solution to the antibody-coated plate and incubating for 3 hours.[17]

      • After washing, a substrate (like TMB) is added, and the reaction is incubated for 30 minutes before being stopped.[17]

    • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[17]

    • Data Analysis: Generate a standard curve using the cGMP standards. Calculate the cGMP concentration in the samples based on this curve.

Typical Experimental Workflow

The evaluation of novel PDE5 inhibitors typically follows a logical progression from initial in vitro characterization to in vivo validation.

Workflow cluster_workflow Preclinical Comparison Workflow invitro_potency In Vitro Potency (IC50 Determination) invitro_selectivity In Vitro Selectivity (Profiling vs. other PDEs) invitro_potency->invitro_selectivity cell_based Cell-Based Assays (Intracellular cGMP Levels) invitro_selectivity->cell_based pk_studies Pharmacokinetic Studies (Animal Models) cell_based->pk_studies invivo_efficacy In Vivo Efficacy (e.g., ICP Measurement in Rats) pk_studies->invivo_efficacy conclusion Select Lead Compound invivo_efficacy->conclusion

Figure 2. A typical experimental workflow for comparing PDE5 inhibitors.

This tiered approach ensures that only the most promising candidates, with desirable potency, selectivity, and cellular activity, advance to more complex and resource-intensive in vivo studies.[7] The ultimate selection of a superior research compound depends on a multi-parameter assessment where improvements in selectivity and pharmacokinetics are often key differentiators beyond simple potency.[7]

References

A Comparative Guide to the In Vivo Efficacy of Udenafil and Other PDE5 Inhibitors in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor, with its alternatives, primarily sildenafil (B151) and tadalafil. The information is curated from a range of preclinical studies in established animal models of erectile dysfunction (ED), a primary indication for this class of drugs. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and PDE5 Inhibition

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.[1] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to prolonged smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation. Its molecular structure is similar to sildenafil, and it exhibits a comparable isoenzyme selectivity profile.[1] Preclinical studies in rat and dog models have demonstrated its erectogenic properties.[1] this compound's pharmacokinetic profile is characterized by a relatively rapid onset and a long duration of action.[1] This guide will delve into the in vivo validation of these effects in disease models and compare its performance with other widely used PDE5 inhibitors.

Quantitative Performance Comparison in Animal Models of Erectile Dysfunction

The following tables summarize the quantitative data from in vivo studies in two common animal models of erectile dysfunction: the cavernous nerve (CN) injury model, which mimics post-prostatectomy ED, and the streptozotocin (B1681764) (STZ)-induced diabetic model, which represents ED secondary to diabetes mellitus.

Cavernous Nerve (CN) Injury Rat Model

This model is a widely accepted preclinical platform to study erectile dysfunction resulting from nerve damage, often associated with radical prostatectomy. The primary endpoint for efficacy is typically the measurement of intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve, often expressed as a ratio of the mean arterial pressure (MAP).

Treatment GroupDosageKey Efficacy Parameter (ICP/MAP Ratio)Histological OutcomesReference
This compound 5, 20 mg/kg daily for 4 and 8 weeksDose- and time-dependent improvement in erectile function.Markedly reduces apoptosis and augments the smooth muscle/collagen ratio.[1]
Sildenafil 10, 20 mg/kg daily for 3, 10, and 28 daysTime- and dose-dependent improvement, with maximization at 20 mg/kg at 28 days.Preserves smooth muscle-collagen ratio and endothelial function (CD31 and eNOS expression).
Tadalafil 2 mg/kg daily for 4 weeksContributes to the restoration of erectile function.Not specified in the provided abstract.
Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to investigate the efficacy of treatments for erectile dysfunction in a diabetic setting, which is often multifactorial, involving both vascular and neuropathic components. Key parameters include the ICP/MAP ratio and histological changes in the corpus cavernosum, such as the smooth muscle to collagen ratio.

Treatment GroupDosageKey Efficacy Parameter (ICP/MAP Ratio)Histological OutcomesReference
This compound Not specified in detail in the provided abstractsPreclinical studies support its use; chronic administration may prevent the progression of diabetic ED by enhancing nNOS and eNOS expression.Prevents the decrease in endothelial and smooth muscle content, and fibrosis.[1]
Sildenafil 5 mg/kg daily for 6 weeksSignificantly greater increase in ICP and total ICP compared to untreated CRF rats.Preserved nNOS and cGMP content; decreased AGEs, MDA, and iNOS levels.
Tadalafil Not specified in detail in the provided abstractsLong-term administration partially reduced oxidative stress lesions.Ameliorated morphological changes in mitochondria.

Experimental Protocols

Below are detailed methodologies for the key in vivo experiments cited in the comparison tables. These protocols are synthesized from various preclinical studies to provide a comprehensive overview for researchers.

Cavernous Nerve (CN) Injury Rat Model and Assessment of Erectile Function

Objective: To induce a reproducible model of neurogenic erectile dysfunction and to assess the therapeutic efficacy of PDE5 inhibitors.

Experimental Workflow:

G cluster_0 Animal Preparation and CN Injury cluster_1 Treatment Period cluster_2 Erectile Function Assessment cluster_3 Histological Analysis animal_prep Anesthetize male Sprague-Dawley rats (8 weeks old) midline_incision Perform a lower abdominal midline incision animal_prep->midline_incision expose_cn Expose the major pelvic ganglion (MPG) and cavernous nerves (CN) midline_incision->expose_cn crush_injury Induce bilateral CN crush injury using a hemostat for a defined duration expose_cn->crush_injury suture Suture the abdominal wall crush_injury->suture group_allocation Divide rats into groups (Sham, Vehicle, this compound, Sildenafil, Tadalafil) suture->group_allocation daily_dosing Administer the respective compounds or vehicle daily via oral gavage for the specified duration (e.g., 4-8 weeks) group_allocation->daily_dosing re_anesthetize Anesthetize rats at the end of the treatment period daily_dosing->re_anesthetize cannulate_carotid Cannulate the carotid artery to measure Mean Arterial Pressure (MAP) re_anesthetize->cannulate_carotid cannulate_cc Insert a needle into the corpus cavernosum to measure Intracavernosal Pressure (ICP) re_anesthetize->cannulate_cc stimulate_cn Electrically stimulate the CN with defined parameters (e.g., voltage, frequency, duration) cannulate_cc->stimulate_cn record_pressure Record ICP and MAP simultaneously stimulate_cn->record_pressure harvest_penis Harvest penile tissue record_pressure->harvest_penis staining Perform Masson's trichrome staining harvest_penis->staining analysis Calculate the smooth muscle to collagen ratio using image analysis software staining->analysis

Experimental workflow for the cavernous nerve injury model.

Detailed Steps:

  • Animal Model: Adult male Sprague-Dawley rats (8 weeks old) are commonly used.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure for CN Injury:

    • Perform a lower abdominal midline incision to expose the pelvic plexus.

    • Identify the major pelvic ganglion and the cavernous nerves.

    • Induce a bilateral crush injury to the cavernous nerves using a non-vascular clamp or hemostat for a specific duration (e.g., 60 seconds).

    • Suture the incision.

  • Treatment:

    • Divide the animals into different treatment groups: sham-operated, vehicle-treated (control), this compound-treated, sildenafil-treated, and tadalafil-treated.

    • Administer the respective drugs or vehicle daily via oral gavage for the specified period (e.g., 4 or 8 weeks).

  • Assessment of Erectile Function:

    • At the end of the treatment period, re-anesthetize the rats.

    • Cannulate the carotid artery to monitor the mean arterial pressure (MAP).

    • Expose the penile crus and insert a 23-gauge needle connected to a pressure transducer to measure the intracavernosal pressure (ICP).

    • Isolate the cavernous nerve and place a bipolar stimulating electrode.

    • Stimulate the cavernous nerve with varying frequencies and voltages.

    • Record the maximal ICP and calculate the ICP/MAP ratio.

  • Histological Analysis:

    • After the functional assessment, harvest the penile tissue.

    • Fix the tissue in formalin and embed it in paraffin.

    • Perform Masson's trichrome staining to differentiate smooth muscle (red) from collagen (blue).

    • Quantify the smooth muscle to collagen ratio using image analysis software.

Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To induce a model of diabetes-related erectile dysfunction and evaluate the therapeutic effects of PDE5 inhibitors.

Experimental Workflow:

G cluster_0 Induction of Diabetes cluster_1 Treatment Period cluster_2 Efficacy Assessment animal_prep Male Sprague-Dawley rats (8 weeks old) stz_injection Single intraperitoneal injection of streptozotocin (STZ) animal_prep->stz_injection confirm_diabetes Confirm diabetes by measuring blood glucose levels (>300 mg/dL) stz_injection->confirm_diabetes group_allocation Divide rats into groups (Control, Diabetic-Vehicle, Diabetic-Udenafil, etc.) confirm_diabetes->group_allocation daily_dosing Administer compounds or vehicle daily for a specified duration (e.g., 8 weeks) group_allocation->daily_dosing erectile_function Assess erectile function (ICP/MAP ratio) as described in the CN injury model protocol daily_dosing->erectile_function histological_analysis Perform histological analysis (smooth muscle/collagen ratio) erectile_function->histological_analysis

Workflow for the STZ-induced diabetic rat model.

Detailed Steps:

  • Induction of Diabetes:

    • Use male Sprague-Dawley rats (8 weeks old).

    • Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer.

    • Confirm the diabetic state by measuring blood glucose levels 72 hours after injection; rats with glucose levels above 300 mg/dL are considered diabetic.

  • Treatment:

    • Divide the diabetic rats into different treatment groups.

    • Administer the respective PDE5 inhibitors or vehicle daily for a predetermined period (e.g., 8 weeks).

  • Efficacy Assessment:

    • At the end of the treatment period, perform an assessment of erectile function by measuring the ICP/MAP ratio as described in the cavernous nerve injury model protocol.

    • Conduct histological analysis of the penile tissue to determine the smooth muscle to collagen ratio.

Signaling Pathway of PDE5 Inhibition

The therapeutic effect of this compound and other PDE5 inhibitors is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.

G Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation GTP to cGMP GTP to cGMP Guanylate Cyclase Activation->GTP to cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation GTP to cGMP->Smooth Muscle Relaxation PDE5 PDE5 GTP to cGMP->PDE5 degraded by Erection Erection Smooth Muscle Relaxation->Erection cGMP to GMP cGMP to GMP PDE5->cGMP to GMP This compound / Other PDE5 Inhibitors This compound / Other PDE5 Inhibitors This compound / Other PDE5 Inhibitors->PDE5 inhibits

The NO/cGMP signaling pathway and the action of PDE5 inhibitors.

Conclusion

The in vivo data from animal models of erectile dysfunction demonstrate that this compound is an effective therapeutic agent, comparable to other established PDE5 inhibitors like sildenafil and tadalafil. In the cavernous nerve injury model, this compound shows a dose- and time-dependent improvement in erectile function and has a positive impact on penile tissue histology by reducing apoptosis and increasing the smooth muscle to collagen ratio.[1] Similarly, in diabetic models, this compound has shown potential in preventing the progression of ED.[1]

The choice of a specific PDE5 inhibitor for further research and development may depend on the desired pharmacokinetic profile and specific therapeutic goals. This guide provides a foundational comparison based on available preclinical data to aid in these decisions. Further head-to-head comparative studies in standardized animal models would be beneficial to delineate more subtle differences in the in vivo performance of these compounds.

References

A Comparative Analysis of the Vasodilatory Effects of Udenafil and Vardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of two phosphodiesterase type 5 (PDE5) inhibitors, udenafil and vardenafil (B611638). By examining their mechanism of action, in vitro potency, and data from relevant experimental models, this document aims to offer a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action: The NO/cGMP Signaling Pathway

Both this compound and vardenafil exert their vasodilatory effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle of the corpus cavernosum and pulmonary vasculature. The inhibition of PDE5 leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes Inhibitors This compound / Vardenafil Inhibitors->PDE5

Caption: The Nitric Oxide/cGMP Signaling Pathway for Vasodilation.

Comparative Efficacy: A Review of Experimental Data

Direct head-to-head studies comparing the vasodilatory effects of this compound and vardenafil are limited. However, data from individual and comparative studies with other PDE5 inhibitors provide valuable insights into their relative potencies.

In Vitro Vasodilation

Organ bath studies are a standard in vitro method to assess the direct vasodilatory effect of compounds on isolated blood vessels. In a study on human corpus cavernosum (HCC) strips pre-contracted with phenylephrine, vardenafil demonstrated potent relaxant effects. The maximal relaxation induced by vardenafil was found to be 111% ± 3%[1]. While a direct comparative value for this compound in the same tissue under identical conditions is not available, its efficacy in clinical trials for erectile dysfunction has been shown to be comparable to that of sildenafil (B151) and vardenafil[2].

DrugTissuePre-contraction AgentMaximal Relaxation (Emax)Citation
Vardenafil Human Corpus CavernosumPhenylephrine111% ± 3%[1]
This compound Not directly compared in the same study---

Note: The absence of a direct comparison necessitates caution when interpreting these values. Experimental conditions can significantly influence results.

PDE5 Inhibition

The potency of these drugs as vasodilators is fundamentally linked to their ability to inhibit the PDE5 enzyme. In vitro studies have determined the half-maximal inhibitory concentration (IC50) against PDE5. For this compound, the IC50 value for PDE5 inhibition in human platelets has been reported as 8.25 ± 2.90 nM, which is comparable to that of sildenafil (8.50 ± 2.05 nM)[3]. Vardenafil is known to be a highly potent PDE5 inhibitor, with some studies suggesting it is more potent than sildenafil[4].

DrugPDE5 SourceIC50Citation
This compound Human Platelets8.25 ± 2.90 nM[3]
Vardenafil Human Platelets0.7 nM[4]

Note: Lower IC50 values indicate greater potency in inhibiting the target enzyme.

Experimental Protocols

The following sections detail the methodologies commonly employed in the preclinical assessment of vasodilatory drugs like this compound and vardenafil.

Organ Bath Studies for Vasodilation

This in vitro technique directly measures the effect of a drug on the contractility of isolated vascular smooth muscle.

Start Start Tissue Isolate Vascular Tissue (e.g., Corpus Cavernosum, Aorta) Start->Tissue Mount Mount Tissue Strips in Organ Bath Tissue->Mount Equilibrate Equilibrate under Physiological Conditions Mount->Equilibrate Contract Induce Contraction (e.g., with Phenylephrine) Equilibrate->Contract AddDrug Add Cumulative Concentrations of This compound or Vardenafil Contract->AddDrug Record Record Isometric Tension Changes AddDrug->Record Analyze Analyze Data: Construct Dose-Response Curve (Calculate EC50, Emax) Record->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Organ Bath Vasodilation Assay.

Detailed Steps:

  • Tissue Preparation: Vascular tissues, such as strips of human corpus cavernosum or animal aorta, are carefully dissected and prepared.

  • Mounting: The tissue strips are mounted in organ baths filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.

  • Pre-contraction: A contractile agent, such as phenylephrine, is added to the bath to induce a stable, submaximal contraction.

  • Drug Administration: Cumulative concentrations of the test compound (this compound or vardenafil) are added to the bath.

  • Data Acquisition: Changes in isometric tension are continuously recorded using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: The relaxation induced by the drug at each concentration is calculated as a percentage of the pre-contraction tension. A concentration-response curve is then plotted to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation).

In Vivo Hemodynamic Studies

In vivo studies in animal models, such as rats with induced pulmonary arterial hypertension, are used to assess the effects of these drugs on systemic and pulmonary blood pressure and blood flow. These studies provide a more comprehensive understanding of the drug's overall cardiovascular effects.

Summary and Conclusion

Both this compound and vardenafil are potent PDE5 inhibitors that induce vasodilation through the NO/cGMP pathway. Based on available in vitro data, vardenafil appears to be a highly potent vasodilator. While direct comparative data for this compound's vasodilatory effect in isolated tissues is not as readily available, its comparable PDE5 inhibitory activity to sildenafil and its proven clinical efficacy suggest a significant vasodilatory capacity.

The choice between these agents in a research or drug development context may depend on specific factors such as the desired pharmacokinetic profile. This compound has a longer half-life than vardenafil, which might be advantageous for certain therapeutic applications[2]. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their vasodilatory potency and efficacy.

References

A Comparative Guide to the Efficacy of PDE5 Inhibitors: Statistical Methods and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of phosphodiesterase type 5 (PDE5) inhibitors, a cornerstone in the treatment of erectile dysfunction (ED). By presenting quantitative data from robust clinical studies and detailing the experimental protocols used to generate this evidence, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to inform their work in this therapeutic area. The statistical methodologies underpinning these comparisons, primarily network meta-analyses of randomized controlled trials, are highlighted to provide a comprehensive understanding of the current evidence base.

Quantitative Comparison of PDE5 Inhibitors

The following tables summarize the key efficacy and safety parameters for four commonly prescribed PDE5 inhibitors: sildenafil (B151), tadalafil, vardenafil, and avanafil. This data is derived from systematic reviews and network meta-analyses of numerous randomized controlled trials.

Table 1: Efficacy of PDE5 Inhibitors

ParameterSildenafilTadalafilVardenafilAvanafil
Mean Improvement in IIEF-EF Domain Score 6.0 - 7.5 points[1]7.5 points[1]7.0 points[1]4.5 - 5.2 points[2]
Global Assessment Questionnaire (GAQ) - Improved Erections (%) 77-84%[3]HighHighLower than sildenafil, tadalafil, and vardenafil[4]
Successful Intercourse Attempts (%) ~69% (vs. 35.5% for placebo)[5]High~65.4% (vs. 14.7% for placebo)[6]41-57% (vs. 27% for placebo)[5]
Onset of Action 14-30 minutes[2][7]16-30 minutes[2]10-30 minutes[2][6]As early as 15 minutes[8]
Duration of Action ~4 hours[2][7]Up to 36 hours[2]~4-5 hours[2]>6 hours[9]

Table 2: Safety and Tolerability of PDE5 Inhibitors (Common Adverse Events)

Adverse EventSildenafilTadalafilVardenafilAvanafil
Headache 16-28%[10]11-15%[10]15-16%[10]5.1-10.5%[10]
Flushing 10-19%[10]3-8%[10]11-12%[10]3.5-4.6%[10]
Dyspepsia 3-17%[10]4-11%[10]3-7%[10]0.9-3.2%[10]
Nasal Congestion 4-9%[10]3-11%[10]3-9%[10]1.8-2.1%[10]
Visual Disturbances 2-11%[10]<2%[10]2-11%[10]<2%[10]
Back Pain <2%[10]3-6%[10]<2%[10]1.1-2.4%[10]
Myalgia <2%[10]1-5%[10]<2%[10]<2%[10]

Signaling Pathway of PDE5 Inhibitors

The therapeutic effect of PDE5 inhibitors is rooted in their ability to modulate the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The following diagram illustrates this mechanism of action.

PDE5_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation & Erection) cGMP->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP PDE5_Inhibitor PDE5 Inhibitor PDE5_Inhibitor->PDE5 Inhibits Sexual_Stimulation Sexual Stimulation Sexual_Stimulation->NO Releases

Diagram 1. Mechanism of action of PDE5 inhibitors.

Experimental Protocols

The evaluation of PDE5 inhibitor efficacy in clinical trials relies on standardized and validated methodologies. A cornerstone of this assessment is the International Index of Erectile Function (IIEF) questionnaire.

International Index of Erectile Function (IIEF) Assessment

The IIEF is a 15-item, self-administered questionnaire that is a validated, multidimensional tool for the clinical assessment of erectile dysfunction.[11]

Administration:

  • Patient-reported outcome: The questionnaire is completed by the study participant.

  • Recall period: The questions pertain to the participant's sexual function over the preceding four weeks.

  • Instructions: Clear definitions of terms such as "sexual activity," "sexual intercourse," "sexual stimulation," and "ejaculation" are provided to the participant to ensure consistent interpretation.[11]

Scoring:

  • Domains of Sexual Function: The 15 questions are categorized into five key domains:

    • Erectile Function (EF): Questions 1, 2, 3, 4, 5, and 15. The total score for this domain ranges from 1 to 30.

    • Orgasmic Function: Questions 9 and 10.

    • Sexual Desire: Questions 11 and 12.

    • Intercourse Satisfaction: Questions 6, 7, and 8.

    • Overall Satisfaction: Questions 13 and 14.[5]

  • Individual Question Scoring: Each question is assigned a score from 0 or 1 to 5.[11]

  • Interpretation of EF Domain Score: The severity of erectile dysfunction is classified based on the EF domain score:

    • 26-30: No erectile dysfunction

    • 22-25: Mild ED

    • 17-21: Mild to moderate ED

    • 11-16: Moderate ED

    • 6-10: Severe ED

Statistical Analysis of IIEF Data: The primary efficacy endpoint in many clinical trials is the change from baseline in the IIEF-EF domain score. Statistical methods such as Analysis of Covariance (ANCOVA) are often employed to compare the effects of different PDE5 inhibitors and placebo, with the baseline IIEF-EF score as a covariate.

Standard Clinical Trial Workflow for Comparing PDE5 Inhibitors

Head-to-head clinical trials are essential for discerning the comparative efficacy and safety of different PDE5 inhibitors. The following diagram outlines a typical workflow for such a study.

Clinical_Trial_Workflow cluster_Treatment Treatment Periods Start Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (IIEF, Medical History, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Period 1 (Drug A or Drug B) Randomization->Treatment_A Group 1 Treatment_B Treatment Period 2 (Drug B or Drug A) Washout Washout Period Washout->Treatment_B Endpoint_A Endpoint Assessment 1 (IIEF, Adverse Events) Treatment_A->Endpoint_A Endpoint_B Endpoint Assessment 2 (IIEF, Adverse Events) Treatment_B->Endpoint_B Endpoint_A->Washout Analysis Statistical Analysis (Comparison of Efficacy & Safety) Endpoint_B->Analysis Conclusion Conclusion Analysis->Conclusion

Diagram 2. A typical crossover clinical trial workflow.

This guide offers a foundational understanding of the statistical methods and experimental protocols employed to compare the efficacy of PDE5 inhibitors. For more in-depth information, consulting the cited literature is recommended. The provided data and methodologies can serve as a valuable resource for the design and interpretation of future research in this field.

References

Validating the Long-Term Safety Profile of Udenafil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term animal safety profile of udenafil with other phosphodiesterase type 5 (PDE5) inhibitors: sildenafil (B151), tadalafil, and vardenafil. The information is compiled from extensive long-term animal studies, with a focus on carcinogenicity, chronic toxicity, and reproductive and developmental effects. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key studies are provided.

Comparative Safety Profile of PDE5 Inhibitors in Long-Term Animal Studies

The following tables summarize the key findings from long-term animal studies on this compound and its main competitors. This data is crucial for understanding the preclinical safety margins and potential target organ toxicities.

Carcinogenicity Studies

Long-term carcinogenicity studies are essential to assess the tumorigenic potential of a new chemical entity. These studies are typically conducted over the lifespan of the rodent models used.

DrugSpeciesDurationDose Levels (mg/kg/day)Key Findings
This compound Rat (Sprague-Dawley)24 months1.5, 5, 60Increased proliferation of thyroid follicular cells in high-dose males.[1]
Mouse (CD-1)24 months3, 10, 30No evidence of carcinogenicity.[1]
Sildenafil Rat (Sprague-Dawley)24 months1.5, 5, 60No evidence of carcinogenicity. A slight increase in proliferative changes in the thyroid of males was not dose-related or statistically significant.[2]
Mouse (CD1)24 monthsNot specifiedNo carcinogenic potential.[3]
Tadalafil Rat2 yearsNot specifiedNegative for carcinogenicity, though hepatocellular adenomas/carcinomas were seen at a higher frequency in high-dose male rats.[4]
Mouse2 yearsNot specifiedNegative for carcinogenicity, though hepatocellular adenomas/carcinomas were seen at a higher frequency in high-dose male mice.[4]
Vardenafil Rat24 monthsNot specifiedNot carcinogenic.[1]
Mouse24 monthsNot specifiedNot carcinogenic.[1]
Chronic Toxicity Studies

Chronic toxicity studies evaluate the effects of repeated drug administration over a significant portion of an animal's lifespan. These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

DrugSpeciesDurationKey FindingsNOAEL (mg/kg/day)
This compound Rat6 monthsIn male rats, exposure was mainly to the N-demethylated metabolite, while in females, it was predominantly to the parent compound.[1]Not explicitly stated in the provided results.
Sildenafil Rat6 monthsMyocardial inflammation was not observed in oral studies.[5] Adaptive, reversible hepatocellular hypertrophy with secondary thyroid hypertrophy was noted.[3]4 (for i.v. study)[5][6]
Dog12 monthsEmesis and salivation at high doses.[1] "Beagle pain syndrome" was a species-specific effect.[3]4 (for i.v. study)[5][6]
Tadalafil Dog3, 6, 12 monthsTesticular degeneration/atrophy and arteritis were observed in multiple species.[4]Not explicitly stated in the provided results.
Vardenafil RatNot specifiedTesticular degeneration/tubular atrophy.[2]3[2]
Dog1, 3, 12 monthsTesticular atrophy/degeneration with epididymal oligospermia/debris. Mild to moderate periarteritis and arteritis at high doses.[1]3[2]
Reproductive and Developmental Toxicity Studies

These studies are designed to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

DrugSpeciesStudy TypeKey Findings
This compound Not specifiedNot specifiedPreclinical studies have shown a broad safety margin.[7]
Sildenafil Rat, RabbitFertility, Peri/postnatalNo teratogenic effects, impairment of fertility, or adverse effects on peri/postnatal development.[8]
MouseDevelopmentalAt high doses (40 mg/kg), a growth-suppressing effect on fetuses was observed, and at doses of 26.0, 32.5, and 40 mg/kg, there was evidence of embryo-fetal toxicity when administered on days 13-15 of gestation.[9][10] No external, internal, or skeletal malformations were induced at any dose level.[9][10]
Tadalafil Rat, MouseFertility, Embryo/fetalNo adverse effects on fertility at doses up to 1,000 mg/kg.[4] A NOAEL for maternal toxicity was 200 mg/kg in rats and 1,000 mg/kg in mice.[4][11] A NOAEL for F1 developmental toxicity in rats could not be determined due to reduced postnatal survival.[4][11]
Vardenafil Rat, RabbitEmbryo/fetalNo evidence of teratogenicity, embryotoxicity, or fetotoxicity at up to 18 mg/kg/day.[1] Severe maternal toxicity, including mortalities, was observed at higher doses, leading to delayed fetal skeletal development and other adverse fetal outcomes.[1][2]
RatPre/postnatalThe NOAEL for maternal toxicity was 8 mg/kg/day. Retarded physical development of pups was seen at 1 and 8 mg/kg.[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key long-term animal safety studies.

Carcinogenicity Study Protocol (Rodent Model)

This protocol outlines a typical 2-year oral carcinogenicity study design.

G cluster_0 Pre-study Phase cluster_1 Treatment Phase (24 Months) cluster_2 Terminal Phase Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats, 7-8 weeks old) Randomization Randomization into Treatment Groups (e.g., 60 animals/sex/group) Animal_Acclimatization->Randomization Dosing Daily Oral Gavage (Vehicle control and multiple dose levels) Randomization->Dosing Observations Daily Clinical Observations (Mortality, morbidity) Dosing->Observations Measurements Weekly Body Weight & Food Consumption (Monthly after 6 months) Dosing->Measurements Palpation Weekly Mass Palpation Dosing->Palpation Sacrifice Terminal Sacrifice at 104-105 Weeks Palpation->Sacrifice Necropsy Gross Necropsy Sacrifice->Necropsy Histopathology Histopathological Examination (Multiple tissues) Necropsy->Histopathology

Figure 1: Workflow of a 24-month rodent carcinogenicity study.
Reproductive and Developmental Toxicity Study Protocol (Segment II - Teratogenicity)

This protocol outlines a typical Segment II study design to assess for teratogenic potential.

G cluster_0 Mating and Gestation cluster_1 Treatment During Organogenesis cluster_2 Fetal Examination Mating Mating of Healthy Adult Animals (e.g., SWR/J Mice) Gestation_Day_0 Confirmation of Pregnancy (Gestation Day 0) Mating->Gestation_Day_0 Dosing Oral Administration of Test Article (e.g., Gestation Days 7-9, 10-12, or 13-15) Gestation_Day_0->Dosing Maternal_Monitoring Maternal Observations (Clinical signs, body weight) Dosing->Maternal_Monitoring Cesarean_Section Cesarean Section on Gestation Day 17 Maternal_Monitoring->Cesarean_Section Fetal_Viability Assessment of Fetal Viability and Resorptions Cesarean_Section->Fetal_Viability Fetal_Examination External, Internal, and Skeletal Fetal Examinations Fetal_Viability->Fetal_Examination

Figure 2: Workflow of a Segment II developmental toxicity study.

Signaling Pathway of PDE5 Inhibitors

This compound and other PDE5 inhibitors exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Understanding this pathway is fundamental to comprehending their mechanism of action and potential off-target effects.

G cluster_0 Upstream Signaling cluster_1 cGMP Synthesis and Action cluster_2 PDE5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC GTP GTP cGMP Cyclic Guanosine Monophosphate (cGMP) GTP->cGMP sGC activation PKG Protein Kinase G (PKG) Activation cGMP->PKG PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Hydrolysis Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Smooth_Muscle_Relaxation Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP This compound This compound & Other PDE5 Inhibitors This compound->PDE5 Inhibition

Figure 3: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Conclusion

The long-term animal safety data for this compound are broadly comparable to those of other established PDE5 inhibitors. The primary findings across the class include effects on specific tissues at high dose multiples of the human therapeutic exposure, which are often species-specific. Carcinogenicity studies for this compound and its comparators have not revealed a significant tumorigenic potential. Reproductive and developmental studies indicate a need for caution at very high doses, a common finding in pharmaceutical safety testing.

This comparative guide provides a foundational resource for researchers and drug development professionals to understand the preclinical safety profile of this compound in the context of its therapeutic class. The detailed experimental protocols and signaling pathway diagrams offer further insight into the evaluation and mechanism of these compounds.

References

Safety Operating Guide

Proper Disposal of Udenafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by multiple regulatory bodies. In the United States, the primary agencies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA, through the Resource Conservation and Recovery Act (RCRA), sets regulations for the management of hazardous waste.[1][2] While this compound is not specifically listed as a hazardous waste under RCRA, it is imperative that each laboratory performs a hazardous waste determination for its specific waste streams.[3][4] State regulations may also have more stringent requirements for pharmaceutical waste disposal.[1]

Waste Characterization and Segregation

Proper segregation of this compound waste is the first critical step in its safe disposal.

  • Pure this compound : Unused, expired, or surplus pure this compound should be collected in a designated, non-reactive, and sealable container.[3] This container must be clearly labeled as "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste," in accordance with your institution's waste management plan.[3]

  • Contaminated Materials : Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound are considered contaminated waste.[3] These materials should be collected in a separate, clearly labeled container.[3]

  • Solutions : Aqueous or solvent-based solutions containing this compound must be collected in appropriate, sealed, and labeled liquid waste containers.[3]

Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[2]

Disposal Procedures

The primary directive for the disposal of this compound is to manage it as chemical waste in accordance with all national and local regulations.[4]

Recommended Disposal Method:

The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[5]

Alternative Disposal Methods (for non-hazardous determination):

If determined to be non-hazardous and in the absence of institutional guidelines or a licensed chemical waste disposal contractor, the following steps can be taken for disposal in household trash, though this is generally not recommended for laboratory settings:

  • Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6][7]

  • Place the mixture in a sealed plastic bag.[6][7]

  • Dispose of the sealed bag in the trash.[6]

  • Scratch out all personal information from the prescription label on any empty packaging before recycling.[6]

Never flush this compound down the toilet or drain unless it is specifically on the FDA's flush list. [1][6] This practice can lead to water contamination and harm aquatic wildlife.[3]

Spill and Leak Procedures

In the event of a spill, adhere to the following procedures:

  • Personnel Safety : Evacuate personnel to a safe area.[5] Avoid dust formation and breathing mist, gas, or vapors.[5][8] Use personal protective equipment (PPE), including chemical-impermeable gloves, eye protection, and a lab coat.[5][9] If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[4]

  • Containment : Prevent further spillage or leakage if it is safe to do so.[5][8] Do not let the chemical enter drains.[5][8]

  • Cleanup : Remove all sources of ignition and use spark-proof tools.[5] For minor spills, use dry clean-up procedures.[4] Carefully sweep or vacuum up the material and collect it in a suitable, closed container for disposal.[4][5] Clean the affected area thoroughly to remove any residual contamination.[4]

  • Disposal : Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5]

Handling and Storage

  • Handling : Handle this compound in a well-ventilated place.[5] Wear suitable protective clothing and avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols and use non-sparking tools.[5]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Store apart from foodstuff containers or incompatible materials.[5]

Record Keeping

Maintain meticulous records of all disposed this compound. This documentation should include the quantity, date of disposal, and the method used.[3] If a third-party vendor is utilized for disposal, retain all shipping manifests and certificates of destruction.[3]

This compound Disposal Workflow

Udenafil_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage cluster_3 Disposal cluster_4 Record Keeping pure_this compound Pure this compound labeled_container Collect in Designated, Labeled Waste Container pure_this compound->labeled_container contaminated_materials Contaminated Materials (Gloves, Pipettes, etc.) contaminated_materials->labeled_container solutions This compound Solutions solutions->labeled_container secure_storage Store Securely in Designated Area labeled_container->secure_storage Seal Tightly disposal_vendor Licensed Waste Management Vendor secure_storage->disposal_vendor Arrange for Pickup record_keeping Maintain Disposal Records (Manifests, Certificates) disposal_vendor->record_keeping

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Udenafil

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development with Udenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, adherence to stringent safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of experimental work.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inadvertent exposure through inhalation, skin contact, or eye contact.

Summary of Recommended Personal Protective Equipment

Protection TypeSpecific Recommendations
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield may be required for supplementary protection during bulk handling or when there is a splash risk.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and changed regularly.
Body Protection A lab coat or impervious clothing should be worn to prevent skin contact. For larger-scale operations, additional protective clothing may be necessary.
Respiratory Protection In situations where dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is essential.

Safe Handling and Operational Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following step-by-step procedures should be followed:

  • Preparation : Before handling this compound, ensure that the designated workspace is clean and uncluttered. All necessary equipment, including PPE, weighing materials, and waste containers, should be readily accessible.

  • Engineering Controls : All handling of this compound powder should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.

  • Weighing and Dispensing : Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid generating dust. If possible, use a balance with a draft shield.

  • Solution Preparation : When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Decontamination : After handling is complete, thoroughly decontaminate the work area, including all surfaces and equipment, with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in the reverse order it was put on to prevent cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Response :

    • Minor Spill : For a small spill of this compound powder, carefully cover the spill with a damp paper towel to avoid generating dust. Gently scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly.

    • Major Spill : For a large spill, evacuate the area and prevent entry. Notify the appropriate emergency response personnel and the institutional environmental health and safety (EHS) office.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with institutional, local, and national regulations for pharmaceutical waste.

  • Waste Segregation : All materials that have come into contact with this compound, including unused compound, contaminated PPE, and labware (e.g., vials, pipette tips, weigh boats), must be segregated as hazardous pharmaceutical waste.

  • Containerization : Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label should identify the contents as "Hazardous Waste: this compound".

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area until it can be collected by a licensed hazardous waste disposal contractor.

  • Documentation : Maintain accurate records of all disposed this compound waste, including the quantity and date of disposal.

This compound Handling Workflow

Udenafil_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep 1. Assemble PPE & Materials don_ppe 2. Don PPE prep->don_ppe weigh 3. Weigh this compound prepare 4. Prepare Solution weigh->prepare decontaminate 5. Decontaminate Work Area spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure dispose 6. Segregate & Dispose of Waste decontaminate->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash 8. Wash Hands doff_ppe->wash spill_minor Minor Spill: Contain & Clean spill->spill_minor spill_major Major Spill: Evacuate & Report spill->spill_major first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical first_aid->seek_medical

Caption: Workflow for the safe handling of this compound in a laboratory setting.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Udenafil
Reactant of Route 2
Reactant of Route 2
Udenafil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。